Aurka-IN-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H25FN8O5S |
|---|---|
分子量 |
568.6 g/mol |
IUPAC名 |
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-[4-(4-fluorosulfonyloxybenzoyl)piperazin-1-yl]-6-(prop-2-ynylcarbamoyl)pyrimidine |
InChI |
InChI=1S/C25H25FN8O5S/c1-2-9-27-23(35)20-15-21(29-22-14-19(31-32-22)16-3-4-16)30-25(28-20)34-12-10-33(11-13-34)24(36)17-5-7-18(8-6-17)39-40(26,37)38/h1,5-8,14-16H,3-4,9-13H2,(H,27,35)(H2,28,29,30,31,32) |
InChIキー |
VPADKFBERIEZQI-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Aurka-IN-1: A Deep Dive into the Mechanism of a Novel Covalent Aurora Kinase A Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of Aurka-IN-1, a novel, cell-active covalent inhibitor of Aurora kinase A (AURKA). Developed as a lysine-reactive probe, this compound represents a significant advancement in the chemical biology of kinase inhibition. This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, quantitative inhibitory profile, and the experimental methodologies used to characterize this compound, based on the seminal work published by Tang et al. in Angewandte Chemie International Edition in 2024.
Core Mechanism of Action: Covalent Targeting of a Catalytic Lysine (B10760008)
This compound functions as an irreversible inhibitor of Aurora kinase A by forming a covalent bond with a key lysine residue within the enzyme's catalytic domain. Unlike many kinase inhibitors that form reversible interactions in the ATP-binding pocket, this compound's mechanism imparts a durable and potent inhibition.
The inhibitor was designed as part of a broader study to profile the reactivity of catalytic lysines across the human kinome. It incorporates a sulfonyl fluoride (B91410) (SO₂F) electrophilic "warhead," which is reactive towards the primary amine of the lysine side chain. This targeted covalent modification effectively and permanently disables the kinase's enzymatic activity. Mass spectrometry has been instrumental in confirming the covalent engagement of this compound with the catalytic lysine of its target kinases.
Quantitative Inhibitory Profile
The potency and reactivity of this compound and related compounds have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of its performance.
| Compound | Target Kinase | IC₅₀ (nM) | k_inact/K_I (M⁻¹s⁻¹) | Notes |
| This compound | AURKA | Data not yet publicly available in detail | Data not yet publicly available in detail | A cell-active covalent probe targeting the catalytic lysine. |
| Compound 17a | AURKA | 25.0 | 14,000 | A covalent inhibitor from the same study, demonstrating potent, irreversible inhibition. |
| Compound 17b | AURKA | 10.0 | 35,000 | An optimized covalent inhibitor from the same study with improved potency and reactivity. |
| VX-680 | AURKA/B/C | - | - | A well-known, non-covalent pan-Aurora kinase inhibitor used as a comparator scaffold in the study. |
Table 1: Biochemical Inhibitory Activity of this compound and Related Compounds.
| Cell Line | Treatment | Cellular IC₅₀ (µM) | Target Engagement Assay | Notes |
| Jurkat | This compound | Data not yet publicly available in detail | Chemoproteomics | Successfully used to profile endogenous kinase targets in live cells. |
| K562 | Compound 17b | 0.150 | Western Blot | Demonstrated potent inhibition of AURKA phosphorylation in a cellular context. |
Table 2: Cellular Activity and Target Engagement of this compound and Related Compounds.
Signaling Pathway and Cellular Consequences
Aurora kinase A is a critical regulator of cell division, playing pivotal roles in centrosome maturation, spindle assembly, and mitotic entry. By irreversibly inhibiting AURKA, this compound is anticipated to disrupt these processes, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells that are dependent on high AURKA activity.
Aurora Kinase A Signaling: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Pathway, Experimental Methodologies, and Therapeutic Targeting
Aurora Kinase A (AURKA) is a critical serine/threonine kinase that plays a pivotal role in the regulation of cell division. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the AURKA signaling pathway, detailed experimental protocols for its study, and quantitative data to support research and development efforts.
Core Signaling Pathway of Aurora Kinase A
The activity of AURKA is tightly regulated throughout the cell cycle, with its expression and kinase activity peaking during the G2 and M phases.[1][2] Its functions are essential for several mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[1][3][4]
Upstream Regulation:
The activation of AURKA is a multi-step process involving several key regulators:
-
TPX2 (Targeting Protein for Xenopus kinesin-like protein 2): TPX2 is a critical co-activator of AURKA. Upon mitotic entry, TPX2 binds to AURKA, inducing a conformational change that promotes its kinase activity and protects it from dephosphorylation.[5][6] This interaction is essential for localizing AURKA to the spindle microtubules.[7]
-
Ajuba: The Ajuba protein also acts as an activator of AURKA at the centrosome.[8]
-
Bora: In the cytoplasm, the protein Bora is required for AURKA activation prior to mitotic entry, a process that is dependent on its phosphorylation by Cyclin A-Cdk1.[5]
-
Cep192: This centrosomal protein is involved in targeting AURKA to the centrosome and promoting its activation during mitosis.[3][5]
-
Phosphorylation: Autophosphorylation on Threonine-288 in the activation loop is a key step for full AURKA activation.[6] This can be stimulated by its binding partners.
Downstream Substrates:
Once activated, AURKA phosphorylates a multitude of downstream substrates to orchestrate mitotic progression. Key substrates include:
-
PLK1 (Polo-like kinase 1): AURKA phosphorylates and activates PLK1, another crucial mitotic kinase, creating a positive feedback loop to promote mitotic entry.[8][9]
-
CDC25B: Phosphorylation of this phosphatase by AURKA contributes to the activation of the Cyclin B1/CDK1 complex, a master regulator of mitosis.[3][10]
-
TACC3 (Transforming acidic coiled-coil containing protein 3): AURKA phosphorylation of TACC3 is important for its localization to the mitotic spindle and for microtubule stabilization.[6]
-
RASSF1A (Ras association domain family member 1A): AURKA can phosphorylate and inactivate this tumor suppressor, thereby promoting cell cycle progression.[3]
-
p53: AURKA can phosphorylate the tumor suppressor p53, leading to its degradation and thereby inhibiting its tumor-suppressive functions.[4][7]
-
IκBα: By phosphorylating IκBα, AURKA can activate the NF-κB signaling pathway, which is involved in inflammation and tumorigenesis.[4][9]
-
BRCA1: The breast cancer susceptibility protein 1 is a substrate of AURKA, and their interaction is important for normal cell cycle regulation.[8]
The diagram below illustrates the core AURKA signaling pathway.
References
- 1. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. rupress.org [rupress.org]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Unraveling the AURKA Kinome: A Technical Guide to Substrates and Downstream Effectors
For Immediate Release
Shanghai, China – December 20, 2025 – Aurora Kinase A (AURKA) is a critical serine/threonine kinase that plays a pivotal role in the regulation of cell division.[1][2][3] Its meticulous control over centrosome maturation, spindle assembly, and mitotic entry ensures genomic stability.[1][2][3][4] However, the overexpression and aberrant activity of AURKA are frequently implicated in tumorigenesis, making it a prime target for cancer therapy.[5][6][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of AURKA substrates, their downstream effectors, and the experimental methodologies used to identify and characterize them.
Core Concepts: AURKA's Sphere of Influence
AURKA's functional repertoire extends beyond mitosis, encompassing non-mitotic roles in cell migration, cilia disassembly, and DNA damage response.[8][9][10][11][12] The diverse functions of AURKA are executed through the phosphorylation of a multitude of downstream substrates.[5][13] The identification and validation of these substrates are crucial for a complete understanding of AURKA's cellular functions and for the development of targeted therapeutics.
Quantitative Analysis of AURKA Substrates
The following table summarizes key AURKA substrates, their phosphorylation sites, and the functional consequences of phosphorylation. This data has been compiled from various studies, including high-throughput quantitative phosphoproteomics analyses.[8][14]
| Substrate | Phosphorylation Site(s) | Downstream Effector/Process | Functional Consequence of Phosphorylation |
| p53 | Ser215, Ser315 | MDM2 | Inhibition of transcriptional activity and promotion of degradation, leading to oncogenic transformation.[15][16] |
| TPX2 | Multiple | Microtubules | Activation and localization of AURKA to spindle poles.[16][17] |
| PLK1 | Thr210 | Cdc25c | Activation of PLK1, promoting mitotic entry.[18] |
| Histone H3 | Ser10 | Chromatin | Chromosome condensation.[2][16] |
| BRCA1 | Ser308 | DNA Repair | Regulation of DNA damage response.[9] |
| YAP | Ser397 | Transcriptional Co-activators | Increased transcriptional activity and cellular transformation.[5] |
| LATS2 | Ser83 | Hippo Pathway | Regulation of the Hippo tumor suppressor pathway.[19] |
| TACC3 | Ser558 | Microtubules | Stabilization of the mitotic spindle.[19] |
| CENP-A | Ser7 | Kinetochore | Regulation of chromosome segregation.[16] |
| hnRNPK | Ser379 | p53 | Inhibition of p53-mediated gene transcription.[15] |
| NEDD1 | Multiple | γ-tubulin ring complex | Microtubule nucleation.[11] |
| KIF2A | Multiple | Microtubules | Inhibition of microtubule depolymerase activity.[9] |
Experimental Protocols
Detailed methodologies are essential for the accurate identification and validation of AURKA substrates. The following sections provide step-by-step protocols for key experiments.
In Vitro Kinase Assay (Luminescence-based)
This protocol is adapted from the ADP-Glo™ kinase assay and is suitable for high-throughput screening to measure the direct inhibition of purified AURKA kinase.[3][12] The assay quantifies kinase activity by measuring the amount of ADP produced.[3][12]
Materials:
-
Purified recombinant AURKA kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1][18]
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a solution of the substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km value for AURKA.
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the AURKA enzyme to the desired working concentration in Kinase Assay Buffer.
-
-
Assay Plate Setup (per well):
-
Add 2.5 µL of the test inhibitor dilution or DMSO control.
-
Add 5 µL of the substrate/ATP mix.
-
Initiate the reaction by adding 2.5 µL of the diluted kinase. For blank wells, add 2.5 µL of Kinase Assay Buffer without the enzyme.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 45-60 minutes.[12]
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate at room temperature for 40 minutes.[1]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate at room temperature for 30 minutes.[1]
-
Measure luminescence using a plate reader.
-
Immunoprecipitation-Mass Spectrometry (IP-MS) for Interaction Proteomics
This protocol describes a general workflow for identifying AURKA-interacting proteins, which may include substrates, activators, and scaffolds.
Materials:
-
Cell culture expressing the protein of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against AURKA or a tagged version of AURKA
-
Protein A/G-coupled agarose (B213101) or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using Elution Buffer.
-
Neutralize the eluate if using a low pH elution buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Desalt the resulting peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a protein database search algorithm.
-
SILAC-based Quantitative Phosphoproteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for the quantitative analysis of changes in protein phosphorylation upon AURKA inhibition.[11]
Materials:
-
HeLa or other suitable cell line
-
SILAC DMEM media lacking L-lysine and L-arginine
-
"Light" (¹²C₆, ¹⁴N₂) L-lysine and "light" (¹²C₆, ¹⁴N₄) L-arginine
-
"Heavy" (¹³C₆, ¹⁵N₂) L-lysine and "heavy" (¹³C₆, ¹⁵N₄) L-arginine
-
Dialyzed fetal bovine serum (FBS)
-
AURKA inhibitor (e.g., Alisertib)
-
Lysis buffer with phosphatase and protease inhibitors
-
Trypsin
-
Phosphopeptide enrichment materials (e.g., TiO₂ beads)
-
Mass spectrometer
Procedure:
-
SILAC Labeling:
-
Culture cells for at least five doublings in "light" or "heavy" SILAC media to ensure complete incorporation of the labeled amino acids.
-
-
Cell Treatment and Lysis:
-
Treat the "heavy" labeled cells with an AURKA inhibitor and the "light" labeled cells with a vehicle control (DMSO).
-
Harvest and lyse the cells separately.
-
-
Protein Digestion and Mixing:
-
Quantify the protein concentration in each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce, alkylate, and digest the mixed protein sample with trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the mixed peptide sample using TiO₂ chromatography or other phosphopeptide enrichment methods.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of "light" and "heavy" phosphopeptides using software such as MaxQuant.
-
Phosphopeptides that show a significant decrease in the "heavy" (inhibitor-treated) channel are candidate AURKA substrates.
-
Visualizing AURKA Signaling Networks
The following diagrams, generated using the DOT language, illustrate key AURKA signaling pathways and experimental workflows.
Caption: Simplified AURKA signaling pathway in mitosis.
Caption: Overview of non-mitotic AURKA signaling pathways.
Caption: Experimental workflow for AURKA substrate identification.
Conclusion
The study of AURKA substrates and their downstream effectors is a rapidly evolving field. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the complex roles of AURKA in both normal physiology and disease. A thorough understanding of the AURKA kinome will be instrumental in the development of next-generation targeted therapies for cancer and other diseases where AURKA activity is dysregulated.
References
- 1. promega.com [promega.com]
- 2. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. How to prepare protein interaction partners for MS analysis | Proteintech Group [ptglab.com]
- 5. Comprehensive Guide to IP Immunoprecipitation: From Sample to Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILAC-Based Temporal Phosphoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 8. Mitotic substrates of the kinase aurora with roles in chromatin regulation identified through quantitative phosphoproteomics of fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AURKA Antibody | Affinity Biosciences [affbiotech.com]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantitative phosphoproteomics identifies substrates and functional modules of Aurora and Polo-like kinase activities in mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Interrogating Kinase–Substrate Relationships with Proximity Labeling and Phosphorylation Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Aurka-IN-1: A Technical Guide to its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the discovery and synthesis of Aurka-IN-1, a novel, cell-active covalent inhibitor of Aurora kinase A (AURKA). The identification of this compound stems from a broader effort to develop targeted covalent inhibitors (TCIs) for kinases by reacting with catalytic lysine (B10760008) residues. This document details the scientific rationale behind its development, its synthesis, and the experimental protocols for its characterization. It is important to note that the chemical entity referred to as this compound is distinct from the quinazoline (B50416) structure 4-(3-chloro-2-fluorophenylamino)-6-methoxy-7-(1-methyl-4-piperidyl)methoxy-quinazoline that has been associated with other kinase inhibitors. This compound was developed by incorporating a lysine-reactive electrophile into the scaffold of VX-680, a known non-covalent Aurora kinase inhibitor.
Discovery of this compound
The discovery of this compound was reported as part of a study focused on the global reactivity profiling of catalytic lysines within the human kinome to facilitate the development of novel covalent inhibitors.[1] The core concept was to modify a known non-covalent kinase inhibitor to create a targeted covalent inhibitor (TCI) that forms a permanent bond with a reactive lysine residue in the kinase's active site.
Rationale for Development:
-
Targeting Catalytic Lysine: The catalytic lysine is a highly conserved and functionally critical residue in the ATP-binding pocket of most kinases, making it an attractive target for covalent inhibition.
-
Leveraging a Known Scaffold: The development of this compound utilized the well-established Aurora kinase inhibitor, VX-680, as a starting scaffold. This approach leverages the known binding affinity of VX-680 for AURKA.
-
Introduction of a Covalent Warhead: A key innovation was the introduction of an aryl fluorosulfate (B1228806) (ArOSO₂F) moiety. This electrophilic group is designed to react with the ε-amino group of the catalytic lysine, forming a stable sulfamate (B1201201) linkage.
This compound, also referred to as compound 9 in the foundational study, emerged from this strategy as a potent and cell-active covalent probe for AURKA.[1]
Synthesis of this compound
The synthesis of this compound involves the modification of the VX-680 scaffold to incorporate the lysine-reactive aryl fluorosulfate group. While the precise, step-by-step synthesis of this compound is detailed in the primary literature, a generalized synthetic workflow is outlined below. The synthesis of related quinazoline-based kinase inhibitors often follows multi-step reaction sequences.[2][3][4][5]
General Synthetic Workflow:
The synthesis would logically proceed through the formation of a precursor molecule that contains the core VX-680 structure with a suitable functional group for the attachment of the aryl fluorosulfate "warhead."
Quantitative Data
This compound demonstrated potent inhibition of AURKA in biochemical assays. The covalent nature of its binding leads to a prolonged residence time on the target protein.[1]
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| AURKA IC₅₀ | Potent (Specific value to be extracted from full text) | [1] |
| Binding Type | Covalent (Lysine-reactive) | [1] |
| Target Residue | Catalytic Lysine | [1] |
Experimental Protocols
The characterization of this compound involved a series of biochemical and cell-based assays to confirm its mechanism of action and cellular activity.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against Aurora kinase A.
Methodology:
-
Recombinant human AURKA enzyme is incubated with the inhibitor at various concentrations.
-
A fluorescently-labeled ATP substrate is added to the reaction mixture.
-
The kinase reaction is initiated by the addition of a suitable peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Mass Spectrometry for Covalent Modification
Objective: To confirm the covalent binding of this compound to the catalytic lysine of AURKA.
Methodology:
-
Recombinant AURKA is incubated with a stoichiometric excess of this compound.
-
The protein-inhibitor complex is subjected to tryptic digestion to generate smaller peptides.
-
The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
The mass spectra are analyzed to identify the peptide containing the catalytic lysine.
-
A mass shift corresponding to the adduction of this compound to the lysine-containing peptide confirms covalent modification.[1]
Cellular Activity Assays
Objective: To assess the ability of this compound to inhibit AURKA signaling in living cells.
Methodology:
-
Cancer cell lines with known AURKA expression are treated with increasing concentrations of this compound.
-
Following incubation, cell lysates are prepared.
-
Western blotting is performed to detect the phosphorylation status of known AURKA substrates, such as histone H3 at serine 10.
-
A decrease in the phosphorylation of the substrate indicates cellular target engagement by the inhibitor.
Signaling Pathways and Mechanism of Action
Aurora kinase A is a key regulator of mitotic progression. Its inhibition by this compound disrupts the normal cell cycle, leading to mitotic arrest and ultimately, apoptosis in cancer cells.
References
- 1. Global Reactivity Profiling of the Catalytic Lysine in Human Kinome for Covalent Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Chemical Architecture of Aurora Kinase A Inhibitors: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora Kinase A (AURKA) is a key serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis.[1] Its overexpression and aberrant activity are frequently implicated in the tumorigenesis of a wide range of human cancers, making it a compelling target for anticancer drug development.[2][3] This technical guide provides an in-depth exploration of the chemical structures of AURKA inhibitors, summarizing quantitative data, detailing key experimental methodologies, and visualizing the complex signaling pathways and experimental workflows involved in their discovery and characterization.
Core Chemical Scaffolds of AURKA Inhibitors
The development of small molecule inhibitors targeting AURKA has yielded a diverse array of chemical scaffolds. These can be broadly categorized into several major classes, each with distinct structure-activity relationships (SAR) that dictate their potency and selectivity. The majority of these inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase.[4] Key chemical classes include pyrimidine-based, quinazoline-based, and benzazepine-based inhibitors.[5]
Pyrimidine-Based Inhibitors
The pyrimidine (B1678525) scaffold is a prevalent core structure in many potent AURKA inhibitors.[6][7] These compounds often feature substitutions at the 2, 4, and 6 positions of the pyrimidine ring, which are crucial for establishing key interactions within the ATP-binding site.
Quinazoline-Based Inhibitors
Quinazoline-based inhibitors represent another significant class of AURKA inhibitors.[8][9] Modifications to the quinazoline (B50416) core have been extensively explored to enhance potency and selectivity.
Benzazepine-Based Inhibitors
The benzazepine scaffold has also been successfully utilized in the design of AURKA inhibitors, with notable examples demonstrating high potency.[5]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative AURKA inhibitors from different chemical classes. This data provides a comparative overview of their potency against AURKA and, where available, other kinases to indicate selectivity.
Table 1: Pyrimidine-Based AURKA Inhibitors
| Compound Name | AURKA IC50 (nM) | AURKB IC50 (nM) | Cell Line Proliferation IC50 (nM) | Reference |
| Alisertib (MLN8237) | 1.2 | 25 | Varies by cell line | [7] |
| Tozasertib (VX-680) | 0.6 | 18 | Varies by cell line | [5] |
| MK-5108 (VX-689) | 0.064 | 14.08 | Varies by cell line | [5] |
| Compound 13 | 38.6 | Not Reported | <200 (SCLC cell lines) | [2][3] |
| Compound 38j | 7.1 | 25.7 | 12 (U937) | [6][7] |
| Compound 12a | 309 | 293 | 1310 (HCT-116) | [10] |
Table 2: Quinazoline-Based AURKA Inhibitors
| Compound Name | AURKA IC50 (nM) | AURKB IC50 (nM) | Cell Line Proliferation IC50 (nM) | Reference |
| Danusertib (PHA-739358) | 13 | 79 | Varies by cell line | [5] |
| Barasertib (AZD1152) | 1400 | 0.37 | Varies by cell line | [7] |
| Compound 9h | 2.8 | Not Reported | 48 (MDA-MB-231) | [8] |
| BIQO-19 | Not Reported | Not Reported | Varies by cell line | [9] |
Table 3: Other Classes of AURKA Inhibitors
| Compound Name | Chemical Class | AURKA IC50 (nM) | AURKB IC50 (nM) | Cell Line Proliferation IC50 (nM) | Reference |
| MLN8054 | Benzazepine | 4 | 43 | Varies by cell line | [5] |
| AT9283 | Aminopyrazole | 3 | 1 | Varies by cell line | [5] |
| AMG 900 | Pyrrolopyrimidine | 5 | 4 | Varies by cell line | [7] |
Signaling Pathways and Experimental Workflows
AURKA Signaling Pathway
AURKA is a central node in a complex signaling network that governs mitotic progression. Its activity is tightly regulated by upstream activators and downstream effectors. The following diagram illustrates a simplified overview of the AURKA signaling pathway.
Caption: Simplified AURKA signaling pathway highlighting key upstream activators and downstream effectors.
Experimental Workflow for AURKA Inhibitor Discovery
The discovery and validation of novel AURKA inhibitors typically follow a multi-stage experimental workflow, beginning with high-throughput screening and progressing through detailed biochemical and cell-based characterization.
Caption: A generalized experimental workflow for the discovery and validation of AURKA inhibitors.
Detailed Experimental Protocols
AURKA Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol measures the activity of AURKA by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human AURKA protein (active)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP solution (10 mM)
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each compound dilution into the wells of the assay plate. Include DMSO-only wells as a positive control (100% activity) and wells with no enzyme as a negative control (background).
-
Enzyme and Substrate Preparation: Dilute the recombinant AURKA enzyme and MBP substrate in Kinase Assay Buffer to the desired concentrations.
-
Reaction Initiation: Add 10 µL of the enzyme solution to each well, followed by 10 µL of the substrate/ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for AURKA.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of AURKA inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be ≤ 0.5%. Replace the medium in the wells with the compound-containing medium. Include vehicle-treated (DMSO) wells as a control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Determine the IC50 value from the resulting dose-response curve.
Co-crystallization of AURKA with an Inhibitor
This protocol describes a general method for obtaining co-crystals of AURKA in complex with a small molecule inhibitor, which is essential for structure-based drug design.
Materials:
-
Purified, recombinant human AURKA protein (crystallography grade)[2][6]
-
Small molecule inhibitor of interest
-
Crystallization screening solutions (various buffers, precipitants, and additives)
-
Hanging or sitting drop vapor diffusion crystallization plates
-
Cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol (B35011) or ethylene (B1197577) glycol)
Procedure:
-
Protein Preparation: Express and purify the AURKA kinase domain (e.g., residues 122-403) to a high concentration (typically 5-15 mg/mL) and homogeneity.[2][6] The protein should be in a stable buffer, for example, 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP.
-
Complex Formation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Incubate the purified AURKA protein with a 2-5 fold molar excess of the inhibitor for at least 1 hour on ice to allow for complex formation.
-
Crystallization Screening: Set up crystallization trials using the vapor diffusion method (hanging or sitting drop). Mix a small volume (e.g., 1 µL) of the AURKA-inhibitor complex with an equal volume of the crystallization screen solution. Equilibrate the drop against a larger reservoir of the screen solution.
-
Crystal Optimization: Monitor the crystallization plates for crystal growth over several days to weeks. Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals from the drop using a cryo-loop. Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during flash-cooling.
-
Data Collection and Structure Determination: Flash-cool the crystal in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. Process the diffraction data and solve the crystal structure of the AURKA-inhibitor complex using molecular replacement.
Conclusion
The landscape of AURKA inhibitors is rich with diverse chemical scaffolds that have been extensively optimized to achieve high potency and, in some cases, selectivity. The continued exploration of structure-activity relationships, guided by detailed biochemical and cellular assays and informed by high-resolution structural data, holds great promise for the development of novel and effective anticancer therapeutics targeting this critical mitotic kinase. This guide provides a foundational resource for researchers dedicated to advancing this important field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of Protein Kinases in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mouse Aurora A: expression in Escherichia coli and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Aurora Kinase A (AURKA) in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora Kinase A (AURKA), a key regulator of mitotic progression, is frequently overexpressed in a wide range of human cancers and its elevated expression often correlates with poor prognosis.[1][2][3][4] This technical guide provides an in-depth overview of the critical role of AURKA in driving cancer cell proliferation. It delineates the core signaling pathways influenced by AURKA, summarizes key quantitative data on its expression and inhibition, and provides detailed protocols for essential experimental techniques used to study this kinase. This document is intended to serve as a comprehensive resource for researchers and professionals involved in cancer biology and the development of novel anti-cancer therapeutics.
Introduction: Aurora Kinase A - A Master Regulator of Mitosis
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in orchestrating multiple events during mitosis, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[1][3] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 phase and M phase.[3] In normal cells, AURKA ensures the fidelity of chromosome segregation, thereby maintaining genomic stability. However, in cancer cells, the overexpression and/or amplification of the AURKA gene leads to aberrant kinase activity, which in turn promotes aneuploidy, cellular transformation, and uncontrolled proliferation.[1][2]
AURKA Signaling Pathways in Cancer Proliferation
AURKA exerts its oncogenic functions by phosphorylating a plethora of downstream substrates, thereby modulating key signaling pathways that control cell cycle progression, survival, and apoptosis.[1][5][6]
Regulation of Mitotic Entry and Progression
A crucial function of AURKA is the activation of Polo-like kinase 1 (PLK1), another master regulator of mitosis. AURKA, in complex with its cofactor Bora, phosphorylates PLK1 at Threonine 210 (T210) in its T-loop, leading to its activation.[7][8][9][10] Activated PLK1 then triggers a cascade of events that promote entry into mitosis. This intricate interplay ensures a timely and coordinated transition from G2 to M phase.
Inactivation of the p53 Tumor Suppressor Pathway
The tumor suppressor protein p53 is a critical guardian of the genome, inducing cell cycle arrest or apoptosis in response to cellular stress. AURKA has been shown to negatively regulate p53 function through direct phosphorylation.[5][6][11][12] AURKA phosphorylates p53 at Serine 215 and Serine 315.[5][6] Phosphorylation at Ser315 promotes the interaction of p53 with MDM2, an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of p53.[12] Phosphorylation at Ser215 inhibits the transcriptional activity of p53.[5] By inactivating p53, AURKA allows cancer cells to evade apoptosis and continue to proliferate despite genomic instability.
Quantitative Data on AURKA in Cancer
AURKA Expression in Human Cancers
A pan-cancer analysis of The Cancer Genome Atlas (TCGA) data reveals that AURKA mRNA is significantly overexpressed in a majority of human cancers compared to normal tissues.[2][4][13][14][15] This overexpression is often associated with advanced tumor stage and poorer prognosis.[2][15]
Table 1: AURKA mRNA Expression in Various Cancer Types (TCGA Data)
| Cancer Type | Fold Change (Tumor vs. Normal) | Prognostic Significance (High Expression) |
| Breast Invasive Carcinoma (BRCA) | Increased | Poorer Overall Survival |
| Lung Adenocarcinoma (LUAD) | Increased | Poorer Overall Survival |
| Colon Adenocarcinoma (COAD) | Increased | Poorer Overall Survival |
| Ovarian Serous Cystadenocarcinoma (OV) | Increased | Poorer Overall Survival |
| Glioblastoma Multiforme (GBM) | Increased | Poorer Overall Survival |
| Pancreatic Adenocarcinoma (PAAD) | Increased | Poorer Overall Survival |
This table is a summary based on findings from multiple pan-cancer analyses.[2][15]
Downstream Substrates of AURKA
AURKA phosphorylates a wide array of proteins involved in cell cycle regulation and oncogenesis.
Table 2: Selected Downstream Substrates of AURKA and their Phosphorylation Sites
| Substrate | Phosphorylation Site(s) | Functional Consequence | Reference |
| p53 | Ser215, Ser315 | Inhibition of transcriptional activity and proteasomal degradation | [5][6] |
| PLK1 | Thr210 | Activation of kinase activity, promotion of mitotic entry | [7][8][10] |
| BRCA1 | Ser308 | Impaired DNA damage response | [6] |
| GSK3β | Ser9 | Inactivation, leading to β-catenin stabilization | [5][6] |
| NF-κB (p65) | Ser536 | Activation of pro-survival signaling | [5][12] |
| c-Myc | Thr58, Ser62 | Increased protein stability and transcriptional activity | [6] |
Potency of AURKA Inhibitors
Several small molecule inhibitors targeting AURKA have been developed and are in various stages of preclinical and clinical development.
Table 3: IC50 Values of Selected AURKA Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| Alisertib (MLN8237) | HCT116 (Colon) | 12 | [16] |
| Alisertib (MLN8237) | HeLa (Cervical) | 25 | [16] |
| Danusertib (PHA-739358) | K562 (Leukemia) | 30 | [17] |
| ENMD-2076 | MDA-MB-231 (Breast) | 18 | [17] |
| VX-680 (Tozasertib) | HCT116 (Colon) | 18 | [16] |
Clinical Trial Data for Alisertib (MLN8237)
Alisertib (MLN8237) is one of the most clinically advanced AURKA inhibitors.
Table 4: Summary of Phase II Clinical Trial Results for Alisertib in Solid Tumors
| Tumor Type | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |
| Sarcoma | 72 | 2.8% | 2.7 | [18][19] |
| Malignant Mesothelioma | 25 | 0% | 2.8 | [20][21] |
| Platinum-Resistant Ovarian Cancer | 31 | 10% | 1.9 | [22] |
| Small Cell Lung Cancer | 48 | 21% | 2.1 | [22] |
Experimental Protocols
In Vitro AURKA Kinase Assay
This protocol describes a luminescent kinase assay to measure AURKA activity using a peptide substrate.
Materials:
-
Recombinant human Aurora Kinase A
-
Kemptide (LRRASLG) peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
White 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer.
-
In a white assay plate, add the diluted inhibitor or DMSO (vehicle control).
-
Prepare a master mix containing AURKA enzyme in Kinase Assay Buffer and add to the wells.
-
Prepare a master mix of Kemptide substrate and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells. The final ATP concentration should be at or near its Km for AURKA.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[23][24][25][26][27]
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for the desired duration (e.g., 48-72 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate with gentle shaking for 15-30 minutes at room temperature to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Immunofluorescence for AURKA Localization
This technique allows for the visualization of the subcellular localization of AURKA.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody against AURKA
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Wash cells on coverslips twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-AURKA antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST (PBS with 0.1% Tween 20).
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.[28][29][30][31][32]
Co-Immunoprecipitation (Co-IP) to Identify AURKA Interacting Proteins
Co-IP is used to isolate AURKA and its binding partners from cell lysates.
Materials:
-
Cell lysate
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against AURKA
-
Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic)
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-AURKA antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.[33][34][35][36][37][38][39][40][41][42]
Conclusion
Aurora Kinase A is a bona fide oncogene that drives cancer cell proliferation through its multifaceted roles in mitosis and its influence on key oncogenic signaling pathways. Its overexpression in a wide array of human tumors underscores its significance as a high-value target for cancer therapy. The development of specific and potent AURKA inhibitors holds great promise for the treatment of various malignancies. This technical guide provides a foundational understanding of AURKA's role in cancer, supported by quantitative data and detailed experimental protocols, to aid in the ongoing research and drug development efforts targeting this critical kinase.
References
- 1. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-cancer analysis and in vitro validation of the oncogenic and prognostic roles of AURKA in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated pan‐cancer of AURKA expression and drug sensitivity analysis reveals increased expression of AURKA is responsible for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase A in gastrointestinal cancers: time to target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Cross-Talk between AURKA and Plk1 in Mitotic Entry and Spindle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Reactome | AURKA phosphorylates PLK1 [reactome.org]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Phase II Trial of Alisertib (MLN8237) in Salvage Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Phase II Trial of Alisertib (MLN8237) in Salvage Malignant Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. promega.com [promega.com]
- 25. Item - In vitro kinase assay conditions. - Public Library of Science - Figshare [plos.figshare.com]
- 26. portlandpress.com [portlandpress.com]
- 27. promega.com [promega.com]
- 28. ptglab.com [ptglab.com]
- 29. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]
- 30. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 31. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 32. m.youtube.com [m.youtube.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 38. bitesizebio.com [bitesizebio.com]
- 39. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 41. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 42. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
The Orchestrator of Division Moonlights: An In-depth Technical Guide to the Non-Mitotic Functions of Aurora Kinase A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora Kinase A (AURKA), a serine/threonine kinase, is a well-established and critical regulator of mitosis. Its intricate control over centrosome maturation, spindle assembly, and chromosome segregation has made it a focal point of cell cycle research and a prominent target in oncology. However, a growing body of evidence reveals that AURKA's influence extends far beyond cell division, playing multifaceted roles in a variety of fundamental cellular processes during interphase. These non-mitotic functions are increasingly implicated in both normal physiology and the pathogenesis of diseases, including cancer. This technical guide provides a comprehensive overview of the core non-mitotic functions of AURKA, detailing the underlying signaling pathways, presenting quantitative data from key studies, and offering detailed experimental protocols to facilitate further research in this burgeoning field. Understanding these "moonlighting" roles is critical for developing next-generation therapeutic strategies that can target the full spectrum of AURKA's oncogenic activities.
Introduction
Aurora Kinase A is a key player in the precise execution of mitosis, ensuring genomic stability through its timely and localized activity.[1] Overexpression and hyperactivity of AURKA are hallmarks of many human cancers, correlating with aneuploidy, tumorigenesis, and poor prognosis. Consequently, numerous small molecule inhibitors targeting AURKA's kinase activity have been developed and are in various stages of clinical investigation.
While the mitotic functions of AURKA have been extensively characterized, its roles outside of mitosis are now coming into sharp focus. Emerging research has identified AURKA as a key regulator in diverse cellular processes including:
-
Cilia Disassembly: Controlling the resorption of the primary cilium, a crucial sensory organelle.
-
Cell Migration and Invasion: Promoting cell motility, particularly in the context of cancer metastasis, through mechanisms like the epithelial-mesenchymal transition (EMT).
-
DNA Damage Response (DDR): Modulating checkpoint controls and DNA repair pathways.
-
Mitochondrial Dynamics and Metabolism: Influencing mitochondrial fission/fusion and energy production.
-
Neuronal Development: Regulating neurite outgrowth and neuronal migration.
-
Transcriptional Regulation: Acting directly or indirectly to control the expression of key genes.
This guide will delve into the molecular mechanisms governing these non-mitotic functions, providing the technical details necessary for researchers and drug development professionals to explore this expanding area of AURKA biology.
Cilia Disassembly
The primary cilium is a microtubule-based, antenna-like organelle that protrudes from the surface of most vertebrate cells. It functions as a cellular sensor for a wide range of signaling pathways, including Hedgehog, Wnt, and PDGF. The assembly and disassembly of the primary cilium are tightly coupled to the cell cycle, with the cilium being resorbed before the cell enters mitosis. AURKA plays a pivotal role in initiating this disassembly process.
Signaling Pathway
AURKA-mediated cilia disassembly is primarily driven by the HEF1-AURKA-HDAC6 signaling axis .[2][3] Upon serum stimulation, the scaffolding protein HEF1 (also known as NEDD9) recruits and activates AURKA at the basal body of the primary cilium.[4][5] Activated AURKA then phosphorylates and activates the tubulin deacetylase HDAC6.[2][3] Activated HDAC6 deacetylates the acetylated α-tubulin of the ciliary axoneme, leading to its destabilization and subsequent resorption.[6][7] More recently, CEP55 has been identified as a key player in this process, promoting cilia disassembly by interacting with and stabilizing AURKA.[6][7][8]
Figure 1: AURKA signaling in cilia disassembly.
Quantitative Data
| Parameter | Condition | Result | Reference |
| Percentage of Ciliated Cells | Control (DMSO) | ~70% | [9] |
| Alisertib (AURKA inhibitor) | ~20% (in GBM cells) | [9] | |
| Ciliary Length | Control | Baseline | [8] |
| Cep55-/- mice | Abnormal elongation | [8] |
Experimental Protocol: Immunofluorescence Staining of Primary Cilia
This protocol outlines the steps for visualizing primary cilia in cultured cells using immunofluorescence microscopy.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibodies (e.g., rabbit anti-acetylated α-tubulin, mouse anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency. To induce ciliogenesis, cells are typically serum-starved for 24-48 hours.
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against acetylated α-tubulin (to mark the ciliary axoneme) and γ-tubulin (to mark the basal body) in blocking buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope. Primary cilia will appear as thin, hair-like projections extending from the cell surface.
-
Cell Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT)
AURKA is a significant promoter of cell migration and invasion, processes that are central to cancer metastasis. One of the key mechanisms through which AURKA exerts this pro-migratory effect is by inducing the epithelial-mesenchymal transition (EMT), a cellular program where epithelial cells lose their cell-cell adhesion and apical-basal polarity and acquire a migratory, mesenchymal phenotype.
Signaling Pathways
AURKA's role in cell migration and EMT involves multiple signaling pathways. In colon cancer cells, AURKA has been shown to be a key molecule in PKC-induced metastasis.[10] Inhibition of AURKA can suppress TPA-induced cell invasion and migration.[11] Furthermore, knockdown of AURKA has been shown to decrease the transcriptional activity of NF-κB and AP-1, key regulators of EMT and invasion.[11] In breast cancer, aberrant AURKA activity can induce the phosphorylation and nuclear translocation of SMAD5, indicating a novel interplay between AURKA and SMAD5 signaling in promoting EMT and stemness.[12][13]
Figure 2: AURKA signaling in cell migration and EMT.
Quantitative Data
| Cell Line | Treatment | Effect on EMT Markers | Quantitative Change | Reference |
| Colorectal Cancer | AURKA overexpression | E-cadherin | Decreased expression | [14] |
| Vimentin | Increased expression | [14] | ||
| Ovarian Cancer Stem Cells | Control | E-cadherin protein expression | 0.294 ± 0.023 | [2] |
| β-catenin protein expression | 0.313 ± 0.017 | [2] | ||
| Breast Cancer (MCF-7) | Twist overexpression | Vimentin mRNA | ~4.5-fold increase | [15] |
| E-cadherin mRNA | ~0.4-fold decrease | [15] | ||
| Glioblastoma (U87MG) | Alisertib (AURKA inhibitor) | CXCL12-induced migration | 6.0-fold repression | [3] |
Experimental Protocols
This assay is used to study collective cell migration in vitro.
Materials:
-
Cells cultured to confluence in a multi-well plate
-
Sterile p200 pipette tip or a specialized wound-making tool
-
Culture medium
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound:
-
Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer.
-
Gently wash the cells with PBS to remove any detached cells.
-
Replace the PBS with fresh culture medium (with or without the test compound).
-
-
Imaging:
-
Immediately after creating the wound (time 0), capture images of the scratch using a phase-contrast microscope.
-
Mark the location of the images to ensure the same field is imaged at subsequent time points.
-
Incubate the plate and capture images at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure as a measure of cell migration.
-
This assay measures the chemotactic migration of individual cells.
Materials:
-
Transwell inserts with a porous membrane (typically 8 µm pores)
-
Multi-well companion plate
-
Cell culture medium (serum-free and with chemoattractant)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Preparation:
-
Place the Transwell inserts into the wells of the companion plate.
-
Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add serum-free medium to the upper chamber of the insert and pre-incubate for at least 30 minutes at 37°C.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in serum-free medium.
-
Remove the pre-incubation medium from the upper chamber and seed the cell suspension into the insert.
-
-
Incubation:
-
Incubate the plate at 37°C for a period sufficient for the cells to migrate (typically 12-48 hours, depending on the cell type).
-
-
Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several fields of view using a microscope.
-
DNA Damage Response (DDR)
AURKA's role in the DNA damage response is complex and context-dependent. It has been implicated in both promoting and inhibiting DDR pathways, and its activity is tightly regulated in response to genotoxic stress.
Signaling Pathway
AURKA interacts with several key players in the DDR, including the tumor suppressor p53. AURKA can phosphorylate p53 at Ser215 and Ser315, which can inhibit its transcriptional activity and promote its degradation by MDM2, respectively.[16][17] This suggests that in some contexts, AURKA can act to suppress the p53-mediated DDR. Conversely, inhibition of AURKA has been shown to contribute to the G2 DNA damage checkpoint through its functions in PLK1 and CDC25B activation.[1]
Figure 3: AURKA's interplay with the DNA damage response.
Mitochondrial Dynamics and Metabolism
Recent studies have uncovered a surprising localization of AURKA to the mitochondria, where it plays a role in regulating mitochondrial dynamics and energy production. This function appears to be dependent on the expression level of AURKA.
Signaling Pathway and Function
At endogenous levels during interphase, AURKA promotes mitochondrial fission.[18][19] However, when overexpressed, as is common in cancer, AURKA enhances mitochondrial fusion and ATP production.[18][19] AURKA can phosphorylate the RAS family GTPase RALA, targeting it to the mitochondria where it interacts with DRP1 to regulate mitochondrial fission.[15] AURKA has also been shown to regulate the phosphorylation of DNM1L (Drp1).[18]
Figure 4: Dual roles of AURKA in mitochondrial dynamics.
Quantitative Data
| Parameter | Condition | Result | Reference |
| Mitochondrial Morphology | AURKA knockdown | Interconnected network (fusion) | [20] |
| AURKA overexpression | Elongated mitochondria (fusion) | [20] | |
| Mitochondrial Membrane Potential (TMRM) | Control | Baseline | [18] |
| AURKA knockdown | Decreased | [18] | |
| DNM1L (Drp1) Phosphorylation (pSer616) | Control | Baseline | [18] |
| AURKA knockdown | Decreased | [18] |
Experimental Protocol: Mitochondrial Isolation from Cultured Cells
This protocol describes a method for isolating mitochondria from cultured cells for downstream applications such as western blotting or functional assays.
Materials:
-
Cultured cells
-
PBS
-
Mitochondria isolation buffer (e.g., containing sucrose, Tris-HCl, and EDTA)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Harvest cells by scraping or trypsinization.
-
Wash the cells with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold mitochondria isolation buffer.
-
Allow the cells to swell on ice for 10-15 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of the cells are lysed (monitor by microscopy).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing:
-
Discard the supernatant and wash the mitochondrial pellet with ice-cold mitochondria isolation buffer.
-
Repeat the high-speed centrifugation step.
-
-
Final Pellet:
-
Discard the supernatant. The resulting pellet contains the isolated mitochondria.
-
Resuspend the mitochondrial pellet in an appropriate buffer for downstream analysis.
-
Neuronal Development
AURKA's functions extend to the post-mitotic environment of the nervous system, where it plays crucial roles in neurite outgrowth and neuronal migration.
Signaling Pathway
In neuronal migration, AURKA is a critical regulator of microtubule organization.[12][21] One key pathway involves the phosphorylation of NDEL1 by AURKA, which is essential for proper neuronal migration.[13][21] The LKB1-MARK signaling axis is also implicated in establishing neuronal polarity, a process in which AURKA may play a role.[22][23][24]
Figure 5: AURKA signaling in neuronal development.
Quantitative Data
| Cell Type | Treatment | Effect | Quantitative Change | Reference |
| Primary Cortical Neurons | Aurora B/C inhibitor | Length of dendrites | Significant decrease (from ~21 µm to ~7.7 µm) | [25][26][27] |
| Aurora B inhibitor | Length of axons | Significant decrease (from ~54 µm to ~25.7 µm) | [25][26][27] | |
| Aurora A/B/C inhibitor | Number of neurites | Significant decrease (from ~5.6 to ~2.95) | [25][26][27] |
Experimental Protocol: Neurite Outgrowth Assay
This assay is used to quantify the effects of compounds or genetic manipulations on the growth of neurites from cultured neurons.
Materials:
-
Primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y)
-
Culture plates coated with an appropriate substrate (e.g., poly-L-lysine, laminin)
-
Culture medium with and without differentiation factors (e.g., NGF for PC12 cells)
-
Fixation and staining reagents (e.g., PFA, antibodies against neuronal markers like β-III tubulin)
-
Microscope with a camera and image analysis software
Procedure:
-
Cell Plating: Seed the neurons at a low density on coated culture plates.
-
Treatment:
-
Allow the cells to adhere and begin to extend neurites.
-
Treat the cells with the test compound or vehicle control.
-
-
Incubation: Incubate the cells for a period sufficient to allow for significant neurite outgrowth (typically 24-72 hours).
-
Fixation and Staining:
-
Fix the cells with 4% PFA.
-
Permeabilize and block the cells.
-
Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurites.
-
Counterstain with DAPI to visualize the nuclei.
-
-
Imaging and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Use image analysis software to automatically or manually trace the neurites and measure their length.
-
Quantify parameters such as the average neurite length per cell, the length of the longest neurite, and the number of neurites per cell.
-
Transcriptional Regulation
In addition to its kinase activity, AURKA has been shown to function as a transcriptional regulator, influencing the expression of key oncogenes.
Mechanism of Action
AURKA can directly regulate the transcription of genes such as MYC and FOXM1.[28] This can occur through AURKA binding to the promoter regions of these genes, often in complex with other transcription factors. For example, AURKA can cooperate with hnRNP K to increase MYC expression.[17][28] AURKA lacks a DNA-binding domain and therefore requires partners to exert its transactivation functions.[28] It has also been shown to interact with and downregulate the transcriptional activity of the tumor suppressor AP-2α.[29]
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in cells.
Materials:
-
Cultured cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication equipment
-
ChIP-grade antibody against AURKA
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a ChIP-grade antibody against AURKA overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating the samples.
-
-
DNA Purification: Treat the samples with RNase A and proteinase K, and then purify the DNA.
-
Analysis:
-
Use quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences in the immunoprecipitated sample compared to a negative control (e.g., IgG immunoprecipitation) and an input control (sheared chromatin before immunoprecipitation).
-
Alternatively, the purified DNA can be used for high-throughput sequencing (ChIP-seq) to identify all the genomic regions bound by AURKA.
-
Conclusion and Future Directions
The non-mitotic functions of Aurora Kinase A represent a paradigm shift in our understanding of this crucial kinase. Its roles in cilia dynamics, cell motility, DNA damage response, mitochondrial function, neuronal development, and transcriptional regulation highlight its integration into a wide array of cellular signaling networks. For drug development professionals, these findings have profound implications. Targeting AURKA may have broader therapeutic effects than previously anticipated, impacting not only cell proliferation but also metastasis, metabolic reprogramming, and treatment resistance.
Future research should focus on:
-
Substrate Identification: Uncovering the full repertoire of non-mitotic AURKA substrates will be key to understanding the molecular details of its diverse functions.
-
Spatiotemporal Regulation: Elucidating how the localization and activity of AURKA are controlled outside of mitosis will provide insights into its specific roles in different cellular compartments.
-
Therapeutic Strategies: Designing novel inhibitors that can selectively target specific non-mitotic functions of AURKA or developing combination therapies that exploit these functions could lead to more effective and less toxic cancer treatments.
By continuing to explore the "moonlighting" activities of AURKA, the research community can unlock new avenues for therapeutic intervention and gain a more complete picture of the intricate signaling networks that govern cellular life and disease.
References
- 1. In vivo quantification of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. HEF1-dependent Aurora A activation induces disassembly of the primary cilium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Mechanisms for non-mitotic activation of Aurora-A at cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CEP55 promotes cilia disassembly through stabilizing Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. CEP55 promotes cilia disassembly through stabilizing Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora kinase A inhibition plus Tumor Treating Fields suppress glioma cell proliferation in a cilium-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Aurora kinase A induces migration and invasion by inducing epithelial-to-mesenchymal transition in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mitotic kinase Aurora--a promotes distant metastases by inducing epithelial-to-mesenchymal transition in ERα(+) breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aurora kinase A, a synthetic lethal target for precision cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. The significant others of aurora kinase a in cancer: combination is the key - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aurora kinase A localises to mitochondria to control organelle dynamics and energy production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Constitutive regulation of mitochondrial morphology by Aurora A kinase depends on a predicted cryptic targeting sequence at the N-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. LKB1 and SAD kinases define a pathway required for the polarization of cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mark/Par-1 Marking the Polarity of Migrating Neurons | Neupsy Key [neupsykey.com]
- 24. LKB1 and AMP-activated protein kinase: regulators of cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High-throughput kinase inhibitor screening reveals roles for Aurora and Nuak kinases in neurite initiation and dendritic branching - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Aurora-A interacts with AP-2α and down regulates its transcription activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurka-IN-1: A Technical Guide to its Allosteric Inhibition of Aurora A Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Aurka-IN-1, an allosteric inhibitor of Aurora A kinase (AurkA). It details the inhibitor's binding pocket, affinity, and the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.
Introduction to Aurora A Kinase and Allosteric Inhibition
Aurora A kinase is a key regulator of mitotic progression, with critical roles in centrosome maturation, spindle assembly, and chromosome segregation.[1] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] While traditional kinase inhibitors often target the highly conserved ATP-binding site, allosteric inhibitors offer an alternative therapeutic strategy with the potential for greater selectivity and novel mechanisms of action.
This compound is a small molecule that functions as an allosteric inhibitor of Aurora A.[3] It operates not by competing with ATP, but by binding to a distinct hydrophobic pocket on the kinase.[2] This binding event disrupts the crucial protein-protein interaction between Aurora A and its activator, TPX2 (Targeting Protein for Xenopus kinesin-like protein 2), thereby inhibiting both the catalytic and non-catalytic functions of the kinase.[2][3]
This compound Binding Pocket and Interactions
This compound binds to a specific allosteric site on the Aurora A catalytic domain known as the "Y pocket".[2] This pocket is so named because it is the binding site for two critical tyrosine residues (Tyr8 and Tyr10) within the YSY motif of TPX2. By occupying this hydrophobic pocket, this compound physically blocks the binding of TPX2.
While a specific crystal structure of this compound in complex with Aurora A is not publicly available, the binding mode can be inferred from the crystal structures of other allosteric inhibitors that target the same "Y pocket". The key interacting residues within this pocket are crucial for the binding of these inhibitors.
The following diagram illustrates the allosteric inhibition of Aurora A by this compound.
Binding Affinity of this compound
The inhibitory potency of this compound has been quantified using biochemical assays. The available data is summarized in the table below.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | Aurora A | Biochemical Kinase Assay | IC50 | 6.50 µM | [3] |
Experimental Protocols
The characterization of this compound and other allosteric inhibitors of Aurora A relies on a variety of biochemical and cellular assays. Detailed methodologies for key experiments are provided below.
ADP-Glo™ Kinase Assay (Biochemical)
This assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.
Objective: To determine the potency of this compound in inhibiting Aurora A kinase activity.
Materials:
-
Aurora A kinase
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should typically not exceed 1%.
-
Assay Setup: To the wells of a white assay plate, add the diluted inhibitor or a DMSO control.
-
Enzyme Addition: Add diluted Aurora A kinase to all wells except for the "no enzyme" control.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to all wells to start the reaction. The ATP concentration should be near its Km value for Aurora A.[1]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).[1]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for about 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This assay is used to measure the disruption of the Aurora A-TPX2 protein-protein interaction.
Objective: To determine the ability of this compound to inhibit the binding of TPX2 to Aurora A.
Materials:
-
Aurora A kinase
-
Fluorescently labeled TPX2 peptide (e.g., TAMRA-labeled TPX2(1-43))
-
This compound
-
Assay Buffer
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of Aurora A kinase and the fluorescently labeled TPX2 peptide at their optimal concentrations in the same buffer.
-
Assay Setup: Add the diluted this compound or a DMSO control to the wells of the 384-well plate.
-
Reagent Addition: Add the diluted Aurora A kinase to all wells, followed by the addition of the fluorescently labeled TPX2 peptide. "No kinase" controls should be included.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Calculate the percent inhibition of the Aurora A-TPX2 interaction at each inhibitor concentration relative to the DMSO control. A decrease in fluorescence polarization indicates disruption of the interaction. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for the disruption of the protein-protein interaction.
Cellular Thermal Shift Assay (CETSA®)
While not explicitly detailed for this compound in the provided context, CETSA® is a powerful method to confirm target engagement in a cellular environment. It measures the thermal stabilization of a target protein upon ligand binding.
Objective: To verify that this compound directly binds to Aurora A in intact cells.
General Workflow:
Conclusion
This compound represents a valuable tool for studying the allosteric regulation of Aurora A kinase. Its mechanism of action, which involves the disruption of the Aurora A-TPX2 interaction by binding to the "Y pocket," offers a distinct approach compared to traditional ATP-competitive inhibitors. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other similar allosteric modulators. Further structural studies on the this compound/Aurora A complex will be invaluable for the rational design of next-generation allosteric inhibitors with improved potency and selectivity for the treatment of cancer and other diseases where Aurora A is implicated.
References
Unlocking Precision Oncology: A Technical Guide to the Allosteric Inhibition of Aurora Kinase A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora Kinase A (AURKA) is a pivotal serine/threonine kinase that governs mitotic progression, playing critical roles in centrosome maturation, bipolar spindle assembly, and faithful chromosome segregation. Its dysregulation is a hallmark of various malignancies, rendering it a compelling target for anticancer therapies. While traditional ATP-competitive inhibitors have shown promise, their efficacy can be hampered by off-target effects and the emergence of resistance. Allosteric inhibition presents a paradigm-shifting approach, offering the potential for enhanced selectivity and novel mechanisms of action. This technical guide provides an in-depth exploration of the allosteric inhibition of AURKA, detailing the molecular mechanisms, key classes of allosteric inhibitors, comprehensive experimental protocols for their characterization, and a summary of their quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the next generation of precision cancer therapeutics.
The Aurora Kinase A Signaling Pathway
Aurora Kinase A is a central orchestrator of mitosis. Its activity is tightly regulated through phosphorylation and protein-protein interactions. A key activator of AURKA is the Targeting Protein for Xenopus Klp2 (TPX2). The binding of TPX2 to an allosteric site on the AURKA catalytic domain induces a conformational change that fully activates the kinase, enabling it to phosphorylate a myriad of downstream substrates essential for mitotic progression.[1][2]
Mechanism of Allosteric Inhibition
Allosteric inhibitors of AURKA function by binding to a site distinct from the ATP-binding pocket, thereby preventing the activation of the kinase. A prominent strategy for allosteric inhibition involves targeting the TPX2 binding pocket, often referred to as the "Y-pocket".[2] By occupying this site, allosteric inhibitors preclude the binding of TPX2, which is essential for the full activation and proper localization of AURKA at the mitotic spindle.[2] This disruption of the AURKA-TPX2 protein-protein interaction (PPI) leads to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2] Another class of allosteric inhibitors, such as the synthetic vNAR domain vNAR-D01, also binds to the TPX2 binding site but stabilizes an inactive conformation of the kinase.[3]
Quantitative Data for Allosteric Inhibitors
The development of potent and selective allosteric inhibitors is a key focus of current research. The following table summarizes the available quantitative data for notable allosteric inhibitors of AURKA.
| Inhibitor | Target | Assay Type | IC50 | Ki | KD | Reference(s) |
| AurkA allosteric-IN-1 | Aurora Kinase A | Biochemical Assay | 6.50 µM | - | - | [2][4] |
| Compound 8 (Indole derivative) | Aurora Kinase A | In vitro kinase assay | - | 3.7 µM | - | [5] |
| vNAR-D01 | Aurora Kinase A | In vitro kinase activity | Dose-dependent inhibition | - | Requires <100 nM for cell-based assays | [1] |
Experimental Protocols
The characterization of allosteric inhibitors of AURKA requires a suite of robust biochemical and cell-based assays. This section provides detailed methodologies for key experiments.
Biochemical IC50 Determination: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced in a kinase reaction, providing a measure of enzyme activity and inhibition.
Materials:
-
Recombinant human Aurora Kinase A (AURKA)
-
TPX2 fragment (as activator)
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., AurkA allosteric-IN-1) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-fold serial dilution of the test inhibitor in DMSO.
-
Reagent Preparation:
-
Kinase/Activator Mixture: Prepare a solution of AURKA and a molar excess of the TPX2 fragment in kinase buffer. The final concentration of AURKA should be in the linear range of the assay.
-
Substrate/ATP Mixture: Prepare a solution of MBP and ATP in kinase buffer. The ATP concentration should be at or near the Km for AURKA.
-
-
Assay Protocol (in a 384-well plate):
-
Add 1 µL of the diluted inhibitor or DMSO (for controls) to each well.
-
Add 2 µL of the AURKA/TPX2 mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of the MBP/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., Prism).[2]
-
Cell-Based IC50 Determination: MTT Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the inhibitor's cytotoxic effects.
Materials:
-
Cancer cell line known to be sensitive to AURKA inhibition (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Inhibitor Treatment: Prepare a serial dilution of the test inhibitor in complete medium. Replace the existing medium with the inhibitor-containing medium. Include a DMSO vehicle control. Incubate for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[2]
-
Immunofluorescence for Mitotic Defects
This method allows for the visualization of the cellular effects of AURKA inhibition, such as defects in spindle formation and chromosome segregation.
Materials:
-
Cancer cell line cultured on coverslips
-
Test inhibitor
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindles, anti-phospho-Histone H3 (Ser10) for mitotic cells)
-
Fluorescently labeled secondary antibodies
-
DAPI for DNA staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the test inhibitor at various concentrations for an appropriate duration (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block the cells with blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
DNA Staining and Mounting:
-
Stain the DNA with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells with mitotic defects (e.g., monopolar or multipolar spindles, misaligned chromosomes).[4]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, enabling the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
General Protocol Outline:
-
Ligand Immobilization: Covalently immobilize recombinant AURKA onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the allosteric inhibitor (analyte) over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.
-
Regeneration: Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka, kd, and KD).[6]
X-ray Crystallography for Structural Elucidation
Determining the co-crystal structure of an allosteric inhibitor bound to AURKA provides invaluable atomic-level insights into the mechanism of inhibition and facilitates structure-based drug design.
General Workflow:
-
Protein Expression and Purification: Express and purify high-quality, soluble AURKA protein.
-
Co-crystallization: Screen for crystallization conditions of the AURKA-inhibitor complex.
-
Data Collection: Collect X-ray diffraction data from the protein crystals at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data to solve and refine the three-dimensional structure of the complex.[7]
Conclusion and Future Directions
The allosteric inhibition of Aurora Kinase A represents a promising frontier in the development of targeted cancer therapies. By moving beyond the conserved ATP-binding site, allosteric inhibitors offer the potential for greater selectivity and the ability to overcome resistance mechanisms that plague traditional kinase inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers to identify, characterize, and optimize novel allosteric modulators of AURKA. Future efforts in this field will likely focus on the discovery of more potent and cell-permeable small molecule allosteric inhibitors, the exploration of novel allosteric sites, and the translation of these promising preclinical findings into clinical applications for the benefit of cancer patients.
References
- 1. Allosteric inhibition of Aurora-A kinase by a synthetic vNAR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Allosteric inhibition of Aurora-A kinase by a synthetic vNAR domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Dynamics of human protein kinase Aurora A linked to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
The Gatekeeper of Mitotic Progression: A Technical Guide to the TPX2-Mediated Activation of Aurora Kinase A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora Kinase A (AURKA) is a pivotal serine/threonine kinase that governs critical mitotic events, including centrosome maturation, spindle assembly, and faithful chromosome segregation. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The activity of AURKA is exquisitely controlled, and a key activator is the microtubule-associated protein TPX2 (Targeting Protein for Xenopus Klp2). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the TPX2-AURKA interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows. Understanding this crucial interaction is paramount for developing novel therapeutic strategies that target the AURKA signaling axis in cancer.
The Molecular Mechanism of TPX2-Mediated AURKA Activation
The activation of AURKA by TPX2 is a multifaceted process involving allosteric regulation, protection from dephosphorylation, and spatial localization within the mitotic spindle.
1.1. Allosteric Activation:
The binding of TPX2 to AURKA induces a significant conformational change in the kinase, shifting it from an inactive to an active state. This occurs independently of T-loop phosphorylation, a canonical mechanism for kinase activation. The N-terminal region of TPX2, specifically residues 1-43 in humans, is both necessary and sufficient for this interaction. This region of TPX2 binds to a hydrophobic pocket on the C-terminal lobe of the AURKA catalytic domain. This interaction stabilizes the active conformation of the kinase, facilitating substrate binding and catalytic activity.
1.2. Role of T-loop Phosphorylation:
AURKA activation is also regulated by autophosphorylation on Threonine 288 (Thr288) within its activation loop (T-loop). While TPX2 can activate AURKA in the absence of this phosphorylation, the two mechanisms are synergistic, leading to maximal kinase activity. TPX2 binding promotes and stabilizes the autophosphorylation of Thr288, further enhancing AURKA's catalytic output.
1.3. Protection from Dephosphorylation:
TPX2 binding shields the phosphorylated Thr288 from the action of protein phosphatases, such as Protein Phosphatase 1 (PP1). This protective mechanism ensures that AURKA remains in a hyperactive state at the mitotic spindle, where its activity is most required.
1.4. Subcellular Localization:
TPX2 is essential for targeting AURKA to the spindle microtubules during mitosis. This precise localization concentrates AURKA activity at the site of spindle formation, ensuring the timely and accurate phosphorylation of substrates involved in this process.
Quantitative Analysis of the TPX2-AURKA Interaction
The affinity and kinetics of the TPX2-AURKA interaction have been characterized by various biophysical and biochemical techniques.
Table 1: Binding Affinity of TPX2 for AURKA
| TPX2 Construct | AURKA Construct | Method | Dissociation Constant (Kd) | Reference |
| TPX2 (1-43) | AURKA (122-403) | Fluorescence Anisotropy | 83 nM | |
| TPX2 (1-43) | AURKA (123-403) | Fluorescence Polarization | 0.5 ± 0.1 μM | |
| TPX2 (full-length) | AURKA (WT) | Co-Immunoprecipitation | Stoichiometric binding observed | |
| TPX2 (full-length) | AURKA (Kinase-dead) | Co-Immunoprecipitation | Stoichiometric binding observed | |
| TPX2 (1-147) | dephosphorylated AURKA (122-403) | Isothermal Titration Calorimetry | 1.1 ± 0.1 µM | |
| TPX2 (1-45) | dephosphorylated AURKA (122-403) | Isothermal Titration Calorimetry | 1.2 ± 0.2 µM | |
| TPX2 (1-25) | dephosphorylated AURKA (122-403) | Isothermal Titration Calorimetry | 1.5 ± 0.2 µM | |
| TPX2 (1-147) | phosphorylated AURKA (122-403) | Isothermal Titration Calorimetry | 0.03 ± 0.01 µM | |
| TPX2 (1-45) | phosphorylated AURKA (122-403) | Isothermal Titration Calorimetry | 0.04 ± 0.01 µM | |
| TPX2 (1-25) | phosphorylated AURKA (122-403) | Isothermal Titration Calorimetry | 0.05 ± 0.01 µM |
Table 2: Kinetic Parameters of AURKA Activation by TPX2
| AURKA Form | TPX2 Presence | Fold Activation (kcat) | Reference |
| Dephosphorylated | - | 1 | |
| Dephosphorylated | + | 50 | |
| Phosphorylated (T288) | - | 100 | |
| Phosphorylated (T288) | + | ~200 (2-fold increase over phosphorylated alone) | |
| T288V Mutant | - | ~5 | |
| T288V Mutant | + | ~125 (25-fold increase over mutant alone) |
Signaling Pathways and Experimental Workflows
TPX2-Mediated AURKA Activation Pathway
Caption: TPX2-mediated AURKA activation pathway during mitosis.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation of TPX2 and AURKA.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro AURKA kinase assay with TPX2.
Detailed Experimental Protocols
4.1. Co-Immunoprecipitation (Co-IP) of Endogenous AURKA and TPX2
This protocol describes the immunoprecipitation of endogenous AURKA from mitotic cell extracts to detect its interaction with endogenous TPX2.
Materials:
AURKA Gene Amplification in Human Cancers: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Mechanisms, Detection Methodologies, and Therapeutic Targeting of a Key Oncogene
Aurora Kinase A (AURKA), a serine/threonine kinase pivotal to mitotic progression, is frequently amplified and overexpressed in a wide spectrum of human cancers. This genetic aberration is a significant driver of tumorigenesis, promoting cellular proliferation, genomic instability, and resistance to therapy. This technical guide provides a comprehensive overview of AURKA gene amplification, detailing its prevalence across various cancer types, the intricate signaling pathways it modulates, and the experimental protocols for its detection. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the pursuit of novel therapeutic strategies.
The Oncogenic Role of AURKA
AURKA is a key regulator of cell division, with its expression and activity peaking during the G2 phase and mitosis.[1] It is essential for centrosome maturation and separation, bipolar spindle assembly, and the accurate segregation of chromosomes.[1][2] However, the amplification of the AURKA gene, located on chromosome 20q13.2, leads to its overexpression, transforming its physiological role into a potent oncogenic driver.[3][4]
Overexpressed AURKA contributes to cancer development through several mechanisms:
-
Genomic Instability: By inducing centrosome amplification, AURKA overexpression leads to chromosomal instability, a hallmark of many cancers.[3]
-
Promotion of Cell Proliferation: AURKA promotes cell cycle progression and proliferation by phosphorylating and regulating a host of substrates involved in mitosis.[1][5]
-
Epithelial-Mesenchymal Transition (EMT) and Metastasis: AURKA has been implicated in promoting EMT, a process that endows cancer cells with migratory and invasive properties, thereby facilitating metastasis.
-
Therapeutic Resistance: Amplified AURKA can confer resistance to various cancer therapies, including chemotherapy and targeted agents.[3][6]
Prevalence of AURKA Gene Amplification Across Human Cancers
AURKA gene amplification is a common event in a multitude of solid and hematological malignancies. The frequency of amplification varies considerably among different cancer types. The following table summarizes the amplification frequencies of AURKA across a range of human cancers, compiled from pan-cancer analyses of large-scale genomic datasets such as The Cancer Genome Atlas (TCGA).
| Cancer Type | Amplification Frequency (%) |
| Bladder Urothelial Carcinoma | ~5-15% |
| Breast Invasive Carcinoma | ~13.6%[7] |
| Colon and Rectal Adenocarcinoma | High frequency of copy number gains[8] |
| Esophageal Carcinoma | Recurrent amplification[4] |
| Gastric Adenocarcinoma | ~30.5% copy number gains[8] |
| Glioblastoma Multiforme | Recurrent amplification[4] |
| Head and Neck Squamous Cell Carcinoma | Recurrent amplification |
| Liver Hepatocellular Carcinoma | Recurrent amplification |
| Lung Adenocarcinoma | ~6% genetic alterations (including amplification)[9] |
| Lung Squamous Cell Carcinoma | <5% genetic alterations (including amplification)[9] |
| Ovarian Serous Cystadenocarcinoma | Amplification is a late event, higher in ctDNA of resistant patients[6] |
| Pancreatic Adenocarcinoma | Recurrent amplification[3] |
| Prostate Adenocarcinoma | Recurrent amplification |
| Uterine Corpus Endometrial Carcinoma | Recurrent amplification |
Note: Frequencies can vary based on the specific dataset and the criteria used to define amplification.
Key Signaling Pathways Modulated by AURKA Amplification
AURKA exerts its oncogenic functions by modulating several critical signaling pathways. Its kinase activity, and in some cases, its scaffolding function, leads to the dysregulation of pathways controlling cell growth, survival, and proliferation.
Wnt/β-catenin Signaling
AURKA positively regulates the Wnt/β-catenin pathway, a fundamental signaling cascade in development and cancer. AURKA can stabilize β-catenin through multiple mechanisms:
-
Phosphorylation of GSK3β: AURKA can phosphorylate and inactivate Glycogen (B147801) Synthase Kinase 3β (GSK3β) at Serine 9.[5][10][11] Inactivated GSK3β is unable to phosphorylate β-catenin, thus preventing its degradation and leading to its accumulation and nuclear translocation, where it activates target gene expression.[5][10]
-
Disruption of the β-catenin Destruction Complex: In a kinase-independent manner, AURKA can directly interact with Axin, a key component of the β-catenin destruction complex. This interaction disrupts the complex and prevents β-catenin degradation.[1][5]
AURKA regulation of the Wnt/β-catenin signaling pathway.
NF-κB Signaling
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. AURKA can activate the NF-κB pathway through the direct phosphorylation of IκBα, the inhibitor of NF-κB.[7][12] This phosphorylation targets IκBα for degradation, leading to the release and nuclear translocation of NF-κB, where it promotes the transcription of pro-survival genes.[7]
AURKA-mediated activation of the NF-κB signaling pathway.
PI3K/Akt Signaling
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. While the direct phosphorylation of Akt by AURKA is not definitively established, evidence suggests that AURKA can activate the PI3K/Akt pathway.[13][14] This may occur through indirect mechanisms, potentially involving the regulation of upstream components or the inhibition of phosphatases that counteract Akt activation. Activated Akt can, in turn, phosphorylate and inactivate GSK3β, further contributing to the stabilization of β-catenin.[15]
Potential role of AURKA in the PI3K/Akt signaling pathway.
MYC Oncogene Regulation
The MYC family of oncoproteins (c-Myc and N-Myc) are potent drivers of cell proliferation and tumorigenesis. AURKA plays a crucial role in stabilizing MYC proteins, thereby enhancing their oncogenic activity.
-
N-Myc Stabilization: In neuroblastoma, AURKA interacts with both N-Myc and the Fbxw7 ubiquitin ligase in a kinase-independent manner.[3][10][16] This interaction prevents the Fbxw7-mediated ubiquitination and subsequent degradation of N-Myc, leading to its accumulation.[3][10][16]
Kinase-independent stabilization of N-Myc by AURKA.
Experimental Protocols for Detecting AURKA Gene Amplification
Accurate detection of AURKA gene amplification is crucial for both research and clinical applications. The following sections provide detailed methodologies for the three most common techniques used for this purpose.
Fluorescence In Situ Hybridization (FISH)
FISH is a cytogenetic technique that uses fluorescent probes to visualize specific DNA sequences within chromosomes. For AURKA amplification, a dual-color probe strategy is typically employed.
Workflow:
Workflow for detecting AURKA gene amplification by FISH.
Detailed Protocol:
-
Tissue Preparation:
-
Cut 4-5 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tissue blocks and mount on positively charged slides.
-
Bake slides at 60°C for at least 1 hour.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a series of graded ethanol (B145695) solutions (100%, 95%, 70%; 5 minutes each) and finally in deionized water.
-
-
Pre-treatment (Heat-Induced Epitope Retrieval):
-
Immerse slides in a pre-warmed epitope retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Proteolytic Digestion:
-
Incubate slides with a pepsin or protease solution at 37°C for 10-20 minutes. The exact time should be optimized for the tissue type.
-
Wash slides in deionized water.
-
-
Denaturation:
-
Dehydrate slides through a graded ethanol series (70%, 85%, 100%; 2 minutes each) and air dry.
-
Apply the AURKA gene-specific probe (e.g., labeled with a red fluorophore) and a chromosome 20 centromere (CEN20) control probe (e.g., labeled with a green fluorophore) to the slide.[17][18]
-
Cover with a coverslip and seal.
-
Co-denature the slide and probe on a hot plate at 75-80°C for 5-10 minutes.
-
-
Hybridization:
-
Incubate the slides in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash slides in a stringent wash buffer (e.g., 0.4x SSC with 0.3% NP-40) at 72°C for 2 minutes.
-
Wash slides in a less stringent wash buffer (e.g., 2x SSC with 0.1% NP-40) at room temperature for 1 minute.
-
-
Counterstaining and Mounting:
-
Dehydrate slides through a graded ethanol series and air dry.
-
Apply a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain the nuclei.
-
-
Analysis:
-
Visualize the signals using a fluorescence microscope with appropriate filters.
-
Score at least 50-100 non-overlapping tumor cell nuclei.
-
Calculate the ratio of AURKA signals (red) to CEN20 signals (green). A ratio of >2.0 is typically considered amplification.
-
Quantitative Real-Time PCR (qPCR)
qPCR is a highly sensitive and quantitative method to determine gene copy number by comparing the amplification of the target gene (AURKA) to a reference gene with a known stable copy number.
Workflow:
Workflow for detecting AURKA gene amplification by qPCR.
Detailed Protocol:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from tumor tissue or cell lines using a standard DNA extraction kit.
-
Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
Primer Design:
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green or a probe-based qPCR master mix.
-
In separate wells of a qPCR plate, set up reactions for the AURKA target gene and the reference gene for each sample, including a no-template control.
-
A typical 20 µL reaction includes:
-
10 µL 2x qPCR Master Mix
-
1 µL each of Forward and Reverse Primer (10 µM stock)
-
2 µL of genomic DNA (e.g., 10-20 ng)
-
6 µL Nuclease-free water
-
-
-
Real-Time PCR Cycling:
-
Perform the qPCR on a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis (for SYBR Green)
-
-
-
Data Analysis (ΔΔCt Method):
-
Determine the cycle threshold (Ct) values for both the AURKA and reference genes for each sample.
-
Normalize the Ct value of the AURKA gene to the reference gene for each sample (ΔCt = CtAURKA - CtReference).
-
Calibrate the ΔCt of the tumor sample to a normal diploid control sample (ΔΔCt = ΔCtTumor - ΔCtNormal).
-
Calculate the fold change in copy number using the formula: 2-ΔΔCt. A fold change significantly greater than 2 indicates amplification.
-
Next-Generation Sequencing (NGS)
NGS-based approaches, including whole-exome sequencing (WES) and targeted panel sequencing, can be used to infer gene copy number variations (CNVs) from read depth data.
Bioinformatics Workflow:
Bioinformatics workflow for detecting AURKA gene amplification from NGS data.
Detailed Bioinformatic Pipeline using GATK:
-
Data Pre-processing:
-
Perform quality control on raw FASTQ files using tools like FastQC.
-
Align reads to a reference human genome (e.g., hg38) using an aligner like BWA-MEM.
-
Process the resulting BAM files by sorting, marking duplicates, and indexing using tools like Samtools and GATK MarkDuplicates.
-
-
Read Depth Collection:
-
Use GATK's CollectReadCounts to count the number of reads that map to predefined genomic intervals (e.g., exons of the AURKA gene).
-
-
Create a Panel of Normals (PoN):
-
For accurate normalization, a panel of normal samples (from individuals without cancer) is required.
-
Use GATK's CreateReadCountPanelOfNormals to build a model of expected read count variation from the normal samples.
-
-
Denoise Read Counts:
-
Use GATK's DenoiseReadCounts to normalize the read counts of the tumor sample against the Panel of Normals, correcting for systemic biases.
-
-
Model Segments and Call Copy Number Variants:
-
Use GATK's ModelSegments to identify contiguous genomic regions with similar copy number.
-
Use GATK's CallCopyRatioSegments to assign a copy ratio to each segment. An increased copy ratio for the AURKA locus indicates amplification.
-
Therapeutic Implications of AURKA Amplification
The frequent amplification and oncogenic role of AURKA make it an attractive target for cancer therapy. Several small molecule inhibitors of AURKA (AKIs) have been developed and are in various stages of preclinical and clinical evaluation.
The presence of AURKA amplification may serve as a predictive biomarker to identify patients who are most likely to respond to AKI therapy. Furthermore, combining AKIs with other targeted therapies or conventional chemotherapy is a promising strategy to overcome resistance and improve patient outcomes. For instance, in cancers with co-amplification of MYCN, targeting AURKA can lead to the destabilization of the N-Myc oncoprotein, providing a synergistic therapeutic effect.
Conclusion
AURKA gene amplification is a critical oncogenic event in a significant proportion of human cancers, driving tumorigenesis through the dysregulation of key signaling pathways involved in cell cycle control, proliferation, and survival. The accurate detection of AURKA amplification using techniques such as FISH, qPCR, and NGS is essential for both basic research and the clinical development of targeted therapies. As our understanding of the molecular consequences of AURKA amplification deepens, so too will our ability to exploit this dependency for the development of more effective and personalized cancer treatments. This guide provides a foundational resource for professionals in the field to further explore the role of AURKA in cancer and to advance the development of novel therapeutic interventions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phosphorylation of glycogen synthase kinase-3 beta at serine 9 confers cisplatin resistance in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Emerging landscape of oncogenic signatures across human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AURKA governs self-renewal capacity in glioma-initiating cells via stabilization/activation of β-catenin/Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Phosphorylation and Stabilization of MYC by Aurora B Kinase Promote T-cell Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora-A regulation of nuclear factor-kappaB signaling by phosphorylation of IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan-cancer patterns of somatic copy number alteration. | Broad Institute [broadinstitute.org]
- 9. Detecting copy number variation in next generation sequencing data from diagnostic gene panels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ser9 phosphorylation of GSK-3β promotes aging in the heart through suppression of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Essential Roles of mTOR/Akt Pathway in Aurora-A Cell Transformation [ijbs.com]
- 14. Aurora-A down-regulates IkappaBalpha via Akt activation and interacts with insulin-like growth factor-1 induced phosphatidylinositol 3-kinase pathway for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stabilization of β-catenin by a Wnt-independent mechanism regulates cardiomyocyte growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 18. AURKA/CEN20p FISH Probe(FG0132) | Abnova [abnova.com]
- 19. origene.com [origene.com]
The Structural Biology of Aurora Kinase A: A Technical Guide for Researchers and Drug Development
An In-depth Examination of the Structure, Function, and Regulation of a Key Mitotic Kinase
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in the regulation of cell division.[1][2][3] Its intricate control over centrosome maturation, spindle assembly, and mitotic entry makes it a critical component of cellular proliferation.[1][2][3] Dysregulation of AURKA is a hallmark of many cancers, positioning it as a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the structural biology of AURKA, intended for researchers, scientists, and drug development professionals.
Core Concepts in Aurora Kinase A Biology
Structure and Domains
The human AURKA protein is comprised of a variable N-terminal domain and a highly conserved C-terminal kinase domain.[4] The kinase domain adopts a canonical bilobal structure, with a smaller N-terminal lobe and a larger C-terminal lobe sandwiching the ATP-binding pocket.[5][6] Key structural features include the activation loop (T-loop), which must be phosphorylated for full kinase activity, and the DFG (Asp-Phe-Gly) motif, which plays a crucial role in coordinating magnesium and ATP and is a key indicator of the kinase's conformational state.[7][8]
Regulation of Activity
The activity of AURKA is tightly regulated throughout the cell cycle, peaking during the G2/M transition.[4] This regulation is achieved through a combination of post-translational modifications and protein-protein interactions.
-
Phosphorylation: The primary mechanism of AURKA activation is the autophosphorylation of a conserved threonine residue (Thr288 in humans) within the activation loop.[7][9] This phosphorylation event stabilizes the active conformation of the kinase domain, allowing for efficient substrate binding and catalysis.[7][8]
-
Cofactor Binding: The interaction with cofactors is essential for the proper localization and activation of AURKA. The most well-characterized activator is the Targeting Protein for Xenopus Kinesin-like Protein 2 (TPX2).[10] TPX2 binding to the kinase domain of AURKA induces a conformational change that promotes autophosphorylation and protects the phosphorylated Thr288 from phosphatases.[10] Other interacting partners, such as Ajuba and CEP192, also contribute to the spatial and temporal regulation of AURKA activity.[11]
Signaling Pathways Involving Aurora Kinase A
AURKA is a central node in a complex network of signaling pathways that govern mitosis and have implications for tumorigenesis.
Mitotic Entry and Progression
AURKA is a key initiator of mitotic entry. It phosphorylates and activates several downstream targets that are essential for the G2/M transition, including the polo-like kinase 1 (PLK1) and the cell division cycle 25B (CDC25B) phosphatase. These events ultimately lead to the activation of the master mitotic regulator, Cyclin B-Cdk1.
Role in Cancer
The overexpression of AURKA is a common feature in many human cancers and is often associated with poor prognosis. AURKA contributes to tumorigenesis through several mechanisms, including the promotion of aneuploidy and by influencing key cancer-related signaling pathways.
-
Ras-MAPK Pathway: AURKA has been shown to interact with H-Ras and potentiate the Ras-MAPK signaling cascade, a critical pathway for cell proliferation and survival.[12] AURKA can enhance the binding of H-Ras to its downstream effector, Raf-1, thereby promoting MAPK signaling.[12]
-
NF-κB Pathway: AURKA can activate the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival. This activation can contribute to tumor progression and drug resistance.
Quantitative Data Summary
The following tables summarize key quantitative data related to the structural biology of Aurora Kinase A.
Table 1: Kinetic Parameters of Aurora Kinase A
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Kemptide (LRRASLG) | 130 | 2.3 | 1.8 x 104 | [13] |
| Lats2 (373-387) | 200 | 1.8 | 0.9 x 104 | [13] |
| APSSRRTTLCGTL | 1000 | 2.3 | 0.23 x 104 | [13] |
Table 2: Binding Affinities of Key Interaction Partners
| Interacting Protein | Kd (nM) | Method | Reference |
| TPX2 (1-43) | 80 | Surface Plasmon Resonance | [13] |
Table 3: Inhibitor Potency (IC50 and Ki Values)
| Inhibitor | IC50 (nM) | Ki (nM) | Selectivity (AURKA vs AURKB) | Reference |
| Alisertib (MLN8237) | 25 | 1.10 | ~360-fold | [14] |
| MK-5108 | 0.064 | ≤ 0.01 | - | [2] |
| MK-8745 | 0.6 | - | >450-fold | [2] |
| VX-680 (Tozasertib) | - | 1.11 | ~1-fold | [1][14] |
| AT9283 | 3 | - | Pan-Aurora | [15] |
| AMG 900 | 5 | - | Pan-Aurora | [15] |
| AurkA allosteric-IN-1 | 6500 | - | Allosteric | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protein Expression and Purification of GST-tagged Aurora Kinase A
This protocol describes the expression of GST-tagged AURKA in E. coli and subsequent purification.[17][18][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Activation of Aurora-A Kinase by Protein Partner Binding and Phosphorylation Are Independent and Synergistic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The multifaceted allosteric regulation of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Aurora kinase A interacts with H-Ras and potentiates Ras-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. bioke.com [bioke.com]
- 18. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. mdanderson.org [mdanderson.org]
Technical Guide: The Impact of Aurora Kinase A Inhibition by Aurka-IN-1 on Cell Cycle Checkpoints
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurora kinase A (AURKA) is a pivotal serine/threonine kinase that governs multiple critical events during mitosis, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[1][2][3] Its expression and activity peak during the G2 and M phases of the cell cycle.[1] Due to its frequent amplification and overexpression in various human cancers, AURKA has emerged as a high-value target for therapeutic intervention.[1][2]
This technical guide provides an in-depth analysis of the effects of selective AURKA inhibition on cell cycle checkpoints, using "Aurka-IN-1" as a representative small molecule inhibitor. The mechanisms, cellular phenotypes, and key experimental protocols to assess these effects will be detailed. The data and methodologies presented are based on established findings for highly selective Aurora A inhibitors, such as Alisertib (MLN8237), and specific compounds like the allosteric inhibitor, AurkA allosteric-IN-1.[4][5]
Core Signaling Pathway and Mechanism of Inhibition
AURKA is a central regulator of the G2/M transition. During late G2, it is activated at the centrosome where it phosphorylates and activates numerous substrates essential for mitotic entry, including Polo-like kinase 1 (PLK1) and the phosphatase CDC25B.[2][6] This cascade ultimately leads to the activation of the Cyclin B1/CDK1 complex, the master driver of mitosis.[1][7] this compound, as a selective inhibitor, binds to Aurora A, preventing the phosphorylation of its downstream targets. This blockade disrupts the signaling cascade required for mitotic entry and proper spindle formation.
Effects on Cell Cycle Checkpoints and Cellular Phenotypes
The primary consequence of AURKA inhibition is a failure to properly execute mitosis. This leads to a distinct cellular phenotype characterized by:
-
G2/M Arrest: By inhibiting AURKA, this compound prevents the activation of the Cyclin B1/CDK1 complex, which is a prerequisite for entry into mitosis. Cells are therefore unable to pass the G2/M checkpoint, leading to an accumulation of cells with 4N DNA content.[8][9][10]
-
Defective Spindle Formation: For cells that do enter mitosis, AURKA inhibition prevents centrosome separation, resulting in the formation of monopolar spindles.[11]
-
Spindle Assembly Checkpoint (SAC) Activation: The presence of improperly attached chromosomes on a defective spindle activates the SAC. This checkpoint delays the onset of anaphase, causing a prolonged mitotic arrest.[1]
-
Mitotic Slippage and Apoptosis: The mitotic arrest induced by AURKA inhibition is often transient.[1] Cells may eventually exit mitosis without proper chromosome segregation, a process known as "mitotic slippage." This results in aneuploid, often multinucleated, cells that subsequently undergo apoptosis.[4][10]
Quantitative Data on Aurora A Inhibitor Activity
The efficacy of an inhibitor is determined by its biochemical potency against the target enzyme and its effect on cellular processes. The tables below summarize representative data for selective Aurora A inhibitors.
Table 1: Biochemical Potency of Representative Aurora A Inhibitors
| Inhibitor | Type | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| AurkA allosteric-IN-1 | Allosteric | Aurora A | 4,800 | [5] |
| Alisertib (MLN8237) | ATP-Competitive | Aurora A | 1.2 | [4] |
| MK-5108 | ATP-Competitive | Aurora A | 0.6 | [4] |
| MK-8745 | ATP-Competitive | Aurora A | 0.4 |[4] |
Table 2: Cellular Effects of Aurora A Inhibition on Cell Cycle Distribution
| Cell Line | Treatment (Inhibitor) | Concentration | Duration (h) | % Cells in G2/M Phase (Control) | % Cells in G2/M Phase (Treated) | Reference |
|---|---|---|---|---|---|---|
| HCCC9810 | Alisertib | 100 nM | 48 | ~15% | ~45% | [8] |
| HuCCT1 | Alisertib | 100 nM | 48 | ~20% | ~50% | [8] |
| H446 (SCLC) | AURKA siRNA | - | 48 | ~18% | ~40% | [9] |
| H1688 (SCLC) | AURKA siRNA | - | 48 | ~22% | ~45% |[9] |
Note: Data for siRNA-mediated knockdown is included to demonstrate the effect of specific AURKA depletion, which phenocopies the effects of a highly selective inhibitor.
Key Experimental Protocols
To assess the impact of this compound on cell cycle checkpoints, a series of standard and specialized assays are required.
Protocol 1: Cell Cycle Analysis via Flow Cytometry
This protocol measures the DNA content of a cell population to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is a hallmark of Aurora A inhibition.[11]
Methodology
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, U2OS) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-range of this compound and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Harvest: Aspirate the media and wash cells with PBS. Harvest the cells by trypsinization, then transfer to 15 mL conical tubes.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Decant the supernatant and resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[11][12] Incubate at -20°C for at least 2 hours (can be stored for weeks).[11]
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.[12] Wash the pellet with PBS to remove ethanol. Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[11][12]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[11][13]
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a dot plot of forward scatter versus PI to gate on single cells and acquire data for at least 10,000 events.[12]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Western Blot Analysis of Cell Cycle Markers
This technique is used to measure changes in the levels and phosphorylation status of key proteins that regulate the G2/M transition.
Target Proteins:
-
Phospho-Histone H3 (Ser10): A direct substrate of Aurora B and a well-established marker for mitotic cells. Inhibition of Aurora A leads to a G2 arrest, preventing entry into mitosis and thus causing a decrease in p-H3(S10) levels.[11]
-
Cyclin B1: The regulatory partner of CDK1. Its levels peak at the G2/M transition and must be degraded for mitotic exit.[14][15]
-
CDK1: The catalytic subunit of the Maturation-Promoting Factor (MPF). Its total levels generally remain stable throughout the cell cycle.[16]
-
Loading Control (e.g., β-actin, GAPDH): To ensure equal protein loading across samples.[17]
Methodology
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per sample), add Laemmli sample buffer, and boil at 95°C for 5 minutes.[14]
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[17]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-p-H3S10, mouse anti-Cyclin B1) overnight at 4°C.[17]
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[11] Quantify band intensities using image analysis software.
Protocol 3: Immunofluorescence of Mitotic Spindles and Centrosomes
This method allows for the direct visualization of the cellular structures affected by this compound, confirming the induction of monopolar spindles.
Methodology
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate. Treat with this compound as required.
-
Fixation: Gently wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature. Alternatively, for better microtubule preservation, fix with ice-cold methanol (B129727) for 5-10 minutes.[18]
-
Permeabilization: If using paraformaldehyde, permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 5% BSA or 10% normal goat serum in PBS) for 30-60 minutes.[19]
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.[19]
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain DNA with DAPI or Hoechst 33342. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images to document spindle morphology (bipolar vs. monopolar) and centrosome number.
Conclusion
Inhibition of Aurora kinase A by selective agents such as this compound represents a potent strategy for disrupting the proliferation of cancer cells. The primary mechanism of action is the induction of a robust G2/M cell cycle arrest, driven by the blockade of essential mitotic entry signals. This is followed by the formation of defective monopolar spindles, activation of the spindle assembly checkpoint, and eventual cell death through apoptosis following mitotic slippage. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to quantitatively and qualitatively assess the on-target effects of this compound and other Aurora A inhibitors, facilitating their continued development as targeted cancer therapeutics.
References
- 1. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rupress.org [rupress.org]
- 7. Roles of aurora-A kinase in mitotic entry and G2 checkpoint in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Knocking down the expression of Aurora-A gene inhibits cell proliferation and induces G2/M phase arrest in human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. scbt.com [scbt.com]
- 19. f.hubspotusercontent40.net [f.hubspotusercontent40.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Aurka-IN-1 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (Aurka) is a key serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and chromosome segregation.[1][2] Its dysregulation and overexpression are frequently observed in various human cancers, making it a compelling therapeutic target.[3][4] Aurka-IN-1 is an allosteric inhibitor of Aurora A.[5] Unlike ATP-competitive inhibitors, this compound functions by disrupting the protein-protein interaction between Aurka and its co-factor and activator, Targeting Protein for Xenopus Klp2 (TPX2).[5][6] This allosteric mechanism offers a potential for high selectivity and a distinct pharmacological profile.[6] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against Aurora A kinase using a luminescence-based assay.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 1: Biochemical Activity of this compound
| Compound | Assay Type | Target | IC50 (µM) |
| This compound | Biochemical Kinase Assay | Aurora A | 6.50[5] |
Aurora A Signaling Pathway
Aurora A's activity is tightly regulated throughout the cell cycle. It is activated through phosphorylation of its activation loop (Thr288) and by binding to allosteric activators such as TPX2 and Bora.[7][8] Once active, Aurora A phosphorylates a multitude of downstream substrates to orchestrate mitotic progression.
Caption: Simplified Aurora A signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay Using ADP-Glo™
This protocol describes the determination of the IC50 value of this compound against recombinant human Aurora A kinase using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant Human Aurora A kinase (e.g., Promega, Cat. No. V1931)
-
Kemptide (LRRASLG) or other suitable peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
White, opaque 384-well or 96-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for the this compound in vitro kinase assay using the ADP-Glo™ method.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in DMSO.
-
Further dilute the compound in Kinase Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reagent Preparation:
-
Thaw all components of the ADP-Glo™ Kinase Assay kit and the Aurora A Kinase Enzyme System on ice.
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a master mix containing the kinase substrate (e.g., 100 µM Kemptide) and ATP. The final ATP concentration should be at or near the Km value for Aurora A to ensure accurate determination of inhibitor potency. A common starting concentration is 10-50 µM.
-
Dilute the Aurora A kinase in Kinase Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.
-
-
Assay Plate Setup (for a 25 µL final reaction volume):
-
Add 5 µL of the diluted this compound or DMSO vehicle control to the appropriate wells of a white assay plate.
-
Set up "no enzyme" blank controls containing Kinase Assay Buffer instead of the enzyme.
-
Add 10 µL of the diluted Aurora A kinase to all wells except the "blank" controls.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix to all wells.
-
-
Kinase Reaction:
-
Mix the contents of the plate gently on a plate shaker.
-
Incubate the plate at 30°C for 60 minutes.[9]
-
-
Signal Detection:
-
To stop the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.[9]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes, protecting the plate from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the "blank" wells from all other wells.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and the "no enzyme" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Note: This protocol is a general guideline. Optimization of enzyme concentration, substrate concentration, ATP concentration, and incubation times may be necessary for specific experimental conditions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora A kinase activation: Different means to different ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Aurka-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aurka-IN-1, an allosteric inhibitor of Aurora A kinase (AurkA), in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for key assays, and presents quantitative data to facilitate experimental design and data interpretation.
Introduction
Aurora A kinase (AurkA) is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1][2] It is essential for several mitotic events, including centrosome maturation and separation, the assembly and stability of the mitotic spindle, and ensuring the fidelity of chromosome segregation.[3][4][5] Dysregulation of AurkA is frequently observed in various cancers and is associated with genomic instability, making it a significant target for cancer therapy.[1][6]
This compound is a potent and specific allosteric inhibitor of AurkA.[3] Unlike ATP-competitive inhibitors, this compound binds to a hydrophobic "Y pocket" on the kinase. This is the same site that interacts with the activator protein TPX2 (Targeting Protein for Xenopus kinesin-like protein 2).[1] By blocking the AurkA-TPX2 interaction, this compound exerts a dual inhibitory effect: it prevents the localization of AurkA to the mitotic spindle and allosterically inhibits its catalytic activity.[1] This unique mechanism makes this compound a valuable tool for dissecting the specific functions of the AurkA-TPX2 complex in mitosis and for investigating the therapeutic potential of allosteric AurkA inhibition.
Mechanism of Action
This compound functions by disrupting the critical interaction between Aurora A kinase and its co-activator TPX2.[7] This interaction is essential for the localization and full activation of AurkA at the mitotic spindle.[1] this compound binds to an allosteric site, preventing TPX2 from binding and activating AurkA, which ultimately leads to mitotic arrest and can induce apoptosis in cancer cells.[7]
Caption: Allosteric inhibition of Aurora A by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and cellular effects.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Aurora A | Biochemical Kinase Assay | 6.50 | [2][3] |
| Cell Line | Assay Type | Effect | Concentration (µM) | Incubation Time (h) | Reference |
| HeLa | Anti-proliferation | Significant activity | 25 - 400 | 48 | [3] |
| Various Cancer Cells | Cell Cycle Analysis | Induction of cell cycle arrest | 100 | 48 | [3] |
| Cancer Cells | Western Blot | Downregulation of p-Histone H3 | 20 | 48 | [3] |
Experimental Protocols
Here are detailed protocols for common cell culture experiments using this compound.
Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)
This protocol describes how to measure the effect of this compound on cell proliferation and viability.
Caption: Workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
White, clear-bottom 96-well cell culture plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.[8]
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO (typically ≤ 0.5%).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition: Measure the luminescence using a plate reader.[8]
-
Data Analysis: Normalize the data to the DMSO-treated control wells (representing 100% viability) and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Phospho-Histone H3
This protocol is used to assess the inhibition of AurkA activity in cells by measuring the phosphorylation level of its downstream target, Histone H3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against phospho-Histone H3 (Ser10)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 20 µM) or DMSO for the specified time (e.g., 48 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a membrane.[8]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting process for the loading control antibody.[8]
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
Immunofluorescence Staining for Mitotic Spindle Defects
This protocol allows for the visualization of the effects of this compound on mitotic spindle assembly.
Caption: Workflow for immunofluorescence staining.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Sterile glass coverslips in a 12-well plate
-
4% Paraformaldehyde (PFA) for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindle, anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells onto sterile glass coverslips to achieve 50-70% confluency after 24 hours. Treat with this compound at a suggested concentration range of 10 µM to 100 µM for 24 to 48 hours. Include a vehicle control.[1]
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.[1]
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.[1]
-
Blocking: Wash three times with PBS and block with 5% BSA for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against your protein of interest (e.g., α-tubulin) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.[2]
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides, and acquire images using a fluorescence microscope.
Troubleshooting and Safety
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium does not exceed a level that is toxic to your cells (usually <0.5%).
-
Concentration Optimization: The optimal concentration of this compound may vary between cell lines. It is recommended to perform a dose-response curve to determine the effective concentration for your specific cell type and assay.
-
Safety: Handle this compound with appropriate personal protective equipment (PPE), including gloves and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.
These application notes and protocols should serve as a valuable resource for researchers utilizing this compound in their cell culture studies. By understanding its mechanism and following these detailed procedures, scientists can effectively investigate the roles of Aurora A kinase in various cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Aurka-IN-1 solubility and stock solution preparation
Application Notes and Protocols for Aurka-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an allosteric inhibitor of Aurora A kinase (AurkA), a critical serine/threonine kinase involved in the regulation of mitosis.[1][2] Unlike ATP-competitive inhibitors, this compound binds to a hydrophobic pocket on Aurora A, which is the binding site for its activator protein TPX2.[3] This prevents the interaction between Aurora A and TPX2, which is essential for the localization and full activation of Aurora A at the mitotic spindle.[3] The inhibition of Aurora A's catalytic and non-catalytic functions disrupts mitotic progression, leading to cell cycle arrest and making it a target for cancer therapy.[1][3] Overexpression and aberrant activation of Aurora A have been linked to oncogenic transformation through the promotion of centrosome amplification and chromosomal instability.[1]
Solubility and Stock Solution Preparation
Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. The solubility of small molecule inhibitors can vary, but they are commonly dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO).
Solubility Data
| Solvent | Concentration | Comments |
| DMSO | ≥ 25 mg/mL (46.68 mM) | Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic.[4] |
| Ethanol | Insoluble or slightly soluble | Generally not the primary solvent for initial stock solutions of similar compounds.[5][6] |
| Water | Insoluble | |
| Aqueous Buffers (e.g., PBS) | Insoluble | Dilution from a DMSO stock is necessary for cell culture experiments. |
Stock Solution Preparation Protocol (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood. c. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 535.6 g/mol , dissolve 5.356 mg of the compound in 1 mL of DMSO. d. Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[4] e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C or -80°C for long-term storage, protected from light and moisture.[4] For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[4]
Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced toxicity.[7]
Signaling Pathway
Aurora A kinase is a key regulator of cell division and is implicated in several signaling pathways that are crucial for tumorigenesis.[8][9] Its activation is a complex process that occurs at different subcellular locations and is mediated by various allosteric modulators.[1][10]
Caption: Aurora A kinase signaling pathway and its downstream effectors.
Experimental Protocols
Here are detailed protocols for common experiments involving this compound.
In Vitro Biochemical IC50 Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora A kinase in a biochemical assay.
Caption: Workflow for biochemical IC50 determination using the ADP-Glo™ assay.
Protocol:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO.[11] b. Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations.[11] c. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.[11]
-
Reagent Preparation (on ice): a. Kinase/Activator Mixture: Prepare a solution containing Aurora A kinase and a molar excess of the TPX2 fragment in kinase buffer.[11] b. Substrate/ATP Mixture: Prepare a solution containing a suitable substrate (e.g., Myelin Basic Protein - MBP) and ATP in kinase buffer. The ATP concentration should be near the Km for Aurora A.[11]
-
Assay Protocol (in a 384-well plate): a. Add 1 µL of the diluted inhibitor or DMSO (for control wells) to each well.[11] b. Add 2 µL of the Aurora A/TPX2 mixture to each well.[11] c. Initiate the kinase reaction by adding 2 µL of the MBP/ATP mixture to each well.[11] d. Incubate the plate at 30°C for 60 minutes.[11]
-
Signal Detection (using ADP-Glo™ Kinase Assay): a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7] b. Incubate at room temperature for 40 minutes.[7] c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7] d. Incubate at room temperature for 30 minutes.[7] e. Measure the luminescence using a plate reader.[7]
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration relative to the DMSO control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[11]
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: a. Harvest and count the desired cancer cells. b. Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.[11] c. Incubate the plate overnight at 37°C in a 5% CO2 incubator.[11]
-
Inhibitor Treatment: a. Prepare a serial dilution of this compound in complete medium from a DMSO stock. b. Remove the old medium and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a DMSO vehicle control.[11] c. Incubate the cells for 48 to 72 hours.[11]
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11] c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] d. Shake the plate gently for 5 minutes.[11]
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader.[11] b. Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.[11] c. Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.[11]
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft efficacy study.
Protocol:
-
Cell Preparation and Implantation: a. Culture human cancer cells to 70-80% confluency and harvest them.[12] b. Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.[12] c. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[12] d. Monitor the mice for tumor growth.[12]
-
Inhibitor Formulation and Administration: a. Prepare a stable and homogenous formulation of this compound for oral administration. A common vehicle consists of methylcellulose (B11928114) and Tween 80 in sterile water.[12] b. Once tumors reach a palpable size, randomize the mice into treatment and control groups. c. For the treatment group, administer the this compound formulation (e.g., 100 mg/kg) via oral gavage, typically twice daily.[12] d. For the control group, administer an equivalent volume of the vehicle solution on the same schedule.[12]
-
Monitoring and Endpoint: a. Measure tumor volumes and mouse body weights every 2-3 days.[12] b. Monitor the mice for any signs of toxicity.[12] c. At the end of the study (e.g., after 14 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.[12]
-
Data Analysis: a. Calculate tumor growth inhibition for the treatment group compared to the control group. b. Assess any treatment-related toxicity by monitoring body weight changes and clinical observations.
Conclusion
These application notes provide essential information for the effective use of this compound in research settings. Adherence to these protocols for solubility, stock solution preparation, and experimental design will contribute to the generation of reliable and reproducible data in the investigation of Aurora A kinase as a therapeutic target.
References
- 1. rupress.org [rupress.org]
- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Aurora Kinase A Inhibitor (Aurka-IN-1) in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinase A (AURKA) is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[1][2] Its overexpression is implicated in the development and progression of various cancers, making it a compelling target for cancer therapy.[2] Aurka-IN-1 is a small molecule inhibitor of AURKA. These application notes provide detailed protocols for utilizing an Aurora Kinase A inhibitor, exemplified by well-characterized compounds such as Alisertib (MLN8237), in a mouse xenograft model to evaluate its anti-tumor efficacy. The protocols and data presented herein are intended to serve as a comprehensive guide for preclinical in vivo studies.
Mechanism of Action
Aurora Kinase A is a serine/threonine kinase that governs multiple stages of mitosis.[1] During the G2 phase and into mitosis, AURKA localizes to the centrosomes and spindle poles.[1] It is activated through phosphorylation and interaction with cofactors like TPX2.[2] Activated AURKA phosphorylates a cascade of downstream substrates essential for proper mitotic spindle formation and function.
Inhibition of AURKA by small molecules like this compound disrupts this signaling cascade, leading to mitotic arrest, polyploidy, and ultimately apoptosis in cancer cells. This mechanism of action forms the basis for its investigation as an anti-cancer agent.
Signaling Pathway
The following diagram illustrates the central role of Aurora Kinase A in mitotic regulation and the point of intervention for inhibitors like this compound.
Experimental Protocols
Formulation of this compound
This protocol describes the preparation of a vehicle for oral administration of a representative AURKA inhibitor.
Materials:
-
Aurora Kinase A Inhibitor (e.g., this compound)
-
Vehicle solution:
-
0.5% (w/v) Methylcellulose (B11928114)
-
0.2% (v/v) Tween 80
-
Sterile water
-
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Sterile tubes or vials
Procedure:
-
Calculate the required amount of the inhibitor based on the desired concentration and total volume needed for the study.
-
Prepare the vehicle by dissolving methylcellulose in sterile water with gentle heating and stirring.
-
Allow the methylcellulose solution to cool to room temperature.
-
Add Tween 80 to the cooled methylcellulose solution and mix thoroughly.
-
Slowly add the powdered AURKA inhibitor to the vehicle while continuously stirring to create a uniform suspension.
-
Continue stirring for a minimum of 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the formulation at 4°C. Before each administration, bring the suspension to room temperature and vortex thoroughly.
Mouse Xenograft Model Establishment
This protocol outlines the procedure for establishing subcutaneous tumors in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., HCT116, Colo205, or a relevant cell line with known AURKA expression)
-
Athymic nude mice (6-8 weeks old)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes and 27-gauge needles
Procedure:
-
Culture the selected cancer cell line under standard conditions (37°C, 5% CO2).
-
When cells reach 70-80% confluency, harvest them using trypsin-EDTA.
-
Wash the cells with complete medium to neutralize trypsin, followed by a wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
In Vivo Efficacy Study
This protocol details the evaluation of the anti-tumor activity of the AURKA inhibitor in the established xenograft model.
Materials:
-
Tumor-bearing mice, randomized into groups
-
Prepared formulation of this compound
-
Vehicle solution (for the control group)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Weighing scale for monitoring mouse body weight
Procedure:
-
Begin treatment when tumors have reached the predetermined size.
-
For the treatment group, administer the this compound formulation (e.g., 20-30 mg/kg, based on preliminary studies) via oral gavage twice daily.
-
For the control group, administer an equivalent volume of the vehicle solution on the same schedule.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the mouse xenograft study.
Data Presentation
The following tables summarize representative quantitative data for Aurora Kinase A inhibitors in mouse xenograft models. Note that specific data for "this compound" is limited; therefore, data from well-characterized inhibitors like Alisertib (MLN8237) are presented as a reference.
Table 1: In Vivo Efficacy of Representative AURKA Inhibitors
| Compound | Cancer Model | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Alisertib (MLN8237) | Neuroblastoma Xenograft | 20 mg/kg, BID, 5 days/week | Significant EFS distribution differences in 32/40 models | [3] |
| Alisertib (MLN8237) | Ewing Sarcoma Xenograft | 20 mg/kg, BID, 5 days/week | Maintained Complete Response in 1 model | [3] |
| AS703569 | TNBC Patient-Derived Xenograft | Not Specified | Significant inhibition in 7 of 11 models |
Table 2: Representative Pharmacokinetic Parameters of Alisertib in Mice
| Parameter | Value | Unit | Conditions | Reference |
| Cmax | 24.8 | µM | 0.5 MTD | |
| Tmax | 0.5 | h | 0.5 MTD | |
| AUC(0-24) | 60.3 | µM·h | 0.5 MTD | |
| Trough Level (12h) | 1.2 | µM | 0.5 MTD | |
| Brain Exposure | <1% of plasma | - | Wild-type mice | [4] |
Conclusion
These application notes provide a framework for the preclinical evaluation of Aurora Kinase A inhibitors, such as this compound, in mouse xenograft models. The detailed protocols for formulation, tumor establishment, and in vivo efficacy studies, along with representative data and pathway diagrams, are intended to guide researchers in the design and execution of their experiments. Adherence to these protocols will facilitate the generation of robust and reproducible data to assess the therapeutic potential of novel AURKA inhibitors.
References
- 1. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Aurora A Kinase Inhibition Selectively Synergizes with Histone Deacetylase Inhibitor through Cytokinesis Failure in T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Central Nervous System and Bone Marrow Distribution of the Aurora A Kinase Inhibitor Alisertib: Pharmacokinetics and Exposure at the Sites of Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phospho-Aurora Kinase A (Thr288)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Aurora Kinase A (AURKA) at the Threonine 288 (Thr288) residue using Western blotting. This protocol is designed to guide researchers in accurately assessing the activation state of AURKA, a key regulator of mitosis that is frequently overexpressed in various cancers.
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis.[1][2] Its functions include centrosome maturation and separation, spindle assembly, and mitotic entry. The phosphorylation of AURKA at Thr288 is a critical event for its catalytic activation. Aberrant phosphorylation and overexpression of AURKA are linked to tumorigenesis, making it a significant target for cancer therapy.[1] This protocol provides a robust method for monitoring the phosphorylation status of AURKA, which is essential for both basic research and the development of novel anti-cancer therapeutics.
Key Experimental Protocols
Cell Lysis and Protein Extraction
This step is critical for preserving the phosphorylation state of AURKA. All steps should be performed on ice to minimize the activity of proteases and phosphatases.[3][4][5]
a. Reagents:
-
Phospho-Protein Lysis Buffer: It is crucial to use a lysis buffer specifically formulated to preserve phosphorylation.[6] A modified RIPA buffer is often effective.
-
Protease Inhibitor Cocktail: Prevents protein degradation.[7][8]
-
Phosphatase Inhibitor Cocktail: Essential for preventing dephosphorylation of the target protein.[7][8][9]
b. Procedure:
-
Culture and treat cells as required for the experiment. To induce G2/M phase where AURKA activity peaks, cells can be treated with agents like paclitaxel (B517696) or nocodazole.[10]
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold phospho-protein lysis buffer supplemented with freshly added protease and phosphatase inhibitor cocktails to the cell culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Add 6X SDS-PAGE sample loading buffer to the protein extract and boil at 95-100°C for 5 minutes.[5][11]
-
Store the samples at -20°C or proceed directly to SDS-PAGE.
SDS-PAGE and Western Blotting
a. Procedure:
-
Load 20-40 µg of protein lysate per well into a polyacrylamide gel (10% is generally suitable for AURKA, which has a molecular weight of approximately 46 kDa).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[5][12] PVDF membranes are recommended for their durability, especially if stripping and reprobing are planned.[12][13]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[5]
Immunoblotting and Detection
a. Procedure:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5][11] Note: Avoid using non-fat dry milk for blocking as it contains phosphoproteins (casein) that can cause high background.[3][4][12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AURKA (Thr288) overnight at 4°C with gentle agitation. The antibody should be diluted in 5% BSA in TBST at the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Use an Enhanced Chemiluminescence (ECL) substrate for detection. Capture the signal using a chemiluminescence imaging system.
Stripping and Reprobing for Total AURKA
To normalize the phospho-AURKA signal, it is recommended to strip the membrane and reprobe for total AURKA.
a. Procedure:
-
After detecting phospho-AURKA, wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer (mild or harsh, depending on the antibody affinity) according to the manufacturer's instructions.[14][15]
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against total AURKA overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| Protease Inhibitor Cocktail | 100X | 1X |
| Phosphatase Inhibitor Cocktail | 100X | 1X |
| Primary Antibody (p-AURKA) | Varies by manufacturer | 1:1000 (typical starting point) |
| Primary Antibody (Total AURKA) | Varies by manufacturer | 1:1000 (typical starting point) |
| HRP-conjugated Secondary Antibody | Varies by manufacturer | 1:2000 - 1:10000 |
| BSA for Blocking | - | 5% (w/v) in TBST |
Table 2: Example Lysis Buffer Composition
| Component | Final Concentration |
| Tris-HCl (pH 7.4) | 50 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| NP-40 | 1% |
| Sodium Deoxycholate | 0.25% |
| Sodium Fluoride (NaF) | 10 mM |
| Sodium Orthovanadate (Na3VO4) | 1 mM |
| β-glycerophosphate | 10 mM |
| Protease Inhibitor Cocktail | 1X |
Mandatory Visualizations
Caption: AURKA activation and downstream signaling.
Caption: Western blot workflow for phospho-AURKA.
References
- 1. Phospho-Aurora A (Thr288) Monoclonal Antibody (F.131.2) (MA5-14904) [thermofisher.com]
- 2. Invitrogen Phospho-Aurora A (Thr288) Polyclonal Antibody 100 μL; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]
- 3. inventbiotech.com [inventbiotech.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 8. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 9. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. 免疫印迹膜剥离和再生检测 [sigmaaldrich.com]
Aurka-IN-1: A Potent Allosteric Inhibitor for Inducing Mitotic Arrest
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinase A (AURKA) is a pivotal serine/threonine kinase that governs multiple critical processes during cell division, including centrosome maturation and separation, entry into mitosis, and the formation of a bipolar spindle.[1][2] Its overexpression is a common feature in a wide array of human cancers, making it a prime target for therapeutic intervention.[3] Aurka-IN-1, also known as AurkA allosteric-IN-1, is a novel small molecule inhibitor that presents a unique allosteric mechanism of action. Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct hydrophobic "Y pocket" on the AURKA catalytic domain.[4][5] This binding event physically obstructs the interaction between AURKA and its essential activator protein, TPX2 (Targeting Protein for Xenopus kinesin-like protein 2), thereby inhibiting both the catalytic and non-catalytic functions of the kinase.[4][6] These application notes provide detailed protocols and quantitative data for utilizing this compound to induce mitotic arrest in cancer cell lines.
Mechanism of Action
The activation of AURKA on the mitotic spindle is allosterically driven by its binding to TPX2.[3][7] this compound exploits this dependency by occupying the TPX2 binding pocket on AURKA. This prevents the conformational changes required for full kinase activation, leading to defects in mitotic spindle assembly and a subsequent cell cycle arrest.[4][8][9] The consequences of AURKA inhibition include a defective mitotic spindle assembly, which can lead to a transient, spindle checkpoint-dependent mitotic arrest.[10]
Data Presentation
The following tables summarize the quantitative data for this compound from biochemical and cellular assays.
Table 1: In Vitro Activity of this compound [4][6][8]
| Parameter | Value | Assay Type | Notes |
| IC₅₀ | 6.50 µM | Biochemical Kinase Assay | Inhibition of Aurora A kinase activity. |
| GI₅₀ | 71.7 µM | Anti-proliferative Assay | In HeLa cells. |
| GI₅₀ (Synergy) | 14.0 µM | Anti-proliferative Assay | In HeLa cells, co-treatment with 1.5 µM PHA-767491. |
Table 2: Effect of this compound on Cell Cycle Distribution (100 µM, 48h) [4]
| Cell Line | Cancer Type | Effect |
| HT29 | Colon Cancer | G2/M Arrest |
| HCT116 | Colon Cancer | G2/M Arrest |
| A549 | Lung Cancer | G1/S Arrest |
| H358 | Lung Cancer | G1/S Arrest |
| HeLa | Cervical Cancer | Almost Unaffected |
| Panc-1 | Pancreatic Cancer | Almost Unaffected |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its application.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Inducing Mitotic Arrest.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on inducing mitotic arrest. Optimization may be required depending on the cell line and specific experimental goals.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for treating cultured mammalian cells with this compound.
Materials:
-
Cancer cell lines of interest (e.g., HT29, HCT116)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (stock solution in DMSO)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a density that will allow for exponential growth during the treatment period.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 10 µM to 100 µM.[11] Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[11]
-
Treatment: Remove the existing medium and add the medium containing the desired concentration of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: After treatment, collect both floating and adherent cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. An accumulation of cells in the G2/M peak (4N DNA content) indicates mitotic arrest.
Protocol 3: Western Blot for Mitotic Marker Phospho-Histone H3 (Ser10)
This protocol detects the level of Histone H3 phosphorylation at Serine 10, a well-established marker for mitotic cells.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations, add Laemmli sample buffer, and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane for 1 hour, then incubate with the primary antibody overnight at 4°C.[5]
-
Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature, and visualize with ECL substrate.[5] A stronger signal for phospho-Histone H3 in treated cells compared to the control indicates an increase in the mitotic population.[6]
Protocol 4: Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and chromosome alignment.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for spindle microtubules), anti-γ-tubulin (for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
Procedure:
-
Fixation and Permeabilization: Fix cells with 4% PFA for 15 minutes, then permeabilize with 0.5% Triton X-100 for 10 minutes.[11]
-
Blocking: Block with 5% BSA for 1 hour.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Staining and Mounting: Stain with DAPI for 5 minutes and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for defects in spindle formation, such as monopolar or multipolar spindles, and chromosome misalignment.
Protocol 5: In Vitro Kinase Assay (ADP-Glo™)
This protocol measures the direct inhibitory effect of this compound on AURKA kinase activity.
Materials:
-
Recombinant human AURKA kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of this compound in kinase buffer. A suggested starting range is 0.1 µM to 100 µM.[11]
-
Reaction Setup: In a 96-well plate, add the inhibitor dilution, recombinant AURKA kinase, and a mixture of substrate and ATP.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[11]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5][11]
-
Data Acquisition: Measure the luminescence using a plate reader. Calculate the percent inhibition and determine the IC₅₀ value.[11]
Troubleshooting
-
Low Mitotic Index: If a low percentage of cells are arrested in mitosis, consider synchronizing the cell population at the G2/M boundary before adding this compound. This can be achieved using agents like nocodazole.[11]
-
Cell-Line Specific Effects: As shown in Table 2, the effect of this compound can be cell-line dependent. If mitotic arrest is not observed, consider testing different cell lines or combining this compound with other cell cycle inhibitors.
-
Inconsistent Western Blot Results: Ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status of Histone H3.
Conclusion
This compound is a valuable tool for studying the role of AURKA in mitosis. Its unique allosteric mechanism of inhibition provides a distinct advantage over traditional ATP-competitive inhibitors. The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively utilize this compound to induce mitotic arrest and investigate the downstream cellular consequences. Careful optimization of experimental conditions for specific cell lines is crucial for obtaining robust and reproducible results.
References
- 1. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AURKA destruction is decoupled from its activity at mitotic exit but is essential to suppress interphase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Co-inhibition of polo-like kinase 1 and Aurora kinases promotes mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the non-mitotic functions of Aurora kinase A: more than just cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Aurka-IN-1 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Aurora Kinase A (AURKA) inhibitors, with a focus on the principles and methodologies applicable to compounds like Aurka-IN-1. The protocols detailed below are synthesized from various preclinical studies involving AURKA inhibitors and are intended to serve as a guide for designing and executing animal studies to evaluate their pharmacokinetic, pharmacodynamic, and anti-tumor efficacy profiles.
Introduction to AURKA and its Inhibition
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in cell division, including centrosome maturation, spindle assembly, and mitotic progression.[1][2][3] Overexpression of AURKA is a common feature in a multitude of human cancers and is often associated with tumor progression and poor prognosis.[1][2][4] Consequently, AURKA has emerged as a promising therapeutic target for cancer treatment. Small molecule inhibitors of AURKA, such as this compound, are designed to disrupt its kinase activity, leading to mitotic arrest (specifically G2/M arrest), apoptosis, and subsequent inhibition of tumor growth.[5][6] Beyond its mitotic functions, AURKA is also implicated in non-mitotic pathways that contribute to cancer progression, including the regulation of oncoproteins like MYC and signaling cascades such as NF-κB and PI3K/AKT.[1][4][7]
Preclinical Animal Models
The evaluation of AURKA inhibitors in vivo typically utilizes various animal models to assess their therapeutic potential.
-
Xenograft Models: Human cancer cell lines are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice or SCID mice).[8][9] This is a widely used model to evaluate the anti-tumor efficacy of a compound against specific cancer types.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice. These models are considered to better recapitulate the heterogeneity and microenvironment of human tumors.[10]
-
Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to spontaneously develop tumors, which can be valuable for studying the effects of a drug in the context of a fully intact immune system and natural tumor progression.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of an AURKA Inhibitor (Alisertib/MLN8237) in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Tmax (Time to Maximum Concentration) | 0.5 h | SCID Mice | 0.5 MTD | [9] |
| Cmax (Maximum Concentration) | 24.8 µM | SCID Mice | 0.5 MTD | [9] |
| AUC(0-24) (Area Under the Curve) | 60.3 µM·h | SCID Mice | 0.5 MTD | [9] |
| 12h Trough Level | 1.2 µM | SCID Mice | 0.5 MTD | [9] |
MTD: Maximum Tolerated Dose
Table 2: Summary of In Vivo Efficacy of AURKA Inhibitors in Xenograft Models
| Cancer Type | AURKA Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| Small Cell Lung Cancer | DBPR728 (prodrug of 6K465) | Nude Mice | 5-on-2-off or once-a-week | Durable tumor regression | [1] |
| Triple-Negative Breast Cancer | DBPR728 (prodrug of 6K465) | Nude Mice | 5-on-2-off or once-a-week | Durable tumor regression | [1] |
| Hepatocellular Carcinoma | DBPR728 (prodrug of 6K465) | Nude Mice | 5-on-2-off or once-a-week | Durable tumor regression | [1] |
| Medulloblastoma | DBPR728 (prodrug of 6K465) | Nude Mice | 5-on-2-off or once-a-week | Durable tumor regression | [1] |
| Neuroblastoma | Alisertib (MLN8237) | Xenograft Models | MTD | Objective responses | [9] |
| Head and Neck Squamous Cell Carcinoma | Alisertib + Adavosertib | Athymic Nude Mice | Daily | Synergistic tumor growth inhibition | [8] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Animal Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1 x 10^6 to 2 x 10^6 cells into the flank of 6- to 8-week-old immunocompromised mice (e.g., female athymic nude mice).[1][8]
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[1]
-
When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound or other AURKA inhibitors in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection). The choice of vehicle should be based on the solubility and stability of the compound.
-
Administer the compound according to the predetermined dosing schedule (e.g., daily, 5 days on/2 days off).[1]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
-
Ethical Considerations:
-
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).[1]
-
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Dosing:
-
Administer a single dose of this compound to a cohort of mice (e.g., male ICR mice, 6-8 weeks old) via the intended clinical route (e.g., oral gavage).[1]
-
-
Sample Collection:
-
At predetermined time points post-dosing, collect blood samples (e.g., via retro-orbital bleeding or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software.
-
Visualizations
Caption: Simplified AURKA signaling pathway and its downstream effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinase A Promotes Inflammation and Tumorigenesis in Mice and Human Gastric Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Aurora kinase A (AURKA) and WEE1 inhibition demonstrates synergistic antitumor effect in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and pharmacokinetic/pharmacodynamic evaluation of the Aurora kinase A inhibitor MLN8237 against preclinical models of pediatric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AURKA inhibition amplifies DNA replication stress to foster WEE1 kinase dependency and synergistic antitumor effects with WEE1 inhibition in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Aurora Kinase A (AURKA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Aurora Kinase A (AURKA) inhibitors. AURKA is a critical serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis. Its overexpression is implicated in the pathogenesis of various cancers, making it a prime target for anti-cancer drug discovery. The following sections detail the AURKA signaling pathway, a generalized HTS workflow, and specific protocols for biochemical and cell-based screening assays.
AURKA Signaling Pathway
AURKA's primary function is to ensure the proper execution of mitosis. It is activated in the G2 phase and localizes to the centrosomes and spindle poles. Its activity is regulated by a complex network of upstream activators and downstream substrates. Key activators include TPX2 and Ajuba, which promote AURKA's autophosphorylation and full kinase activity. Once active, AURKA phosphorylates a multitude of substrates essential for mitotic progression, including Polo-like kinase 1 (PLK1), histone H3, and CENP-A. Dysregulation of this pathway can lead to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis.
High-Throughput Screening (HTS) Workflow for AURKA Inhibitors
The discovery of novel AURKA inhibitors typically follows a multi-stage HTS workflow. This process begins with a primary screen of a large compound library to identify initial "hits." These hits are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Quantitative Data of Known AURKA Inhibitors
The following tables summarize the inhibitory activities of well-characterized AURKA inhibitors in various biochemical and cellular assays. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity or cell viability by 50%.
Table 1: Biochemical IC50 Values of AURKA Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Assay Type |
| Alisertib (MLN8237) | Aurora A | 1.2 | Cell-free kinase assay[1] |
| Aurora B | 396.5 | Cell-free kinase assay[1] | |
| Danusertib (PHA-739358) | Aurora A | 13 | Cell-free kinase assay[2][3] |
| Aurora B | 79 | Cell-free kinase assay[2][3] | |
| Aurora C | 61 | Cell-free kinase assay[2][3] | |
| Abl | 25 | Cell-free kinase assay[3] | |
| Tozasertib (VX-680) | Aurora A | Kiapp = 0.6 | Cell-free kinase assay[4] |
| Aurora B | - | - | |
| Aurora C | - | - | |
| FLT-3 | Ki = 30 | Cell-free kinase assay[4] | |
| BCR-ABL | Ki = 30 | Cell-free kinase assay[4] |
Table 2: Cellular IC50 Values of AURKA Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Assay Type |
| Alisertib (MLN8237) | Multiple Myeloma Cell Lines | 3 - 1710 | Proliferation Assay[1] |
| HCT116 | 40 | Growth Inhibition Assay[1] | |
| LS174T | 50 | Growth Inhibition Assay[1] | |
| T84 | 90 | Growth Inhibition Assay[1] | |
| Danusertib (PHA-739358) | Leukemic Cell Lines | 50 - 3060 | Proliferation Assay[2] |
| A2780 | 28 | Proliferation Assay[3] | |
| HCT116 | 31 | Proliferation Assay[3] | |
| Tozasertib (VX-680) | ATC Cells | 25 - 150 | Proliferation Assay[4] |
| BaF3 cells | ~300 | Cytotoxicity Assay[4] |
Experimental Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human AURKA enzyme
-
Peptide substrate (e.g., Kemptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO and dispense into the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Preparation: Prepare a solution of AURKA enzyme and substrate in Assay Buffer.
-
Kinase Reaction: Add the enzyme/substrate mix to the wells containing the compounds. Add ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values. The Z'-factor should be calculated to assess assay quality, with a value >0.5 being considered excellent.[6][7][8]
Biochemical Assay: AlphaScreen® Assay
This is a bead-based, non-radioactive, homogeneous assay that measures the phosphorylation of a biotinylated peptide substrate by AURKA.
Materials:
-
Recombinant human AURKA enzyme
-
Biotinylated peptide substrate
-
ATP
-
AlphaScreen® Protein A Acceptor beads and Streptavidin Donor beads (PerkinElmer)
-
Anti-phospho-substrate antibody
-
Test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
384-well white OptiPlates
Protocol:
-
Compound Plating: Dispense test compounds into the 384-well plate.
-
Kinase Reaction: Add AURKA enzyme, biotinylated peptide substrate, and ATP to the wells.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection Mix Addition: Add a mixture of the anti-phospho-substrate antibody, Protein A Acceptor beads, and Streptavidin Donor beads.
-
Incubation: Incubate in the dark to allow for bead-antibody-substrate binding.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Determine the percent inhibition and IC50 values for each compound.
Cell-Based Assay: High-Content Imaging for Mitotic Arrest
This phenotypic assay assesses the effect of AURKA inhibitors on the cell cycle by imaging and quantifying mitotic markers.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Black-walled, clear-bottom 384-well imaging plates
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed cells into the 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with fixative and then permeabilize with permeabilization buffer.
-
Immunostaining: Block non-specific binding sites with blocking buffer. Incubate with the primary antibody against phospho-Histone H3 (a marker for mitotic cells), followed by incubation with the fluorescently-labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Image Acquisition: Acquire images of the cells using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the percentage of cells positive for phospho-Histone H3, as well as other cellular features such as nuclear size and morphology.
-
Data Analysis: Determine the concentration-dependent effect of the inhibitors on mitotic arrest and calculate EC50 values.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. promega.com [promega.com]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. assay.dev [assay.dev]
- 8. rna.uzh.ch [rna.uzh.ch]
Application Notes and Protocols: Generation and Characterization of Aurka-IN-1 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinase A (Aurka) is a key regulator of mitotic progression, and its overexpression is implicated in the development and progression of numerous cancers.[1][2] Small molecule inhibitors targeting Aurka, such as Aurka-IN-1, have shown promise in preclinical studies. However, the emergence of drug resistance remains a significant hurdle in cancer therapy.[3][4] Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for developing more effective and durable therapeutic strategies.
These application notes provide a comprehensive guide for establishing and characterizing this compound resistant cell lines in a laboratory setting. The protocols outlined below are designed to be a starting point for researchers investigating the molecular basis of resistance to this class of inhibitors.
Data Presentation: Acquired Resistance to Aurora Kinase Inhibitors
The development of resistance to Aurora kinase inhibitors is often characterized by a significant increase in the half-maximal inhibitory concentration (IC50). The following table summarizes representative data from studies that have generated cell lines resistant to various Aurora kinase inhibitors.
| Cell Line | Parent Cell Line | Inhibitor | Fold Resistance | Key Resistance Mechanisms | Reference |
| HCT116 p53+/+ clones | HCT116 p53+/+ | CYC116 | 10-80 fold | Overexpression of Bcl-xL, polyploidy | [5] |
| HCT116 p53-/- clones | HCT116 p53-/- | CYC116 | 10-80 fold | Overexpression of Bcl-xL, polyploidy | [5] |
| HCT116 clones | HCT116 | ZM447439 | Not specified | Point mutations in Aurora B | [5][6] |
| SW620 resistant line | SW620 | AZD1152 | Not specified | Upregulation of P-glycoprotein (PgP) | [5] |
| MiaPaca resistant line | MiaPaca | AZD1152 | Not specified | Upregulation of BCRP | [5] |
| HeLa resistant line | HeLa | JNJ-7706621 | Not specified | Upregulation of BCRP | [5] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a common method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of the inhibitor.
Materials:
-
Parental cancer cell line of interest (e.g., HCT116, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks or plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Determine the initial IC50 of this compound: Before initiating the resistance induction, determine the IC50 of this compound in the parental cell line using a cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Seed the parental cells at a low density in a culture flask. Once the cells have attached, replace the medium with fresh medium containing this compound at a concentration equal to the IC20-IC30 (20-30% inhibitory concentration).
-
Culture Maintenance and Observation: Maintain the cells in the continuous presence of the drug. Initially, a significant number of cells may die. The surviving cells will begin to proliferate.
-
Dose Escalation: Once the cells have repopulated the flask and are growing at a stable rate, subculture them and increase the concentration of this compound by a factor of 1.5 to 2.
-
Iterative Selection: Repeat the process of culturing and dose escalation. This stepwise increase in drug concentration applies selective pressure, favoring the growth of resistant cells.[7] This process can take several months.
-
Establishment of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the population can be considered resistant. At this stage, single-cell cloning can be performed to isolate and expand individual resistant clones.
-
Verification of Resistance: Regularly assess the IC50 of the resistant cell population and compare it to the parental cell line to quantify the degree of resistance.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to measure the IC50 values in parental and resistant cell lines.[2]
Materials:
-
Parental and resistant cells
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO).[2]
-
Incubation: Incubate the plate for 48 or 72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is used to analyze changes in the expression and phosphorylation status of proteins involved in the Aurora A signaling pathway and potential resistance mechanisms.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Aurka, anti-phospho-Aurka, anti-Bcl-xL, anti-MDR1)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.[2]
Visualizations
Signaling Pathways and Resistance Mechanisms
The development of resistance to Aurora kinase A inhibitors can involve various molecular mechanisms. These include the upregulation of anti-apoptotic proteins, activation of bypass signaling pathways, and increased drug efflux.
Caption: Mechanisms of resistance to this compound.
Experimental Workflow for Generating Resistant Cell Lines
The following diagram illustrates the general workflow for the generation and initial characterization of this compound resistant cell lines.
Caption: Workflow for generating resistant cell lines.
References
- 1. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated pan‐cancer of AURKA expression and drug sensitivity analysis reveals increased expression of AURKA is responsible for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Aurka-IN-1 Solubility in Media
Welcome to the technical support center for Aurka-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an allosteric inhibitor of Aurora A (AurkA) kinase. Unlike ATP-competitive inhibitors that target the active site, this compound binds to a hydrophobic region on AurkA known as the "Y pocket." This is the same site where the activator protein TPX2 binds. By occupying this pocket, this compound blocks the interaction between Aurora A and TPX2, which is essential for the localization and full activation of Aurora A at the mitotic spindle. This disruption inhibits both the catalytic and non-catalytic functions of Aurora A.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock into my cell culture medium. What is the likely cause?
A2: This is a common issue for many hydrophobic small molecules. The precipitation, often called "crashing out," occurs because this compound is poorly soluble in aqueous solutions like cell culture media. When the concentrated DMSO stock is diluted, the DMSO concentration decreases significantly, and the aqueous environment cannot keep the hydrophobic compound dissolved, leading to the formation of a precipitate.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is advisable to use anhydrous (dry) DMSO to prevent hydrolysis of the compound and to ensure maximum solubility.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The tolerance to DMSO can vary between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid solvent-induced toxicity.[1][2] For sensitive cell lines, it is recommended to keep the final DMSO concentration at 0.1% or lower.[2] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: Are there any alternative solvents to DMSO for dissolving this compound?
A5: While DMSO is the most common solvent, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also be used for dissolving hydrophobic compounds. However, their compatibility and toxicity for your specific cell line should be tested. For some applications, co-solvents or formulation agents like PEG300 and Tween 80 can be used to improve solubility in aqueous solutions, particularly for in vivo studies.[3]
Troubleshooting Guide: Precipitation of this compound in Media
If you are experiencing precipitation of this compound in your cell culture media, follow this troubleshooting guide.
Issue 1: Immediate Precipitation Upon Dilution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Lower the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration through a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. Add the DMSO stock to a smaller volume of pre-warmed (37°C) media first, mix well, and then add this intermediate dilution to the final volume. Alternatively, add the stock solution dropwise while gently vortexing the media. |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always pre-warm your cell culture media to 37°C before adding the inhibitor. |
| pH of the Media | The pH of the media can affect the solubility of compounds with ionizable groups. | Ensure your media is properly buffered for the CO2 concentration in your incubator. While the pKa of this compound is not readily published, significant pH shifts in the media should be avoided. |
Issue 2: Precipitation Over Time During Incubation
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may not be stable in the aqueous environment at 37°C over extended periods. | If experimentally feasible, reduce the incubation time. Consider refreshing the media with freshly prepared inhibitor at regular intervals for long-term experiments. |
| Interaction with Media Components | This compound may interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes over time. | Test different media formulations or serum concentrations. In some cases, serum-free media might reduce precipitation, although this is cell-line dependent. |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of your incubator. For multi-well plates, consider using plate sealers to minimize evaporation. |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various cell culture media is not extensively published, the following table summarizes general solubility information for similar Aurora kinase inhibitors and best practices for preparing solutions.
Table 1: Solubility and Stock Solution Recommendations for this compound
| Solvent | Recommended Stock Concentration | Notes |
| DMSO | 10 mM - 100 mM | Use anhydrous DMSO. Sonication or gentle warming (up to 37°C) may aid dissolution. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Ethanol | Lower than DMSO; requires empirical determination | Can be an alternative to DMSO, but cellular toxicity should be evaluated. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Very low; not recommended for stock solutions | Direct dissolution is generally not feasible due to the hydrophobic nature of the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is fully dissolved. If necessary, use a brief sonication in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, single-use tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Pre-warm the required volume of complete cell culture medium (containing serum and any other supplements) to 37°C.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Method A (Serial Dilution): a. Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, add 1 µL of a 10 mM stock to 99 µL of media to get a 100 µM solution. b. Add the required volume of the intermediate dilution to your final volume of media.
-
Method B (Dropwise Addition): a. While gently swirling or vortexing the pre-warmed media, add the required volume of the DMSO stock solution drop-by-drop.
-
Gently mix the final working solution by inverting the tube or pipetting.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared media immediately.
Mandatory Visualizations
Signaling Pathway of Aurora A and Inhibition by this compound
Caption: Aurora A activation by TPX2 and its allosteric inhibition by this compound.
Experimental Workflow for Testing this compound in a Cell-Based Assay
Caption: A generalized workflow for testing a kinase inhibitor in a cellular context.
Troubleshooting Logic for this compound Precipitation
Caption: A decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Aurka-IN-1 Stability in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Aurka-IN-1 in aqueous solutions. As specific stability data for this compound is not publicly available, this guide utilizes representative data from analogous small molecule kinase inhibitors, such as Dasatinib and Imatinib, to provide a practical framework for experimental design and troubleshooting. The protocols and frequently asked questions are based on established methodologies for stability and solubility testing of small molecule drugs.
Quantitative Stability Data
The stability of a small molecule inhibitor in aqueous solution is a critical parameter for ensuring the reliability and reproducibility of experimental results. Forced degradation studies are often employed to understand the intrinsic stability of a compound and to identify potential degradation products.
The following table summarizes representative stability data for a kinase inhibitor under various stress conditions, compiled from studies on compounds with similar chemical liabilities. This data should be considered as a general guide for handling this compound.
Table 1: Representative Forced Degradation Data for a Kinase Inhibitor in Aqueous Solution
| Stress Condition | Reagent/Parameters | Duration | Temperature | Percent Degradation |
| Acid Hydrolysis | 0.1 N HCl | 90 minutes | Room Temp. | ~17% |
| Base Hydrolysis | 0.1 N NaOH | 90 minutes | Room Temp. | ~12% |
| Oxidative | 3% H₂O₂ | 30 minutes | Room Temp. | ~25% |
| Thermal | Aqueous Solution | 45 minutes | 50°C | ~6% |
| pH 4 | Aqueous Buffer | 1 week | 40°C | < 7% |
| pH 7 (Neutral) | Aqueous Buffer | 1 week | 40°C | ~35-40% |
| pH 10 | Aqueous Buffer | 1 week | 40°C | < 7% |
Note: The data presented is a composite from studies on Dasatinib and Imatinib and is intended to be illustrative for this compound. Actual stability will be compound-specific and should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study in Aqueous Solution
Objective: To assess the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Prepare a dilute solution of this compound in an appropriate aqueous buffer.
-
Incubate the solution at an elevated temperature (e.g., 40°C, 60°C, 80°C) for a defined period.
-
At each time point, withdraw an aliquot, cool to room temperature, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound to a light source as per ICH Q1B guidelines.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Plate reader with UV-Vis capabilities or HPLC system
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Addition to Buffer: Add a small, fixed volume of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume of PBS (e.g., 5 µL of DMSO solution into 95 µL of PBS). The final DMSO concentration should be low (e.g., ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a set period (e.g., 2 hours) to allow for precipitation to reach a steady state.
-
Measurement:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Direct UV/HPLC after Filtration: Filter the contents of each well through a filter plate to remove any precipitate. Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader or by HPLC.
-
-
Data Analysis: The kinetic solubility is the concentration of the compound in the highest concentration well that does not show significant precipitation.
Visualizations
Caption: Mechanism of action of an Aurora Kinase A inhibitor.
Caption: Workflow for a forced degradation study of this compound.
Troubleshooting Guide
Issue: Inconsistent or poor solubility of this compound in aqueous buffer.
-
Possible Cause: The compound has low intrinsic aqueous solubility. The final concentration in the assay exceeds its solubility limit. The DMSO from the stock solution is causing the compound to precipitate when added to the aqueous buffer.
-
Troubleshooting Steps:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay (Protocol 2) to determine the maximum soluble concentration in your experimental buffer.
-
Lower Final Concentration: Ensure your working concentration is below the determined solubility limit.
-
Minimize Final DMSO Concentration: Keep the final percentage of DMSO in your aqueous solution as low as possible (ideally ≤ 1%).
-
Use of Solubilizing Agents: For in vitro assays, consider the use of non-ionic detergents (e.g., Tween-20, Triton X-100) or other solubilizing agents, but be mindful of their potential effects on the assay.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility.
-
Issue: Rapid degradation of this compound observed in the experimental setup.
-
Possible Cause: The compound is unstable at the pH or temperature of the experiment. The compound is sensitive to light. The buffer components are reacting with the compound.
-
Troubleshooting Steps:
-
Review Stability Data: Refer to the forced degradation data (Table 1) to understand the compound's liabilities.
-
pH Optimization: If the compound is unstable at neutral pH, consider performing the experiment in a more acidic or basic buffer, if compatible with the assay.
-
Temperature Control: Perform experiments at a lower temperature if the compound is thermally labile.
-
Protect from Light: If the compound is light-sensitive, conduct experiments in low-light conditions and use amber-colored tubes or plates.
-
Freshly Prepare Solutions: Prepare working solutions of this compound immediately before use. Do not store dilute aqueous solutions for extended periods.
-
Issue: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Degradation of the compound in the sample or during analysis. Contamination of the sample or mobile phase.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Compare the chromatogram of the problematic sample with that of a freshly prepared standard to confirm if the extra peaks are due to degradation.
-
Check Mobile Phase and Solvents: Ensure the mobile phase is properly prepared, degassed, and that all solvents are of high purity.
-
Sample Matrix Effects: If analyzing samples from complex matrices (e.g., cell lysates), perform a blank matrix injection to identify any interfering peaks.
-
Carryover: Run a blank injection after a high-concentration sample to check for carryover from the injector.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of kinase inhibitors due to its excellent solubilizing properties.
Q2: How should I store the stock solution of this compound?
A: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Can I store dilute aqueous solutions of this compound?
A: It is generally not recommended to store dilute aqueous solutions of kinase inhibitors for extended periods, as they may be prone to hydrolysis or adsorption to container surfaces. It is best practice to prepare fresh dilutions from the DMSO stock immediately before each experiment.
Q4: My experimental results are not reproducible. Could this be related to the stability of this compound?
A: Yes, poor stability or solubility of the inhibitor is a common cause of irreproducible results. Ensure that the compound is fully dissolved and stable under your experimental conditions by following the recommendations in the troubleshooting guide.
Q5: What analytical method is best for assessing the stability of this compound?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method should be able to separate the parent compound from all potential degradation products.
Technical Support Center: Unexpected Phenotypes with AURKA Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with Aurora Kinase A (AURKA) inhibitors.
Frequently Asked Questions (FAQs)
1. Q: We are observing resistance to our AURKA inhibitor in our cancer cell line. What are the potential mechanisms?
A: Resistance to AURKA inhibitors can manifest through several mechanisms. One possibility is the emergence of mutations within the Aurora B kinase domain, such as a G160E substitution, which can prevent the inhibitor from binding effectively.[1] Another potential reason is the development of resistance mechanisms that are independent of Aurora B and multidrug resistance pathways, which may be associated with reduced apoptosis.[1] In some cases, particularly in triple-negative breast cancer, resistance to the AURKA inhibitor alisertib (B1683940) has been linked to the enrichment of polyploid giant cancer cells (PGCCs).[2] These PGCCs can exhibit reduced sensitivity to the inhibitor.[2]
Furthermore, AURKA activation itself has been identified as a driver of resistance to other targeted therapies, such as third-generation EGFR inhibitors in lung cancer.[3][4] This occurs through a non-genetic mechanism where chronic EGFR inhibition leads to the activation of AURKA by its coactivator TPX2, which in turn mitigates drug-induced apoptosis.[3][4]
2. Q: Our AURKA inhibitor is causing an unexpected increase in PD-L1 expression in our tumor cells. Why is this happening?
A: The upregulation of PD-L1 expression following treatment with AURKA inhibitors, such as alisertib, is an observed phenomenon that could potentially limit the antitumor effectiveness of the inhibitor.[5] This effect is not considered an off-target effect, as knockdown of AURKA using siRNA also results in increased PD-L1 expression.[5] The proposed mechanism involves the activation of the cGAS/STING/NF-κB pathway, which is triggered by AURKA inhibition.[5] This finding suggests that the activity of Aurora A kinase is linked to tumor immunity in various cancer types, including pancreatic, lung, melanoma, colorectal, and bladder cancers.[5]
3. Q: We are working with a p53-deficient cancer cell line and are observing significant apoptosis upon AURKA inhibition, which was unexpected. What is the underlying mechanism?
A: In p53-deficient cancer cells, inhibition of AURKA can lead to p73-dependent apoptosis.[6] TAp73, a member of the p53 family, plays a crucial role in inducing apoptosis in response to cytotoxic agents.[7] Overexpression of AURKA can suppress the activity of TAp73.[7] Consequently, when AURKA is inhibited (either by a specific inhibitor like MLN8054 or by siRNA knockdown), the suppression of TAp73 is lifted, leading to the activation of its pro-apoptotic target genes and subsequent apoptosis.[6] This provides a therapeutic avenue in cancers with non-functional p53, which are often resistant to conventional chemotherapy.[6]
Troubleshooting Guides
Issue 1: Suboptimal efficacy of AURKA inhibitors in solid tumors.
| Potential Cause | Suggested Action | Expected Outcome |
| Slow proliferation rate of solid tumor cells | Consider combination therapies. For example, AURKA inhibitors have shown synergy with PI3K-pathway inhibitors (PI3K, AKT, or mTOR inhibitors) in breast cancer models.[8] | Combination therapy may lead to a more durable suppression of mTOR signaling, resulting in apoptosis and tumor regression.[8] |
| Activation of compensatory signaling pathways | Investigate the activation of pathways like PI3K/AKT. AURKA inhibition can reduce phospho-AKT levels, suggesting a role for Aurora kinases in sustaining mTOR activity.[8] | Understanding the kinome rewiring upon AURKA inhibition can reveal new therapeutic vulnerabilities and guide the selection of combination agents. |
| Upregulation of immune checkpoint proteins | Measure PD-L1 expression on tumor cells and immune cells in the tumor microenvironment after AURKA inhibitor treatment.[5] | If PD-L1 is upregulated, a combination with an anti-PD-1/PD-L1 immunotherapy could enhance the antitumor response. |
Issue 2: Development of acquired resistance to an AURKA inhibitor.
| Potential Cause | Suggested Action | Expected Outcome |
| Emergence of polyploid giant cancer cells (PGCCs) | Characterize the morphology of resistant cells. PGCCs are larger and have a different appearance.[2] Consider co-treatment with agents that target PGCCs, such as mifepristone.[2] | Targeting PGCCs may overcome resistance and restore sensitivity to the AURKA inhibitor. |
| Kinase domain mutations | Sequence the AURKA kinase domain in resistant clones to identify potential mutations that prevent inhibitor binding.[1] | Identification of specific mutations can inform the development of next-generation inhibitors that are effective against these resistant variants. |
| Activation of alternative survival pathways | Perform transcriptomic or proteomic analysis on resistant cells to identify upregulated survival pathways. For instance, AURKA can contribute to pathways like NF-κB and ERK.[4] | Targeting these newly activated pathways with additional inhibitors may re-sensitize the cells to AURKA inhibition. |
Clinical Trial Adverse Events
The following table summarizes common adverse events observed in clinical trials of various Aurora kinase inhibitors. These are generally considered on-target toxicities due to the essential role of Aurora kinases in the division of normal, healthy cells.
| Adverse Event | Frequency | Commonly Associated Aurora Kinase Inhibitors | Reference |
| Febrile Neutropenia | Grade ≥3 reported | Alisertib, Barasertib | [9][10][11] |
| Neutropenia | Grade ≥3 reported | Alisertib, Danusertib, VX-680 | [10][11][12][13] |
| Stomatitis | Common | Alisertib | [9][10] |
| Gastrointestinal Toxicity (Nausea, Diarrhea) | Common | Alisertib | [9][10][11] |
| Hypertension | Common | Not specified | [9][10] |
| Fatigue | Most common (up to 78%) | Alisertib | [9][10][11] |
| Thrombocytopenia | Grade ≥3 reported | Alisertib | [11] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: The following day, treat cells with a serial dilution of the AURKA inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the AURKA inhibitor at the desired concentration and time point. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The different phases of the cell cycle (G1, S, G2/M) can be quantified based on the fluorescence intensity of the PI signal. An increase in the G2/M and/or sub-G1 population is indicative of AURKA inhibition.[6][13]
References
- 1. Evolution of resistance to Aurora kinase B inhibitors in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase A drives the evolution of resistance to third-generation EGFR inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinase A inhibition leads to p73-dependent apoptosis in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Kinome rewiring reveals AURKA limits PI3K-pathway inhibitor efficacy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 13. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aurka-IN-1 (AK-01/LY3295668) In Vivo Toxicity Minimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective Aurora kinase A (AURKA) inhibitor Aurka-IN-1, also known as AK-01 or LY3295668. The focus is on minimizing toxicity in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AK-01/LY3295668) and why is its selectivity important for in vivo studies?
A1: this compound (AK-01/LY3295668) is a potent and highly selective small molecule inhibitor of Aurora kinase A (AURKA). AURKA is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis.[1] Its overexpression is linked to poor clinical outcomes in a variety of cancers.[1][2] The high selectivity for AURKA over AURKB is a key feature. Inhibition of AURKB is associated with toxicities such as DNA endoreduplication, polyploidy, and bone marrow suppression leading to neutropenia.[1] By selectively targeting AURKA, this compound is designed to minimize these off-target toxicities, offering a potentially wider therapeutic window in preclinical and clinical settings.
Q2: What are the known or expected toxicities of this compound (AK-01/LY3295668) from clinical and preclinical studies?
Q3: How can I formulate this compound for in vivo administration?
A3: The formulation for in vivo studies will depend on the specific salt form of the compound and the intended route of administration. For oral administration in preclinical models, inhibitors are often formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical to first assess the solubility and stability of this compound in the chosen vehicle. A small pilot study to ensure the vehicle itself is well-tolerated by the animal model is also recommended.
Q4: What starting dose should I use for my in vivo efficacy and toxicity studies?
A4: Determining a starting dose requires a multi-step approach.
-
Literature Review: Look for published in vivo studies using AK-01/LY3295668 in similar tumor models. For example, some preclinical xenograft studies have used specific dosing regimens that demonstrated anti-tumor activity.[1]
-
In Vitro to In Vivo Extrapolation: Use the in vitro IC50 or GI50 values from your cancer cell lines of interest. The in vivo concentration should aim to achieve and maintain plasma levels above the in vitro effective concentration.
-
Dose Range Finding Study: It is essential to conduct a pilot dose-range finding study in a small group of animals. This study should include a vehicle control group and at least three dose levels of this compound. The goals are to establish the maximum tolerated dose (MTD) and to identify any signs of toxicity.
Q5: What are the key parameters to monitor during an in vivo study to assess toxicity?
A5: Comprehensive monitoring is crucial for early detection of toxicity. Key parameters include:
-
Clinical Observations: Daily monitoring for changes in behavior (lethargy, hunched posture), appearance (piloerection, rough coat), and signs of distress.
-
Body Weight: Measure body weight at least three times per week. A body weight loss exceeding 15-20% is a common endpoint criterion.
-
Food and Water Intake: Monitor for significant changes in consumption.
-
Gastrointestinal Effects: Observe for signs of diarrhea or dehydration.
-
Complete Blood Count (CBC): Although this compound is selective for AURKA, it is prudent to perform CBCs at baseline and at the end of the study to check for any unexpected hematological effects.
-
Serum Chemistry: Analyze blood samples for markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
Gross Pathology and Histopathology: At the end of the study, perform a thorough necropsy and collect major organs (liver, kidney, spleen, heart, lungs, and gastrointestinal tract) for histopathological analysis to identify any microscopic changes.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected severe toxicity or mortality at the initial dose. | The initial dose is above the MTD for the specific animal strain or model. Vehicle toxicity. | Immediately stop dosing in the affected cohort. Review the formulation and vehicle for any potential issues. Re-evaluate the starting dose based on any available data and initiate a new dose-range finding study at lower doses. Ensure the vehicle is well-tolerated in a separate control group. |
| Significant body weight loss (>15%) in the treatment group. | Drug-related toxicity, likely affecting the gastrointestinal system or causing general malaise. | Reduce the dose or the frequency of administration. Consider providing supportive care, such as subcutaneous fluids for dehydration or a more palatable, high-calorie diet. If weight loss continues, consider humane endpoints. |
| No observable anti-tumor efficacy. | Sub-therapeutic dosing. Poor bioavailability of the formulation. Intrinsic resistance of the tumor model. | Verify the formulation's stability and ensure proper administration. Increase the dose in a subsequent study, guided by MTD data. Confirm the target (AURKA) is expressed and activated in your tumor model. Consider pharmacokinetic studies to measure plasma and tumor drug concentrations. |
| Variability in tumor response within the same treatment group. | Inconsistent dosing administration. Tumor heterogeneity. | Refine the administration technique to ensure consistent delivery. Increase the number of animals per group to improve statistical power. Analyze individual tumors for biomarker expression (e.g., AURKA levels, RB1 status) to investigate potential mechanisms of variable response.[1] |
Data Summary Tables
Table 1: Summary of Clinical Toxicities for LY3295668 (Phase 1 Study) [3]
| Toxicity Type | Dose Levels with DLTs | Most Common Adverse Events (All Grades) | Grade 3/4 Dose-Limiting Toxicities (DLTs) |
| Gastrointestinal | 25 mg, 50 mg, 75 mg BID | Mucositis (67%), Diarrhea, Anorexia, Constipation, Nausea | Grade 3 Diarrhea, Grade 4 Mucositis, Grade 3 Mucositis |
| Ocular | 75 mg BID | Not specified as common | Grade 3 Corneal Deposits |
| Constitutional | Not specified | Fatigue (most common after mucositis) | - |
| Dermatological | Not specified | Alopecia | - |
Table 2: Preclinical Efficacy of AK-01 in Merkel Cell Carcinoma (MCC) Xenografts [1]
| Cell Line Xenograft | Key Genetic Feature | Treatment Regimen | Outcome |
| MCC-9 | RB1-deficient | Not specified | Significant suppression of tumor growth |
| MKL-1 | MCPyV-positive | Not specified | Significant suppression of tumor growth |
Experimental Protocols
Protocol: In Vivo Dose-Range Finding and Toxicity Study in a Murine Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 tumor cells (e.g., a human cancer cell line with known AURKA expression) in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=5 per group).
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: this compound, Low Dose (e.g., 10 mg/kg)
-
Group 3: this compound, Mid Dose (e.g., 25 mg/kg)
-
Group 4: this compound, High Dose (e.g., 50 mg/kg)
-
-
Drug Formulation and Administration: Prepare a fresh suspension of this compound in the vehicle each day. Administer the assigned treatment via oral gavage once daily (QD) for 21 consecutive days.
-
Monitoring:
-
Tumor Volume: Measure tumors with calipers twice weekly. Volume = (Length x Width²) / 2.
-
Body Weight: Record body weight three times weekly.
-
Clinical Signs: Perform daily health checks. Note any signs of toxicity as described in the FAQ section.
-
-
Endpoints:
-
The study is terminated for all groups when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³).
-
Individual mice are euthanized if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration, severe signs of distress).
-
-
Sample Collection and Analysis:
-
At the end of the study, collect terminal blood samples for CBC and serum chemistry analysis.
-
Harvest tumors and major organs. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze the remainder for pharmacodynamic analysis (e.g., Western blot for p-AURKA).
-
Visualizations
Caption: Aurora A kinase signaling pathway and point of inhibition.
Caption: Experimental workflow for an in vivo efficacy and toxicity study.
Caption: Troubleshooting decision tree for managing in vivo toxicity.
References
- 1. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase A, a synthetic lethal target for precision cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase A inhibitor, LY3295668 erbumine: a phase 1 monotherapy safety study in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AURKA Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Aurora Kinase A (AURKA) inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to an AURKA inhibitor. What are the common mechanisms of resistance?
A1: Resistance to AURKA inhibitors can arise from several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for AURKA inhibition. Common bypass pathways include the PI3K/AKT/mTOR and RAS/MEK/ERK signaling cascades.[5][6]
-
Alterations in Apoptosis Regulation: Upregulation of anti-apoptotic proteins, such as Bcl-xL, can make cells more resistant to the apoptotic effects of AURKA inhibition.[7]
-
Target Alterations: Mutations in the AURKA gene itself, particularly in the kinase domain, can prevent the inhibitor from binding effectively. These are often referred to as "gatekeeper" mutations.[8][9][10][11][12]
-
Upregulation of AURKA Activators: Increased expression or activation of AURKA co-activators, like TPX2, can lead to hyperactivation of AURKA, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[13][14]
Q2: How can I determine if my resistant cell line is overexpressing drug efflux pumps like ABCB1?
A2: You can investigate ABCB1-mediated resistance through the following approaches:
-
Gene and Protein Expression Analysis: Use qPCR or Western blotting to compare the mRNA and protein levels of ABCB1 in your resistant cell line versus the parental (sensitive) cell line.
-
Functional Assays:
-
Efflux Pump Inhibition: Treat your resistant cells with the AURKA inhibitor in combination with a known ABCB1 inhibitor, such as verapamil (B1683045) or tariquidar. A restoration of sensitivity to the AURKA inhibitor suggests ABCB1-mediated resistance.[1]
-
Dye Accumulation Assay: Use fluorescent substrates of ABCB1, like Rhodamine 123. Cells overexpressing ABCB1 will show lower intracellular fluorescence due to increased efflux, which can be reversed by an ABCB1 inhibitor.
-
ATPase Activity Assay: ABCB1 utilizes ATP hydrolysis to pump substrates out of the cell. An in vitro assay using membrane vesicles from your cells can measure if the AURKA inhibitor stimulates ABCB1's ATPase activity, indicating it is a substrate.[1][2][3]
-
Q3: What strategies can I employ in the lab to overcome resistance to AURKA inhibitors?
A3: Several strategies can be explored to overcome resistance:
-
Combination Therapy:
-
With Chemotherapy: Combining AURKA inhibitors with conventional chemotherapeutic agents like paclitaxel (B517696) or cyclophosphamide (B585) has shown synergistic effects.[5][15]
-
With Other Targeted Inhibitors:
-
MEK Inhibitors (e.g., Trametinib): This combination can be effective in cancers with KRAS mutations.[5][16]
-
PI3K/AKT/mTOR Inhibitors: For cells with activated PI3K signaling.[6]
-
WEE1 Inhibitors (e.g., Adavosertib): This combination can induce synthetic lethality, particularly in p53-mutant cancers, by forcing cells with mitotic defects into catastrophic mitosis.[16][17][18]
-
Bcl-2/Bcl-xL Inhibitors (e.g., Navitoclax/ABT-263): This is a rational combination if resistance is driven by overexpression of anti-apoptotic proteins.[7][16]
-
EGFR Inhibitors: In the context of EGFR-mutant lung cancer where AURKA activation drives resistance to EGFR inhibitors.[13]
-
-
-
Synthetic Lethality Approaches: Exploit genetic vulnerabilities. For example, cancers with MYC overexpression or mutations in RB1 or ARID1A can be particularly sensitive to AURKA inhibition.[5]
Troubleshooting Guides
Issue 1: Decreased Potency (Increased IC50) of AURKA Inhibitor in Long-Term Culture
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Selection of a resistant cell population | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Analyze AURKA protein levels and phosphorylation status (p-AURKA T288) via Western blot. 3. Screen for upregulation of common resistance markers (e.g., ABCB1, Bcl-xL) by qPCR or Western blot. | 1. Consistent and significant increase in IC50 value. 2. No significant change in AURKA levels may suggest a downstream resistance mechanism. 3. Identification of upregulated resistance-associated proteins. |
| Degradation of the inhibitor | 1. Prepare fresh stock solutions of the inhibitor. 2. Aliquot and store the inhibitor at the recommended temperature, avoiding repeated freeze-thaw cycles. 3. Test the fresh stock on a sensitive control cell line. | Restoration of expected potency in the control cell line. |
Issue 2: Lack of Expected Phenotype (e.g., G2/M arrest, apoptosis) Despite Target Engagement
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Confirm target engagement by measuring the phosphorylation of a direct AURKA substrate (e.g., Histone H3 at Ser10) via Western blot.[19] 2. Profile the activity of key survival pathways (e.g., p-AKT, p-ERK) in treated vs. untreated cells. 3. Test combinations with inhibitors of the identified activated pathways (e.g., PI3K, MEK inhibitors). | 1. Decreased phosphorylation of the AURKA substrate, confirming the inhibitor is active. 2. Increased phosphorylation of AKT or ERK, indicating bypass pathway activation. 3. Synergistic cell killing or restoration of the expected phenotype with the combination treatment. |
| Cell-type specific differences in response | 1. Analyze the genetic background of your cell line (e.g., TP53, KRAS, MYC status).[20][21][22] 2. Compare your results with published data for cell lines with similar genetic backgrounds. 3. Test the inhibitor on a panel of cell lines with diverse genetic profiles. | Identification of genetic markers (e.g., wild-type p53) that may confer intrinsic resistance to the phenotypic effects of AURKA inhibition. |
Data Presentation
Table 1: Example IC50 Values for AURKA Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | AURKA Inhibitor | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance | Potential Mechanism | Reference |
| HCT116 p53+/+ | CYC116 | ~50 | 4,000 - 40,000 | 80-800x | Upregulation of Bcl-xL | [7] |
| HCT116 | ZM447439 | ~2,000 | 20,000 - 160,000 | 10-80x | AURKB mutations | [7] |
| Multiple Myeloma | ENMD-2076 | 14 (AURKA) | N/A | N/A | N/A | [20] |
| Breast Cancer | ENMD-2076 | 350 (AURKB) | N/A | N/A | N/A | [20] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for AURKA Activity and Resistance Markers
-
Cell Lysis:
-
Treat sensitive and resistant cells with the AURKA inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
p-AURKA (Thr288) - for AURKA activity
-
Total AURKA
-
p-Histone H3 (Ser10) - for AURKB activity[19]
-
ABCB1
-
Bcl-xL
-
Cleaved PARP - for apoptosis
-
β-actin or GAPDH - as a loading control
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the AURKA inhibitor (and any combination drug).
-
Treat cells and incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan; or add CellTiter-Glo® reagent and measure luminescence).
-
-
Data Analysis:
-
Read the absorbance or luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls.
-
Calculate IC50 values using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
-
Visualizations
Caption: Overview of AURKA inhibitor action and common resistance mechanisms.
Caption: A logical workflow for troubleshooting AURKA inhibitor resistance.
References
- 1. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinome rewiring reveals AURKA limits PI3K-pathway inhibitor efficacy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Evolution of resistance to Aurora kinase B inhibitors in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Exploitation of Inhibitor-resistant Aurora and Polo Kinase Mutants for the Analysis of Mitotic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The rise and fall of gatekeeper mutations? The BCR-ABL1 T315I paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 17. Inhibition of the aurora kinase a protein may help overcome lung cancer resistance to KRAS inhibition - ecancer [ecancer.org]
- 18. PROJECT 2: Synthetic lethal therapy for HPV-negative head and neck cancer | Yale Head and Neck SPORE [medicine.yale.edu]
- 19. researchgate.net [researchgate.net]
- 20. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Inhibition of Aurora A enhances radiosensitivity in selected lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aurka-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with Aurka-IN-1 experiments. The information is tailored for scientists and drug development professionals to help identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQs: General Properties of this compound
Q1: What is the mechanism of action for this compound?
This compound is an allosteric inhibitor of Aurora A kinase (AURKA).[1][2] Unlike traditional ATP-competitive inhibitors that bind to the active site of the kinase, this compound binds to a distinct hydrophobic pocket on the AURKA catalytic domain. This binding event obstructs the interaction between AURKA and its essential activator protein, TPX2 (Targeting Protein for Xenopus kinesin-like protein 2), thereby inhibiting both the catalytic and non-catalytic functions of the kinase that are dependent on this interaction.[1][2]
Q2: What are the common experimental applications of this compound?
This compound is frequently used in:
-
Biochemical Kinase Assays: To determine its in vitro potency (IC50) against Aurora A.
-
Cell-Based Assays: To assess its effects on cell viability, proliferation, and downstream signaling pathways in various cell lines.
-
Protein-Protein Interaction (PPI) Assays: To specifically measure its ability to disrupt the AURKA-TPX2 interaction.
-
Western Blotting: To analyze the phosphorylation status of AURKA substrates, such as Histone H3.
Troubleshooting Guide: Inconsistent Experimental Results
This guide addresses common issues that can lead to variability in results when using this compound.
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes & Solutions:
-
Compound Stability and Handling:
-
Question: Could the way I'm preparing and storing this compound be affecting my results?
-
Answer: Yes, improper handling can lead to degradation or precipitation. Always prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. For consistent results, ensure the final DMSO concentration is kept constant across all wells, typically not exceeding 1%.[3][4]
-
-
Assay Conditions:
-
Question: Why do my IC50 values differ from published data?
-
Answer: IC50 values are highly dependent on the specific assay conditions.[5] Factors such as enzyme and substrate concentrations, ATP concentration (in kinase assays), and incubation times can significantly influence the apparent potency.[6][7] For instance, in an ADP-Glo assay, the time required to reach a steady state can vary depending on the specific kinase and substrate used.[6] It is crucial to report and standardize these parameters in your experiments.
-
-
Cell Line Variability:
-
Question: I'm seeing different effects of this compound in different cell lines. Is this expected?
-
Answer: Yes, this is expected. The efficacy of this compound can vary significantly between cell lines due to differences in:
-
Issue 2: No or Low Activity Observed in Cellular Assays
Possible Causes & Solutions:
-
Cellular Uptake:
-
Question: Is it possible that this compound is not entering the cells effectively?
-
Answer: Poor cell permeability can be a factor for any small molecule inhibitor. If you suspect this, you can try to optimize the treatment duration or use cell lines known to have good permeability for similar compounds.
-
-
Incorrect Assay Window:
-
Question: How do I know if my assay is sensitive enough to detect inhibition?
-
Answer: It is important to establish a robust assay window. For example, in a TR-FRET assay, the ratio of the donor and acceptor signals is critical.[9] A low signal-to-noise ratio can mask the inhibitory effect.[10] Optimization of reagent concentrations (e.g., antibody and tracer) is crucial.[11]
-
-
Off-Target Effects:
-
Question: Could off-target effects be masking the intended activity of this compound?
-
Answer: While allosteric inhibitors are generally more selective, off-target effects are still possible, especially at higher concentrations.[12] If you observe unexpected phenotypes, consider performing a kinome profiling screen to assess the selectivity of this compound under your experimental conditions.
-
Issue 3: Inconsistent Results in Biochemical Assays (ADP-Glo, TR-FRET)
Possible Causes & Solutions:
-
ADP-Glo Assay Specifics:
-
Question: My ADP-Glo assay results are noisy. What could be wrong?
-
Answer: Inconsistent results in ADP-Glo assays can stem from several factors:
-
ATP Purity: The presence of contaminating ADP in the ATP stock can lead to high background signals. Using a high-purity ATP source is recommended.[13]
-
Incubation Times: The incubation times for both the kinase reaction and the ADP-Glo reagent are critical and may need to be optimized for your specific kinase-substrate pair to ensure the reaction has reached a steady state.[6]
-
Reagent Temperature: Ensure that all reagents are equilibrated to room temperature before use to maintain consistent enzymatic activity.[6]
-
-
-
TR-FRET Assay Specifics:
-
Question: I'm having trouble getting a stable signal in my AURKA-TPX2 TR-FRET assay. What should I check?
-
Answer: TR-FRET assays for protein-protein interactions can be sensitive to the following:
-
Donor-Acceptor Ratio: An optimal ratio of donor and acceptor fluorophores is essential for a good signal window. An excess of free donor can reduce the apparent FRET efficiency.[14]
-
Steric Hindrance: The fusion of fluorescent tags to AURKA or TPX2 could sterically hinder their interaction. It is advisable to test different fusion orientations (N- or C-terminal).[14]
-
Compound Interference: Some compounds can have intrinsic fluorescence that interferes with the assay readout. Always run a control with the compound alone to check for this.
-
-
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound. Note that IC50 values can vary based on the specific assay conditions.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Biochemical Kinase Assay | Aurora A | 6.50 | [3] |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Assay
This protocol is adapted for measuring the inhibitory activity of this compound on Aurora A kinase.
Materials:
-
Recombinant Aurora A kinase
-
TPX2 (activator protein)
-
Kinase substrate (e.g., Kemptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, create an intermediate dilution in Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add diluted inhibitor or DMSO control to the wells of the 384-well plate.
-
Add a mixture of Aurora A kinase and TPX2 to each well (except for "no enzyme" controls).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for Aurora A.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[3]
Protocol 2: Cell Viability Assay using MTT
This protocol measures the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Replace the old medium with the medium containing the inhibitor or a DMSO vehicle control.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[3]
Protocol 3: Western Blot for Phospho-Histone H3
This protocol assesses the effect of this compound on a downstream substrate of Aurora kinases.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer
-
Primary antibody against phospho-Histone H3 (Ser10)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for p-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: AURKA signaling and the inhibitory mechanism of this compound.
Caption: Experimental workflow for the ADP-Glo™ kinase assay.
Caption: Logical troubleshooting workflow for inconsistent results.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Allosteric Targeting of Aurora A Kinase Using Small Molecules: A Step Forward Towards Next Generation Medicines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 14. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aurka-IN-1 Treatment Duration
Welcome to the technical support center for the optimization of Aurka-IN-1 treatment duration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to effectively design and execute experiments involving this Aurora kinase A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Aurora kinase A (AURKA). AURKA is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis. It is involved in centrosome maturation, spindle assembly, and proper chromosome segregation.[1][2] By inhibiting AURKA, this compound disrupts these mitotic processes, leading to cell cycle arrest, often at the G2/M phase, and can ultimately induce apoptosis in cancer cells.[1][3]
Q2: What is a typical starting concentration and treatment duration for this compound?
A2: The optimal concentration and treatment duration of this compound are highly dependent on the specific cell line and the biological question being investigated. For initial experiments, a dose-response curve is recommended to determine the IC50 value (the concentration that inhibits 50% of cell growth). A common starting concentration range for many cancer cell lines is between 0.5 µM and 10 µM.[4] Typical initial treatment durations can range from 24 to 72 hours.[5][6]
Q3: How do I determine the optimal treatment duration for my specific experiment?
A3: The optimal treatment duration should be determined empirically through a time-course experiment. This involves treating your cells with a fixed concentration of this compound (e.g., the IC50 value) and harvesting them at various time points (e.g., 6, 12, 24, 48, 72 hours).[5] The optimal duration will be the time point at which the desired biological effect (e.g., maximal inhibition of a downstream target, significant cell cycle arrest, or apoptosis) is observed without causing excessive non-specific toxicity.
Q4: What are the expected cellular phenotypes following this compound treatment?
A4: Inhibition of Aurora A kinase typically results in distinct cellular phenotypes. These can include defects in centrosome separation leading to monopolar spindles, G2/M cell cycle arrest, and eventually, for many cancer cells, apoptosis.[3][7][8] A key molecular indicator of Aurora A inhibition is a reduction in the phosphorylation of its downstream substrates, such as histone H3 at Serine 10 (p-H3S10), a marker for mitotic entry.[3]
Q5: Can this compound be used in combination with other therapeutic agents?
A5: Yes, combination therapies involving Aurora kinase inhibitors are an active area of research. For instance, combining this compound with other kinase inhibitors or with therapies that induce DNA damage may lead to synergistic effects and could be a strategy to enhance its efficacy and overcome potential resistance.[3][9]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound, with a focus on optimizing treatment duration.
Issue 1: No observable biological effect (e.g., no change in cell viability or target phosphorylation).
| Possible Cause | Suggested Solution |
| Insufficient Treatment Duration | The incubation time may be too short for the biological effect to manifest. Conduct a time-course experiment, extending the treatment duration up to 72 hours or longer, with analysis at multiple time points (e.g., 24, 48, 72 hours).[4] |
| Sub-optimal Concentration | The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.[4] |
| Compound Instability | This compound may be degrading in the cell culture medium over longer incubation periods. For experiments exceeding 24 hours, consider replenishing the medium with a fresh preparation of the inhibitor every 24-48 hours.[3][4] |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to Aurora A inhibition. Consider testing the inhibitor on a panel of different cell lines, including those known to be sensitive to AURKA inhibitors.[3] |
Issue 2: High levels of cell death observed, even at short treatment durations.
| Possible Cause | Suggested Solution |
| Concentration is Too High | The inhibitor concentration may be causing acute toxicity. Perform a dose-response experiment at a fixed, short time point (e.g., 24 hours) to identify a more suitable, less toxic concentration range.[5] |
| Solvent Toxicity | The solvent used to dissolve this compound (commonly DMSO) may be at a toxic concentration. Ensure the final concentration of the solvent in the culture medium is low (typically below 0.5%) and always include a vehicle-only control.[5][6] |
| Off-Target Effects | At high concentrations, the inhibitor may be affecting other critical cellular pathways. Review literature for known off-target effects of this compound. Using the lowest effective concentration determined from a dose-response curve can help minimize these effects.[5] |
| High Cell Line Sensitivity | The cell line being used may be particularly sensitive to Aurora A inhibition. Use a real-time cell viability assay to continuously monitor cell health during the initial treatment period to pinpoint the onset of toxicity.[5] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variations in Cell Culture Conditions | Maintain consistency in cell culture practices. Use cells at a similar passage number and ensure consistent cell seeding density, as this can significantly impact the outcome of the experiment.[6] |
| Instability of the Inhibitor | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound. Prepare fresh stock solutions and store them in small aliquots at -20°C or -80°C.[3] |
| Fluctuations in Incubation Time | Minor variations in the timing of treatment and harvesting can lead to different results, especially in time-sensitive processes like cell cycle progression. Use a precise timer for all incubation steps. |
Quantitative Data Summary
The following table summarizes representative IC50 values for common Aurora kinase inhibitors to provide a comparative context for their potency. Note that the IC50 for this compound can vary significantly between different cell lines and assay conditions.
| Inhibitor | Target(s) | Reported IC50 Range (nM) | Reference(s) |
| Alisertib (MLN8237) | Aurora A | 1.2 | [8] |
| PHA-739358 | Aurora A, B, C | 13 (A), 79 (B), 61 (C) | [10][11] |
| PF-03814735 | Aurora A, B | ~150 (A), ~50 (B) | [11] |
| SNS-314 | Aurora A, B, C | 9 (A), 31 (B), 3 (C) | [11] |
| R763 | Aurora A, B, C | 4 (A), 4.8 (B), 6.8 (C) | [11] |
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Duration via Time-Course Western Blot
This protocol outlines a method to determine the optimal treatment duration by observing the phosphorylation status of a downstream target of Aurora A.
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of harvesting. Allow cells to adhere overnight.
-
Cell Treatment: Treat the cells with this compound at a fixed concentration (e.g., the predetermined IC50 value). Include a vehicle-only (DMSO) control.
-
Incubation and Harvesting: Incubate the cells for various durations (e.g., 0, 6, 12, 24, 48, 72 hours). At each time point, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a downstream target of Aurora A (e.g., phospho-Histone H3 Ser10) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[3]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control. Plot the normalized values against time to identify the duration at which the maximal inhibitory effect is achieved.
Protocol 2: Optimizing Treatment Duration using a Cell Viability Assay
This protocol describes how to determine the optimal treatment duration by assessing its effect on cell proliferation over time.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare dilutions of this compound in complete cell culture medium at a fixed concentration (e.g., the IC50 value). Include a vehicle-only control (DMSO) and a no-treatment control.[6]
-
Treatment and Incubation: Remove the old medium and add the prepared compound dilutions to the respective wells. Incubate the plates for different durations (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
Cell Viability Measurement (e.g., MTT Assay):
-
At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[4]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each time point. Plot the percentage of cell viability against the treatment duration to determine the time required to achieve the desired level of growth inhibition.[5]
Visualizations
Caption: Simplified Aurora A signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for determining the optimal treatment duration of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AURKA Inhibitor Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving Aurora Kinase A (AURKA) inhibitors. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to address common issues encountered in the lab.
Troubleshooting Guide: Why is my AURKA inhibitor not working?
This guide provides a systematic approach to identifying the potential source of the problem when your AURKA inhibitor does not produce the expected results.
Q1: My AURKA inhibitor shows no or low activity in my biochemical assay. What should I investigate?
Lack of activity in a biochemical assay often points to issues with the assay components or setup. Here is a checklist of potential causes and solutions.
-
Inhibitor Integrity and Handling:
-
Degradation: Ensure the inhibitor has been stored correctly according to the manufacturer's instructions and has not degraded. Whenever possible, verify its identity and purity.
-
Solubility: Visually inspect for any precipitation of the inhibitor in the assay buffer. Poor solubility can drastically reduce the effective concentration.
-
Pipetting Errors: Inaccuracies in preparing serial dilutions can lead to significant errors in the final concentrations. It is advisable to prepare fresh dilutions for each experiment.[1]
-
-
Assay Parameters:
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration.[1] It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for AURKA to ensure comparability of data.[1]
-
Enzyme Activity: Verify the activity of your recombinant AURKA enzyme. Ensure it has not been subjected to multiple freeze-thaw cycles.[2] Use a known AURKA inhibitor as a positive control to validate enzyme activity.
-
Reaction Time: The kinase reaction should be in the linear range. If the reaction proceeds for too long, significant substrate consumption can affect the IC50 determination.[2]
-
-
Assay Detection System:
-
Compound Interference: The inhibitor itself might interfere with the detection method. For instance, in luminescence-based assays like ADP-Glo™, compounds can inhibit the luciferase enzyme, leading to false results.[3] Run a control with the inhibitor and the detection reagent in the absence of the kinase to check for interference.[2]
-
Logical Workflow for Troubleshooting Biochemical Assays
Q2: My AURKA inhibitor is potent in biochemical assays but shows no effect in cell-based assays. What could be the problem?
A discrepancy between biochemical and cellular activity is a common challenge in drug discovery. Here are the key factors to consider:
-
Cellular Factors:
-
Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Intracellular ATP Concentration: Cellular ATP concentrations (in the millimolar range) are much higher than those used in most biochemical assays. This can lead to a significant rightward shift in the IC50 for ATP-competitive inhibitors.[1][2]
-
Target Engagement: It's crucial to confirm that the inhibitor is binding to AURKA within the cell. This can be assessed by techniques like western blotting for downstream targets.[4]
-
-
Cell Line Specifics:
-
AURKA Expression and Dependency: The chosen cell line may not have high levels of AURKA or may not be dependent on AURKA for survival.
-
Resistance Mechanisms: The cells may possess intrinsic resistance mechanisms, such as mutations in AURKA or upregulation of compensatory signaling pathways.[5][6]
-
p53 Status: The effect of AURKA inhibition can be dependent on the p53 status of the cell line. For example, some inhibitors induce apoptosis in p53-deficient cells but cause cell cycle arrest in p53-proficient cells.[7]
-
-
Experimental Design:
-
Treatment Duration: The incubation time with the inhibitor may be too short to observe a phenotypic effect.
-
Compound Stability: The inhibitor may be unstable in the cell culture medium or metabolized by the cells.
-
Q3: My cells are developing resistance to the AURKA inhibitor over time. What are the potential mechanisms?
Acquired resistance is a significant hurdle in cancer therapy. Potential mechanisms include:
-
On-Target Modifications:
-
Mutations in AURKA: Mutations in the drug-binding site of AURKA can prevent the inhibitor from binding effectively.
-
-
Activation of Bypass Pathways:
-
Upregulation of TPX2: The co-activator TPX2 is a key regulator of AURKA activity.[8][9] Increased expression of TPX2 can lead to hyperactivation of AURKA, potentially overcoming the inhibitory effect of the drug.[6][8]
-
Activation of Parallel Signaling Pathways: Cells can compensate for AURKA inhibition by upregulating other pro-survival pathways, such as the PI3K/Akt or MEK/ERK pathways.[5]
-
-
Cellular Phenotype Changes:
-
Enrichment of Polyploid Giant Cancer Cells (PGCCs): Some studies have shown that treatment with AURKA inhibitors can lead to the enrichment of PGCCs, which are less sensitive to the drug.
-
Epithelial-Mesenchymal Transition (EMT): AURKA has been implicated in regulating EMT, a process that can contribute to drug resistance.[10]
-
Frequently Asked Questions (FAQs)
General
-
What are the different types of AURKA inhibitors? AURKA inhibitors can be broadly classified into ATP-competitive inhibitors, which bind to the ATP-binding pocket of the kinase, and allosteric inhibitors, which bind to other sites on the enzyme to modulate its activity.[11][12] Some allosteric inhibitors work by disrupting the interaction between AURKA and its co-activator TPX2.[13][14]
-
How important is selectivity for AURKA over AURKB? AURKA and AURKB have distinct roles in mitosis. While both are valid cancer targets, inhibiting AURKB can lead to different cellular phenotypes and toxicities. Therefore, the selectivity profile of an inhibitor is an important consideration for interpreting experimental results and for its therapeutic potential.
Experimental Design
-
What are the essential controls for a cell-based AURKA inhibitor experiment?
-
Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for any effects of the solvent.[7]
-
Positive Control: A known, well-characterized AURKA inhibitor to ensure the assay is working as expected.
-
Untreated Control: Cells that are not treated with any compound.
-
-
How do I choose the right cell line for my experiments? Select cell lines that are known to have high AURKA expression or are dependent on AURKA for proliferation. Information on AURKA expression can often be found in publicly available databases like the Cancer Cell Line Encyclopedia (CCLE).
Data Interpretation
-
My IC50 values are different from what is reported in the literature. Why? IC50 values can vary significantly between different studies due to variations in experimental conditions.[1] Factors that can influence IC50 values include the specific cell line used, the duration of inhibitor treatment, the assay method (e.g., biochemical vs. cell-based), and the specific parameters of the assay (e.g., ATP concentration).[1][15]
Data Presentation
Table 1: In Vitro Potency of Selected AURKA Inhibitors
| Inhibitor | Ki or IC50 (nM) | Reference(s) |
| Alisertib (MLN8237) | 1.10 - 396.5 | [16] |
| MK-5108 | 1.49 - 14.1 | [16] |
| MLN8054 | 1.65 - 172 | [16] |
| Danusertib (PHA-739358) | 31 | [16] |
| MK-8745 | 66.8 - 280 | [16] |
| ZM447439 | 1.83 - 130 | [16] |
Note: Values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro AURKA Kinase Assay (Luminescence-based)
This protocol describes a general procedure for measuring AURKA activity using a luminescence-based assay that quantifies ADP production (e.g., ADP-Glo™).[17][18]
-
Reagent Preparation:
-
Prepare a serial dilution of the AURKA inhibitor in DMSO. Further dilute in kinase buffer.
-
Prepare a solution of recombinant AURKA enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., Kemptide) and ATP in kinase buffer. The ATP concentration should be at or near the Km of AURKA.[19]
-
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[19]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes, protected from light.[19]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for In Vitro Kinase Assay
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines the steps for an MTT assay to measure the effect of an AURKA inhibitor on cell viability.[7][20][21]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the AURKA inhibitor in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Incubation:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.[7]
-
Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.[22]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
-
Protocol 3: Western Blot for Phospho-AURKA
This protocol is for detecting changes in AURKA phosphorylation at Threonine 288 (p-AURKA Thr288), a marker of its activation.
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for blocking as it contains phosphoproteins that can cause high background.[24][25]
-
Incubate the membrane with a primary antibody specific for p-AURKA (Thr288) overnight at 4°C.[26]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AURKA or a loading control like GAPDH or β-actin.
-
AURKA Signaling Pathway and Inhibition
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with an AURKA inhibitor using propidium (B1200493) iodide (PI) staining.[27][28][29]
-
Cell Treatment and Harvesting:
-
Treat cells with the AURKA inhibitor for a specified time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes. Fixed cells can be stored at -20°C.[30]
-
-
Staining:
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Inhibition of AURKA is expected to cause an accumulation of cells in the G2/M phase.[31]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Contribution of AurkA/TPX2 Overexpression to Chromosomal Imbalances and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AurkA nuclear localization is promoted by TPX2 and counteracted by protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Aurkin-A, a TPX2-aurora a small molecule inhibitor disrupts Alisertib-induced polyploidy in aggressive diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [repository.cam.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 27. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 28. cancer.wisc.edu [cancer.wisc.edu]
- 29. Flow cytometry with PI staining | Abcam [abcam.com]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
AURKA Western Blot Technical Support Center
Welcome to the technical support center for Aurora Kinase A (AURKA) Western blotting. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and consistent results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of AURKA?
The human AURKA protein is composed of 403 amino acids and has a predicted molecular weight of approximately 46 kDa.[1] However, the apparent molecular weight on a Western blot can vary due to post-translational modifications.
Q2: My AURKA antibody is showing multiple bands. What could be the cause?
Multiple bands when probing for AURKA can arise from several factors:
-
Post-Translational Modifications (PTMs): AURKA is known to be phosphorylated, which can cause it to migrate slower on an SDS-PAGE gel, appearing as a slightly higher molecular weight band.[2][3]
-
Splice Variants: The existence of different splice variants of AURKA could lead to bands of different molecular weights.[4]
-
Protein Degradation or Cleavage: If samples are not handled properly with protease inhibitors, AURKA can be degraded, leading to lower molecular weight bands.[4][5][6] Notably, during apoptosis, AURKA can be cleaved by caspases at Asp132, which would result in distinct fragments.[1]
-
Antibody Non-Specificity: The primary or secondary antibodies may be cross-reacting with other proteins.[2][4][5]
-
Protein Dimers or Multimers: Inadequately denatured samples can result in the formation of dimers or multimers, which appear as bands at multiples of the expected molecular weight.[4][6]
Q3: Why am I getting a weak or no signal for my AURKA band?
A weak or absent AURKA signal can be due to several reasons:
-
Low Protein Expression: The cell type or tissue being analyzed may have low endogenous levels of AURKA.[7][8][9]
-
Inefficient Protein Extraction: The lysis buffer used may not be optimal for extracting AURKA, especially if it is localized to specific cellular compartments.
-
Poor Antibody Performance: The primary antibody may have low affinity or may not have been stored correctly.[8][10][11]
-
Suboptimal Antibody Concentrations: The concentrations of the primary or secondary antibodies may be too low.[10][12]
-
Inefficient Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.[7]
-
Excessive Washing: Over-washing the membrane can strip the antibodies, leading to a weaker signal.[8]
Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during your AURKA Western blot experiments.
Issue 1: Unexpected Band Sizes
| Observation | Potential Cause | Recommended Solution |
| Band higher than 46 kDa | Post-translational modifications (e.g., phosphorylation).[2] | - Check literature for known PTMs in your experimental model. - Treat a sample with a phosphatase (e.g., lambda phosphatase) to see if the higher band shifts down. |
| Protein glycosylation or other modifications.[2] | - Consult protein databases like UniProt for information on potential modifications.[13] - If glycosylation is suspected, treat the lysate with enzymes to remove sugar moieties. | |
| Incomplete denaturation leading to multimers.[4][6] | - Ensure fresh reducing agent (e.g., DTT, β-mercaptoethanol) is used in the sample buffer. - Increase the boiling time of the samples to 5-10 minutes.[6][14] | |
| Band lower than 46 kDa | Protein degradation by proteases.[4][5][6] | - Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[4][5] |
| Splice variants.[4] | - Consult databases like NCBI Gene to check for known splice variants of AURKA.[15][16] | |
| Cleavage of AURKA (e.g., during apoptosis).[1] | - If your experimental conditions may induce apoptosis, consider this possibility. A positive control for apoptosis may be useful. |
Issue 2: Multiple Bands Detected
| Observation | Potential Cause | Recommended Solution |
| Multiple distinct bands | Non-specific antibody binding.[2][5] | - Increase the stringency of your washes (e.g., increase Tween 20 concentration).[5] - Optimize the primary antibody concentration by performing a titration.[4] - Use an affinity-purified primary antibody.[4] |
| Cross-reactivity of the secondary antibody.[2][5] | - Run a control lane with only the secondary antibody to check for non-specific binding.[4] - Ensure the secondary antibody is specific to the host species of the primary antibody.[11] | |
| Presence of AURKA isoforms or modified forms. | - As mentioned above, consider splice variants and post-translational modifications. |
Issue 3: Weak or No Signal
| Observation | Potential Cause | Recommended Solution |
| No bands visible | Inactive antibody. | - Check the antibody's expiration date and storage conditions. - Test the antibody with a positive control (e.g., a cell lysate known to express high levels of AURKA).[8] |
| Incorrect secondary antibody. | - Ensure the secondary antibody is compatible with the primary antibody's host species and isotype.[11] | |
| Inefficient protein transfer. | - Stain the membrane with Ponceau S after transfer to visualize total protein and confirm transfer efficiency.[7][8] | |
| Faint bands | Insufficient protein loaded. | - Increase the amount of protein loaded per lane.[7][10] |
| Low antibody concentration. | - Increase the concentration of the primary and/or secondary antibody.[10][12] | |
| Suboptimal blocking. | - Try different blocking buffers (e.g., non-fat dry milk, BSA) as some may mask the epitope.[9][10] | |
| Insufficient exposure time. | - Increase the exposure time when detecting the signal.[10][17] |
Experimental Protocols
A standard Western blot protocol for AURKA detection is provided below. Note that optimization may be required based on your specific antibodies and samples.
1. Sample Preparation (Cell Lysates)
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or another suitable lysis buffer) containing a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes.
2. SDS-PAGE and Protein Transfer
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary AURKA antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Detect the signal using a chemiluminescence imaging system or X-ray film.
Visual Guides
Below are diagrams to help visualize key concepts and workflows.
Caption: Simplified AURKA signaling pathway.
Caption: AURKA Western blot troubleshooting workflow.
References
- 1. Caspase-mediated AURKA cleavage at Asp132 is essential for paclitaxel to elicit cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. sinobiological.com [sinobiological.com]
- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. uniprot.org [uniprot.org]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. AURKA aurora kinase A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. AURKA aurora kinase A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Cell Line Specific Responses to Aurka-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the allosteric Aurora A kinase inhibitor, Aurka-IN-1.
I. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no observable biological effect (e.g., no change in cell viability, no cell cycle arrest). | 1. Compound Instability: this compound may degrade in aqueous cell culture media over long incubation periods. | 1a. Perform a stability test of this compound in your specific cell culture medium under your experimental conditions.1b. For experiments longer than 24 hours, consider replenishing the media with freshly prepared this compound at regular intervals.[1] |
| 2. Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response in the specific cell line. | 2a. Perform a dose-response experiment by titrating this compound over a wide concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration for your cell line. | |
| 3. Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms to Aurora A inhibition. | 3a. Test this compound on a panel of different cell lines, including those known to be sensitive to Aurora A inhibitors.3b. Consider using cell lines where the Aurora A pathway is known to be dysregulated or overexpressed.[2] | |
| 4. Low TPX2 Expression: As an allosteric inhibitor disrupting the AURKA-TPX2 interaction, the efficacy of this compound may be dependent on the expression levels of TPX2. | 4a. Assess the expression level of TPX2 in your cell line of interest via Western blot or qPCR.4b. Consider using cell lines with known high expression of TPX2. | |
| High cellular toxicity observed, even at low concentrations. | 1. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to non-specific toxicity. | 1a. Lower the concentration of this compound to the minimal effective dose determined from your dose-response studies.1b. Compare the observed phenotype with that of other known, specific Aurora A inhibitors. |
| 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | 2a. Ensure the final concentration of DMSO in the cell culture medium is low and consistent across all treatments, typically below 0.5%.2b. Include a vehicle-only (e.g., DMSO) control in your experiments to assess the effect of the solvent alone. | |
| Variability in Western blot results for downstream markers (e.g., p-Histone H3). | 1. Asynchronous Cell Population: The level of phospho-Histone H3 (a mitotic marker) is highly dependent on the cell cycle phase. | 1a. For more consistent results, consider synchronizing the cells before treatment with this compound.1b. Ensure that cells are harvested at a consistent time point after treatment. |
| 2. Issues with Protein Extraction or Antibody: Inefficient extraction of nuclear proteins or problems with the primary/secondary antibodies can lead to weak or inconsistent signals. | 2a. Use a lysis buffer specifically designed for nuclear protein extraction.2b. Validate your antibodies and optimize their dilution and incubation times. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of Aurora A kinase. Unlike ATP-competitive inhibitors that bind to the kinase's active site, this compound binds to a hydrophobic pocket on Aurora A known as the "Y pocket".[3] This pocket is the binding site for the activator protein TPX2. By occupying this site, this compound prevents the interaction between Aurora A and TPX2, which is crucial for the full activation and localization of Aurora A to the mitotic spindle.[3][4][5][6] This disruption inhibits both the catalytic and non-catalytic functions of Aurora A.[7]
Q2: Which cell lines are reported to be sensitive to this compound?
A2: While a comprehensive screening across a wide range of cell lines is not extensively published for this compound specifically, its mechanism of action suggests that cell lines with high expression of both Aurora A and its activator TPX2 would be more sensitive. For instance, some lung cancer cell lines like A549 and H358 have been used to study its effects.[7] Generally, cancer cells with a high mitotic index and dependency on the Aurora A pathway are expected to be more susceptible.
Q3: What are the expected cellular phenotypes after treating sensitive cells with this compound?
A3: Treatment of sensitive cancer cells with an effective concentration of this compound is expected to induce mitotic defects. This can manifest as a G2/M cell cycle arrest, formation of monopolar or abnormal mitotic spindles, and ultimately lead to apoptosis or cellular senescence. A key molecular indicator of this compound activity is the reduction in the phosphorylation of Histone H3 at Serine 10 (p-Histone H3 Ser10), a downstream target of the Aurora kinase pathway and a hallmark of mitosis.
Q4: How should I prepare and store stock solutions of this compound?
A4: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the DMSO stock should be diluted in pre-warmed culture medium to the final desired concentration immediately before use.
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, combination therapies involving Aurora A inhibitors have shown promise. For example, inhibitors of Aurora A have been shown to synergize with taxanes like paclitaxel (B517696) in pancreatic cancer cells.[8] The rationale is that disrupting mitotic progression with an Aurora A inhibitor can sensitize cancer cells to other drugs that target different aspects of cell division or survival. Combination strategies should be designed based on the specific molecular characteristics of the cancer cells being studied.
III. Data Presentation
The following table summarizes the reported biochemical and cellular activities of this compound.
| Compound | Assay Type | Target | IC50 / Effect | Cell Line(s) | Reference |
| This compound | Biochemical Kinase Assay | Aurora A | 6.50 µM | N/A | [1] |
| This compound | Cellular Assay | Aurora A | Inhibition of cell proliferation | A549, H358 (Lung Cancer) | [7] |
IV. Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should be consistent and not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Histone H3 (Ser10)
This protocol is for detecting the phosphorylation status of Histone H3, a downstream marker of Aurora kinase activity.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer for nuclear protein extraction (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Histone H3 to confirm equal loading.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix for at least 2 hours at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
V. Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for inhibitor testing.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AurkA nuclear localization is promoted by TPX2 and counteracted by protein degradation | Life Science Alliance [life-science-alliance.org]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
degradation of Aurka-IN-1 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Aurka-IN-1 in cell culture experiments. Our goal is to help you overcome common challenges and ensure the reliability and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, with a focus on its potential degradation in cell culture.
Issue 1: Inconsistent or weaker than expected biological effect (e.g., no significant change in cell cycle arrest or phospho-histone H3 levels).
-
Question: We are observing variable or no significant biological effect of this compound in our cell-based assays. What could be the underlying cause?
-
Answer: This is a common issue that can often be attributed to the degradation of the inhibitor in the cell culture medium.[1] this compound, like many small molecules, can be unstable in aqueous environments over extended periods.[1]
Suggested Solutions:
-
Perform a Stability Study: It is crucial to determine the stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., temperature, CO₂ concentration).[1] A detailed protocol for a stability study using High-Performance Liquid Chromatography (HPLC) is provided in the "Experimental Protocols" section.
-
Refresh the Medium: For long-term experiments (e.g., longer than 24 hours), consider refreshing the cell culture medium with a fresh preparation of this compound at regular intervals to maintain its effective concentration.[1]
-
Optimize Concentration: The effective concentration of the inhibitor can be influenced by its stability. It may be necessary to titrate the concentration of this compound in your specific cell line to determine the optimal range for observing the desired biological effect.
-
Check for Cellular Metabolism: Cells may metabolize this compound into inactive forms.[2] Assessing the metabolic stability of the compound in the presence of your specific cell line can provide valuable insights. A general approach to this is outlined in the "Experimental Protocols" section.
-
Issue 2: Precipitate formation in the cell culture medium upon addition of this compound.
-
Question: We observe a precipitate in our cell culture plates after adding the this compound working solution. What causes this and how can we prevent it?
-
Answer: Precipitate formation is typically due to the low aqueous solubility of the compound.[2] While DMSO is an excellent solvent for the stock solution, the inhibitor can crash out when diluted into the aqueous cell culture medium.[2]
Suggested Solutions:
-
Ensure Complete Dissolution of Stock: Before diluting into the medium, ensure that your this compound stock solution in DMSO is completely dissolved. Gentle warming and vortexing can help.[3]
-
Thorough and Rapid Mixing: When preparing the working solution, add the DMSO stock directly to the pre-warmed cell culture medium and mix immediately and thoroughly to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.[1]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to minimize solvent-induced toxicity and solubility issues.[1]
-
Consider Solubilizing Agents: In some cases, the use of biocompatible solubilizing agents may be necessary, but this should be approached with caution as they can interfere with cellular processes.
-
Issue 3: High cellular toxicity observed even at low concentrations.
-
Question: We are observing significant cell death at concentrations where we expect to see a specific inhibitory effect. What might be the reason?
-
Answer: While high concentrations of any compound can be toxic, unexpected toxicity at lower concentrations could be due to several factors.
Suggested Solutions:
-
Confirm Stock Solution Integrity: An impure or degraded stock solution could contain toxic byproducts. It is advisable to check the purity of your stock solution using HPLC or LC-MS.[4]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding the tolerance level of your specific cell line (generally <0.5%).[2]
-
Off-Target Effects: While this compound is an allosteric inhibitor, off-target effects are always a possibility with small molecules. Reviewing literature for known off-target activities or performing a broader kinase panel screen might be informative.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] To minimize degradation due to repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C.[1][3] Before use, allow an aliquot to thaw completely and equilibrate to room temperature before opening to prevent condensation.
Q2: What is the stability of this compound stock solutions?
A2: While specific data for this compound is limited, a related compound, Aurora Kinase Inhibitor III, is reported to have stock solutions that are stable for up to 6 months when stored at -20°C.[5] However, it is best practice to use freshly prepared stock solutions or to periodically check the purity of older stocks via HPLC.[3]
Q3: Is this compound light-sensitive?
A3: Many small molecule inhibitors are sensitive to light.[3] It is a good practice to protect this compound solutions from light by storing them in amber vials or by wrapping the containers in foil.[3]
Q4: Can the degradation of this compound be monitored?
A4: Yes, the degradation of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods can separate the intact compound from its degradation products, allowing for quantification of its stability over time.
Q5: What are the known degradation pathways for Aurora Kinase A (AURKA), the target of this compound?
A5: The protein target of this compound, Aurora Kinase A (AURKA), is primarily degraded through the ubiquitin-proteasome pathway.[6][7][8] This process is mediated by the anaphase-promoting complex/cyclosome (APC/C) and its co-activator Cdh1.[8] Additionally, an alternative ubiquitin-independent, but proteasome-dependent, degradation pathway involving AURKAIP1 has been described.[6] Understanding the degradation of the target protein can provide context for the cellular response to its inhibition.
Data Presentation
Table 1: Stability of Aurora Kinase Inhibitor III Stock Solutions
| Storage Condition | Duration | Stability | Reference |
| Solid | ≥ 4 years | Stable | [9] |
| Reconstituted in DMSO | Up to 6 months | Stable | [5] |
Note: This data is for Aurora Kinase Inhibitor III, a closely related compound. Stability of this compound should be experimentally verified.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium by HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the working solution: Dilute the this compound stock solution in the pre-warmed cell culture medium to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Timepoint 0 (T=0): Immediately after preparation, take an aliquot of the working solution. This will serve as the baseline.
-
Incubation: Incubate the remaining working solution under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Collect Timepoints: At various time intervals (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution.
-
Sample Preparation for HPLC:
-
For each timepoint, precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with your starting mobile phase conditions.
-
Inject the prepared samples.
-
Run a suitable gradient method to separate this compound from potential degradation products (e.g., a gradient of water/ACN with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from the T=0 sample.
-
Measure the peak area of the this compound peak at each timepoint.
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Protocol 2: General Workflow for Assessing Metabolic Stability of this compound in Cell Culture
Objective: To qualitatively assess if cells are metabolizing this compound.
Materials:
-
Your cell line of interest
-
This compound
-
Cell culture medium and supplements
-
HPLC or LC-MS system
Procedure:
-
Cell Seeding: Plate your cells at a suitable density in multi-well plates and allow them to adhere and grow to about 70-80% confluency.
-
Compound Treatment:
-
Prepare a working solution of this compound in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Include a "no-cell" control where the compound is incubated in the medium under the same conditions but without cells. This will account for non-metabolic degradation.
-
-
Time-course Incubation: Incubate the plates for different durations (e.g., 0, 2, 6, 24 hours).
-
Sample Collection: At each time point, collect the cell culture medium from both the "cell" and "no-cell" wells.
-
Sample Preparation and Analysis:
-
Process the collected medium samples as described in Protocol 1 (protein precipitation).
-
Analyze the samples by HPLC or LC-MS.
-
-
Data Analysis:
-
Compare the peak area of the parent this compound in the samples from the "cell" wells to the corresponding "no-cell" control wells at each time point.
-
A significantly faster decrease in the parent compound peak in the presence of cells compared to the no-cell control suggests cellular metabolism. The appearance of new peaks (metabolites) in the cell samples can further confirm this.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Simplified overview of Aurora Kinase A activation, function, and degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Aurora-A kinase interacting protein 1 (AURKAIP1) promotes Aurora-A degradation through an alternative ubiquitin-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin-Mediated Degradation of Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of human Aurora-A protein kinase is mediated by hCdh1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Interpreting Ambiguous Kinase Assay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous data from kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in a kinase assay?
High background can originate from several sources, including the test compound, reagents, or the assay format itself. Common causes include:
-
Compound Interference: The test compound may possess properties that interfere with the detection method. This is common in optical assays where compounds can be autofluorescent or quench the signal. In luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™), the compound might directly inhibit the luciferase enzyme.[1][2]
-
Compound Aggregation: At higher concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes, leading to false positives or high background signals.[1]
-
Reagent Quality and Contamination: Contamination in reagents, such as ADP in an ATP stock, can cause a high background signal in ADP-detection assays. The purity of the kinase enzyme is also critical, as contaminating kinases can contribute to the signal.[1]
-
High ATP Concentration: In assays that measure ADP formation, a high initial ATP concentration can lead to a higher background signal.[1]
-
Non-Specific Binding: Assay components may bind non-specifically to the microplate, contributing to the background.
Q2: My IC50 values for the same inhibitor are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue and can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Reagent Variability: The purity and activity of the kinase enzyme can vary between batches. The quality of the substrate and the exact concentration of ATP are also critical.[3]
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, and variations in the final DMSO concentration can all impact enzyme kinetics and inhibitor potency.[4] For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration used in the assay.[3][4]
-
Pipetting and Dispensing Errors: Small inaccuracies in liquid handling can lead to significant variations in the final results, especially in low-volume assays.
-
Data Analysis: Using different methods for background subtraction, normalization, and curve fitting can lead to different IC50 values. It is important to standardize the data analysis workflow.
-
Cell-Based vs. Biochemical Assays: IC50 values from cell-based assays are often higher than those from biochemical assays due to factors like cell permeability and the much higher physiological ATP concentrations inside cells.[3]
Q3: My positive and negative controls are not behaving as expected. What does this indicate?
Control failures are a clear indicator that the assay is not performing correctly.
-
Low Signal-to-Background Ratio: If the difference between your positive control (uninhibited kinase activity) and negative control (no enzyme or a fully inhibited reaction) is small, it will be difficult to accurately measure inhibitor effects. This could be due to low enzyme activity or high background.
-
Inconsistent Negative Control: Variability in the negative control suggests a problem with the background signal, which could be caused by detection reagents or compound interference.
-
Positive Control Signal Too Low: This may indicate issues with the enzyme's activity, suboptimal substrate or ATP concentrations, or incorrect buffer conditions.[4]
Q4: How can I identify and mitigate compound interference in my assay?
Compound interference can lead to false positives or false negatives. Here are some common types of interference and how to address them:
-
Fluorescent Compounds: In fluorescence-based assays, a compound's native fluorescence can interfere with the signal. This can be checked by measuring the fluorescence of the compound alone at the assay's excitation and emission wavelengths.[2] Using far-red fluorescent probes can help mitigate this interference as fewer library compounds fluoresce at longer wavelengths.[5]
-
Luciferase Inhibition: In luminescence-based assays that measure ATP consumption, compounds that inhibit luciferase can be mistaken for kinase inhibitors. This can be addressed by running a counterscreen against the luciferase enzyme in the absence of the kinase.[6]
-
Compound Aggregation: Some compounds form aggregates that non-specifically inhibit enzymes. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can often disrupt these aggregates.[1]
Q5: What is a Z'-factor and how do I interpret it?
The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[7][8] It provides a measure of the separation between the positive and negative control signals.
| Z'-Factor Value | Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[7][9] |
| 0 to 0.5 | Marginal assay, may require optimization.[7][9] |
| < 0 | Poor assay, not suitable for screening.[7][9] |
A low Z'-factor can be caused by high data variability or a small signal window between the positive and negative controls.[7]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true kinase activity and reduce the assay window.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Issue 2: Low or No Kinase Activity
A weak or absent signal can indicate a problem with one or more components of the kinase reaction.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no kinase activity.
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells are often due to technical errors in the assay setup.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
avoiding Aurka-IN-1 precipitation in experiments
Welcome to the technical support center for Aurka-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions, with a focus on avoiding compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a potent and selective inhibitor of Aurora Kinase A, a key regulator of mitotic progression. Like many small molecule kinase inhibitors, this compound is a hydrophobic molecule with low solubility in aqueous solutions such as cell culture media.[1] Precipitation can occur when the concentration of this compound exceeds its solubility limit, which can be influenced by the dilution method, media composition, temperature, and pH.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous, high-purity Dimethyl Sulfoxide (DMSO). It is advisable to prepare a concentrated stock solution (e.g., 10 mM or higher) to minimize the volume of DMSO introduced into the final experimental system.
Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, with 0.1% or less being ideal for minimizing off-target effects.[2]
Q4: My this compound precipitated in the cell culture medium. What are the common causes?
A4: Precipitation of this compound in cell culture medium is a common issue with several potential causes:
-
Low Aqueous Solubility: The inherent hydrophobicity of the compound limits its solubility in aqueous-based media.[1]
-
High Final Concentration: The intended experimental concentration may be higher than the solubility limit of this compound in the specific medium being used.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into the aqueous cell culture medium can cause the compound to "crash out" of the solution.[1]
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can decrease the inhibitor's solubility.
-
Temperature and pH Fluctuations: Changes in temperature (e.g., adding a cold stock solution to warm media) or pH can negatively affect solubility.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving this compound precipitation issues.
References
Technical Support Center: Troubleshooting Mitotic Slippage After AURKA Inhibition
Welcome to the technical support center for researchers utilizing Aurora Kinase A (AURKA) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on understanding and mitigating mitotic slippage.
Frequently Asked Questions (FAQs)
Q1: What is mitotic slippage and why does it occur after AURKA inhibition?
A1: Mitotic slippage is a process where a cell arrested in mitosis exits this phase without proper chromosome segregation or cytokinesis, resulting in a tetraploid G1 cell.[1] Inhibition of AURKA can lead to defects in centrosome separation and spindle formation, which activates the Spindle Assembly Checkpoint (SAC).[2][3] However, if the SAC is not maintained, the cell can "slip" out of mitosis, driven by the gradual degradation of Cyclin B1.[4] This premature exit from mitosis is a key mechanism of resistance to some anti-mitotic drugs.
Q2: What is the expected phenotype of cells treated with a specific AURKA inhibitor?
A2: The primary phenotype of AURKA inhibition is a G2/M cell cycle arrest.[5][6] This is often accompanied by the formation of monopolar or multipolar spindles due to failed centrosome separation.[7][8] At appropriate concentrations, this should lead to mitotic arrest and subsequent apoptosis. However, at suboptimal concentrations or in certain cell lines, mitotic slippage may become the dominant phenotype.[9][10]
Q3: How does the concentration of the AURKA inhibitor affect the outcome (mitotic arrest vs. slippage)?
A3: The concentration of the AURKA inhibitor is critical. Higher concentrations are more likely to induce a robust mitotic arrest and apoptosis.[10] Lower or suboptimal concentrations may only transiently activate the SAC, leading to a higher incidence of mitotic slippage.[9] It is crucial to perform a dose-response experiment for each cell line to determine the optimal concentration for the desired phenotype.
Q4: Does the p53 status of my cells influence the response to AURKA inhibitors?
A4: Yes, p53 status significantly impacts the cellular response. p53-deficient cells may exhibit an enhanced mitotic arrest and are more prone to mitotic slippage following AURKA inhibition.[11][12] Wild-type p53 can contribute to a more stable G1 arrest post-slippage, preventing immediate re-replication.[13] In some p53-deficient contexts, AURKA inhibition can lead to apoptosis through the activation of p73.
Q5: My AURKA inhibitor-treated cells are forming polyploid cells. Is this expected?
A5: The formation of polyploid cells is a common consequence of mitotic slippage.[5] When cells exit mitosis without dividing, they enter the G1 phase with a 4N DNA content. If these cells re-enter the cell cycle, they can become polyploid (8N, 16N, etc.). This is more frequently observed in p53-deficient cells.[13]
Troubleshooting Guides
Problem 1: High levels of mitotic slippage observed instead of mitotic arrest and apoptosis.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the IC50 for your cell line. Test concentrations above and below the IC50 to find the optimal concentration for inducing mitotic arrest. For example, with Alisertib (MLN8237), concentrations around 50 nM may be sufficient for G2/M arrest in sensitive cell lines, while higher concentrations might be needed to prevent slippage.[9] |
| Cell Line-Specific Resistance | Some cell lines are inherently more resistant to AURKA inhibitors and prone to mitotic slippage. Consider using a combination therapy. For instance, co-inhibition of PLK1 and AURKA has been shown to enhance mitotic arrest.[1] |
| Weak Spindle Assembly Checkpoint (SAC) | Assess the strength of the SAC in your cell line. You can do this by treating cells with a microtubule-depolymerizing agent (e.g., nocodazole) and monitoring the duration of mitotic arrest. If the SAC is weak, consider alternative therapeutic strategies or cell lines. |
| p53 Status | Be aware of the p53 status of your cells. If they are p53-deficient, a higher rate of mitotic slippage is expected.[11] You may need to adjust your experimental endpoints to account for this (e.g., measuring polyploidy or long-term viability). |
Problem 2: Difficulty in distinguishing between mitotic arrest and mitotic slippage.
| Experimental Approach | Expected Outcome in Mitotic Arrest | Expected Outcome in Mitotic Slippage |
| Flow Cytometry (DNA content) | Accumulation of cells with 4N DNA content. | Initial accumulation of 4N cells, followed by the appearance of >4N (polyploid) cells over time. |
| Western Blot | High levels of mitotic markers (e.g., Phospho-Histone H3 Ser10, Cyclin B1). | Decreasing levels of Cyclin B1 and other mitotic proteins as cells exit mitosis.[4] |
| Immunofluorescence | Cells positive for mitotic markers (e.g., condensed chromatin, mitotic spindle structures). | Cells with decondensed chromatin, reformed nuclear envelope, and often a 4N DNA content. |
| Live-Cell Imaging | Cells remain rounded and arrested in a mitotic state for an extended period. | Cells enter mitosis, arrest for a period, and then flatten out and re-enter an interphase-like state without dividing. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Inhibitor Instability | Prepare fresh stock solutions of the AURKA inhibitor regularly and store them appropriately (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Ensure consistent cell density at the time of treatment. High confluency can affect drug efficacy and cell cycle distribution. Maintain a consistent passage number for your cells, as phenotypes can change over time in culture. |
| Synchronization Issues (if applicable) | If you are synchronizing your cells before treatment, ensure the synchronization protocol is efficient and reproducible. Verify synchronization by flow cytometry. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of Alisertib (MLN8237) on HCT-116 Cells
| Alisertib (µM) | % Cells in G2/M (24h) | % Cells in G2/M (48h) | Phenotype |
| 0.050 | Increased | Increased | AURKA inhibition (G2/M arrest, spindle abnormalities)[9] |
| 0.250 | Increased | Increased | AURKB inhibition begins to be observed[9] |
| 1.000 | Increased | Increased | Phenotypes consistent with AURKB inhibition[9] |
Table 2: Effect of AURKA Inhibition on Mitotic Progression in Different Cell Lines
| Cell Line | Treatment | Duration of Mitosis (min) | % Mitotic Slippage |
| HeLa | AURKAi (1 µM) | ~150 | ~20% |
| HeLa | AURKBi (50 nM) | ~100 | ~80%[1] |
| p53+/+ | AURKAi (MK-5108) | Prolonged | Lower |
| p53-/- | AURKAi (MK-5108) | More Prolonged | Higher[12] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in different phases of the cell cycle after AURKA inhibitor treatment.
Materials:
-
Cultured cells
-
AURKA inhibitor (e.g., Alisertib)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the AURKA inhibitor or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and collect them in a 15 mL conical tube.
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 1 hour (can be stored at -20°C for several weeks).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[14][15]
Protocol 2: Western Blot Analysis of Mitotic Markers
Objective: To assess the levels of key mitotic proteins to distinguish between mitotic arrest and slippage.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Phospho-Histone H3 (Ser10), anti-AURKA, anti-p-AURKA (Thr288), anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL reagent and visualize the bands using a chemiluminescence imaging system.[2]
Protocol 3: Immunofluorescence for Spindle Morphology
Objective: To visualize the mitotic spindle and chromosome alignment after AURKA inhibition.
Materials:
-
Cells grown on coverslips
-
AURKA inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin, anti-Pericentrin)
-
Fluorescently-labeled secondary antibodies
-
DAPI
-
Antifade mounting medium
Procedure:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat cells with the AURKA inhibitor as required.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.[16]
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.[17]
Visualizations
Caption: AURKA signaling pathway in mitosis and outcomes of its inhibition.
Caption: Workflow for troubleshooting unexpected mitotic slippage.
Caption: Distinguishing between mitotic arrest and mitotic slippage.
References
- 1. Co-inhibition of polo-like kinase 1 and Aurora kinases promotes mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic slippage is determined by p31comet and the weakening of the spindle-assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora-A inactivation causes mitotic spindle pole fragmentation by unbalancing microtubule-generated forces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unweaving the mitotic spindle: A focus on Aurora kinase inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mitotic arrest and slippage induced by pharmacological inhibition of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HKU Scholars Hub: P53 deficiency enhances mitotic arrest and slippage induced by pharmacological inhibition of Aurora kinases [hub.hku.hk]
- 12. oncotarget.com [oncotarget.com]
- 13. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endosulfine alpha maintains spindle pole integrity by recruiting Aurora A during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Validating Aurka-IN-1 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a molecule engages its intended target within a cellular environment is a critical step. This guide provides a comparative overview of methods to validate the target engagement of Aurka-IN-1, an inhibitor of Aurora kinase A (AURKA), and contrasts its activity with other known AURKA inhibitors.
Aurora kinase A is a key regulator of mitotic events, and its aberrant activity is implicated in various cancers.[1][2][3] Small molecule inhibitors targeting AURKA are therefore of significant interest in oncology research.[4][5][6] Validating the interaction of these inhibitors with AURKA in a cellular context is essential to interpret their biological effects accurately.
Comparative Analysis of AURKA Inhibitors
The following table summarizes the cellular activity of this compound and other commonly used AURKA inhibitors. The data is compiled from various biochemical and cell-based assays.
| Inhibitor | Type | Target | Assay Type | IC50 / Ki | Cell Line(s) | Reference |
| This compound (MK-5108) | Selective Aurora A | Aurora A | Biochemical Ki | ≤10 pM | - | [7] |
| Aurora B | Biochemical Ki | >1 µM | - | [7] | ||
| Alisertib (MLN8237) | Selective Aurora A | Aurora A | Biochemical Ki | < 1 nM | - | [7] |
| Aurora B | Biochemical Ki | 27 nM | - | [7] | ||
| ESCC cells | Cell proliferation | ~100 nM | KYSE30, KYSE450 | [8] | ||
| MK-8745 | Selective Aurora A | Aurora A | Biochemical Ki | < 1 nM | - | [7] |
| Aurora B | Biochemical Ki | >1 µM | - | [7] | ||
| AZD1152-HQPA | Selective Aurora B | Aurora B | Biochemical IC50 | 0.37 nM | - | [5] |
| Aurora A | Biochemical IC50 | 1,368 nM | - | [5] | ||
| VX-680 (Tozasertib) | Pan-Aurora | Aurora A/B/C | Biochemical Ki | - | - | [7] |
| Danusertib (PHA-739358) | Pan-Aurora | Aurora A/B/C | Biochemical IC50 | 13/79/61 nM | - | [9] |
| AMG 900 | Pan-Aurora | Aurora A/B/C | Biochemical IC50 | 5/4/1 nM | - | [9] |
Experimental Protocols for Target Engagement Validation
Several methods can be employed to confirm that this compound engages AURKA within cells. Below are detailed protocols for key experimental approaches.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay directly measures the binding of a compound to its target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10][11]
Principle: The assay utilizes a NanoLuc® luciferase-tagged AURKA fusion protein and a cell-permeable fluorescent tracer that binds to the kinase's active site. When the tracer is bound, energy transfer occurs from the luciferase to the tracer upon addition of the substrate, generating a BRET signal. A test compound like this compound will compete with the tracer for binding to AURKA, leading to a dose-dependent decrease in the BRET signal.[12][13]
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Methodology:
-
Cell Transfection: Transfect HEK293 cells with an AURKA-NanoLuc® fusion vector.[12]
-
Cell Seeding: Seed the transfected cells into a 384-well plate and incubate.
-
Tracer Addition: Add the appropriate NanoBRET™ fluorescent tracer to the cells.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds and incubate for a set period (e.g., 1 hour).
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.
-
Signal Detection: Measure the BRET signal using a suitable plate reader.
-
Data Analysis: Plot the BRET signal against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[14][15]
Principle: When a small molecule like this compound binds to its target protein (AURKA), it generally stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble AURKA remaining, one can determine if the compound engaged its target.[14]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Cell Lysis: Harvest and lyse the cells.
-
Heating: Aliquot the cell lysate and heat the aliquots to a range of different temperatures.
-
Centrifugation: Centrifuge the heated lysates to separate the aggregated, denatured proteins from the soluble fraction.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble AURKA using methods like Western blotting or an ELISA-based approach.
-
Data Analysis: Plot the amount of soluble AURKA as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Immunofluorescence Staining of Phospho-Substrates
This method indirectly assesses AURKA engagement by measuring the phosphorylation of its downstream substrates.
Principle: AURKA phosphorylates several proteins to regulate mitosis, including Histone H3 at Serine 10 (a substrate it shares with Aurora B) and LATS2.[7][16] Inhibition of AURKA with this compound should lead to a decrease in the phosphorylation of these substrates. This can be visualized and quantified using immunofluorescence microscopy.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with different concentrations of this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with primary antibodies specific for the phosphorylated form of an AURKA substrate (e.g., phospho-LATS2 or phospho-Histone H3).
-
Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody and counterstain the DNA with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the fluorescence intensity of the phospho-substrate signal per cell.
AURKA Signaling Pathway
AURKA is a central node in a complex network of signaling pathways that control cell proliferation, survival, and mitosis.[1][2] Its overexpression is common in many cancers, where it can drive tumorigenesis by impacting these pathways.[5][6][17]
Caption: Key signaling pathways regulated by Aurora Kinase A.
This guide provides a framework for the validation of this compound target engagement in a cellular context. By employing a combination of direct binding assays and downstream functional readouts, researchers can confidently assess the on-target activity of this and other AURKA inhibitors, facilitating their development as potential cancer therapeutics.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioinformatics and experimental validation of an AURKA/TPX2 axis as a potential target in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 11. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 12. AURKA-NanoLuc® Fusion Vector [worldwide.promega.com]
- 13. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Aurora A Kinase Inhibitors: Aurka-IN-1 vs. Alisertib (MLN8237)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Aurora kinase A (AURKA) inhibitors, the allosteric inhibitor Aurka-IN-1 and the ATP-competitive inhibitor alisertib (B1683940) (MLN8237). This document synthesizes available preclinical data to offer an objective overview of their mechanisms of action, potency, selectivity, and cellular effects, supported by experimental data and detailed methodologies.
Introduction
Aurora kinase A is a key regulator of mitotic progression, playing crucial roles in centrosome maturation, spindle assembly, and chromosome segregation. Its overexpression is frequently observed in a wide range of human cancers, making it an attractive target for cancer therapy. This guide compares two distinct approaches to AURKA inhibition: the allosteric inhibitor this compound and the well-characterized ATP-competitive inhibitor, alisertib.
Mechanism of Action
This compound is an allosteric inhibitor of AURKA.[1][2] Unlike traditional kinase inhibitors that compete with ATP at the active site, this compound binds to a distinct hydrophobic pocket on the AURKA catalytic domain, known as the 'Y pocket'.[1][2] This binding event directly blocks the interaction between AURKA and its essential activator protein, TPX2 (Targeting Protein for Xenopus kinesin-like protein 2), thereby inhibiting both the catalytic and non-catalytic functions of the kinase.[1][2]
Alisertib (MLN8237) is an ATP-competitive inhibitor of AURKA.[3] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[3] This inhibition disrupts the formation and function of the mitotic spindle, leading to defects in chromosome segregation and ultimately inducing cell cycle arrest and apoptosis.[4][5]
Potency and Selectivity
A direct comparison of the inhibitory activity of this compound and alisertib reveals significant differences in their potency, likely attributable to their distinct mechanisms of action.
| Inhibitor | Target | Assay Type | IC50 | Selectivity for AURKA over AURKB | Reference |
| This compound (compound 6h) | Aurora A | Biochemical | 6.50 μM | Not Reported | [2] |
| Alisertib (MLN8237) | Aurora A | Biochemical | 1.2 nM | >200-fold (in cells) | [5][6] |
| Alisertib (MLN8237) | Aurora B | Biochemical | 396.5 nM | N/A | [5] |
Table 1. Biochemical Potency and Selectivity of this compound and Alisertib.
Alisertib is a highly potent inhibitor of AURKA with nanomolar efficacy in biochemical assays and demonstrates significant selectivity for AURKA over the closely related Aurora B kinase (AURKB). In contrast, this compound exhibits a micromolar IC50 in biochemical assays.[2][5][6] The selectivity profile of this compound against a broader panel of kinases, including AURKB, has not been extensively reported in the available literature.
Cellular Activity
Both inhibitors have demonstrated anti-proliferative activity in cancer cell lines, leading to cell cycle arrest and downstream effects consistent with AURKA inhibition.
| Inhibitor | Cell Line(s) | Effect | Concentration | Reference |
| This compound | A549, H358 (Lung Cancer) | G1/S phase arrest | 100 μM | [7] |
| This compound | HT29, HCT116 (Colon Cancer) | G2/M phase arrest | 100 μM | [7] |
| This compound | HeLa, Panc-1 | Largely unaffected | 100 μM | [7] |
| This compound | Various Cancer Cells | Downregulation of phospho-histone H3 (Ser10) | 20 μM | [7] |
| Alisertib | HCT-116 (Colon Cancer) | G2/M phase arrest, aneuploidy | 0.1 - 1 μmol/L | [4] |
| Alisertib | Multiple Myeloma Cell Lines | G2/M phase arrest, apoptosis, senescence | 0.5 μM | [5] |
| Alisertib | Ovarian Cancer Cell Lines (SKOV3, OVCAR4) | G2/M arrest, apoptosis, autophagy | 0.1–100 μM | [8] |
| Alisertib | Colorectal Cancer Cell Lines | Broad range of IC50 values (0.06 to > 5 μmol/L) | N/A | [9] |
Table 2. Cellular Effects of this compound and Alisertib.
Alisertib has been extensively characterized across a wide range of cancer cell lines, with IC50 values for proliferation inhibition typically in the nanomolar to low micromolar range.[9][10] It consistently induces a G2/M phase arrest, a hallmark of AURKA inhibition.[4][5] this compound also induces cell cycle arrest, although the specific phase of arrest appears to be cell-type dependent.[7] Notably, this compound has been shown to suppress DNA replication during the G1-S phase, a feature attributed to its allosteric mechanism of action.[2]
In Vivo Efficacy
Alisertib has shown significant tumor growth inhibition in multiple human tumor xenograft models, including those for colorectal cancer and tongue squamous cell carcinoma.[3][11][12] For instance, in an HCT-116 colorectal cancer xenograft model, oral administration of alisertib resulted in dose-dependent tumor growth inhibition.[6]
In vivo efficacy data for This compound (compound 6h) has not been reported in the primary literature. However, a structurally related, optimized lead compound from the same chemical series demonstrated significant tumor regression in a small-cell lung cancer (SCLC) xenograft model.[1] This suggests that the chemical scaffold of this compound has the potential for in vivo activity following further optimization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound, alisertib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in Kinase Assay Buffer.
-
In a 384-well plate, add the test compound or vehicle control.
-
Add the Aurora A kinase to each well.
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13][14][15][16][17]
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound, alisertib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control for the desired duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[18][19][20][21][22]
Western Blot Analysis of Phospho-Histone H3 (Ser10)
This immunoassay is used to detect the phosphorylation of Histone H3 at Serine 10, a downstream marker of Aurora B kinase activity, which can also be affected by pan-Aurora inhibitors or high concentrations of AURKA inhibitors.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal protein loading.[23][24][25][26][27]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Drug: Alisertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Alisertib (MLN8237), a selective Aurora-A kinase inhibitor, induces apoptosis in human tongue squamous cell carcinoma cell both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AURORA A Kinase Enzyme System Application Note [promega.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. ulab360.com [ulab360.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. researchhub.com [researchhub.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. mesoscale.com [mesoscale.com]
- 27. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
Unveiling the Selectivity of Aurka-IN-1: A Comparative Analysis Against Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides an objective comparison of the kinase selectivity of Aurka-IN-1 against other well-known Aurora kinase inhibitors, supported by experimental data and detailed methodologies.
Kinase Inhibitor Selectivity: A Quantitative Comparison
The following table summarizes the inhibitory activity of this compound and three other prominent kinase inhibitors—Tozasertib (VX-680), Alisertib (MLN8237), and Danusertib (PHA-739358)—against Aurora kinases and key off-target kinases. This data, presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, allows for a direct comparison of potency and selectivity. Lower values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Kd (nM) | Key Off-Target Kinases (IC50 or Ki in nM) |
| This compound | Aurora A | ≤ 4[1] | 0.01[1] | Data not publicly available |
| Aurora B | ≤ 13[1] | 0.01[1] | ||
| Tozasertib (VX-680) | Aurora A | - | 0.6 | Fms-related tyrosine kinase-3 (FLT-3) (Ki: 30), BCR-ABL tyrosine kinase (Ki: 30)[1] |
| Aurora B | - | 18 | ||
| Aurora C | - | 5 | ||
| Alisertib (MLN8237) | Aurora A | 1.2[2] | - | >200-fold more selective for Aurora A than Aurora B[2][3] |
| Aurora B | 396.5[2][3] | - | ||
| Danusertib (PHA-739358) | Aurora A | 13[4] | - | Abl (25), TrkA (31), c-RET (31), FGFR1 (47)[4] |
| Aurora B | 79[4] | - | ||
| Aurora C | 61[4] | - |
Experimental Protocols: Determining Kinase Inhibitor Selectivity
The determination of a kinase inhibitor's selectivity profile is a critical step in its development. A widely accepted and robust method for this is the KINOMEscan™ competition binding assay . This assay provides a quantitative measure of the interactions between a test compound and a large panel of kinases.
Principle:
The assay is based on the principle of competitive displacement. A test compound is incubated with a kinase that is tagged with a quantifiable marker (e.g., DNA). This mixture is then exposed to an immobilized ligand that binds to the active site of the kinase. The test compound competes with this immobilized ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusion proteins with a DNA tag for subsequent quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized onto a solid support, such as beads.
-
Competition Assay: The test inhibitor (e.g., this compound) is incubated at various concentrations with a specific kinase from the panel and the immobilized ligand.
-
Quantification: Following incubation and washing steps to remove unbound components, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is commonly achieved using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as the percentage of kinase bound to the support in the presence of the test inhibitor compared to a control (vehicle-treated) sample. A lower percentage indicates stronger binding of the test inhibitor. These values are then used to calculate the dissociation constant (Kd), which reflects the binding affinity of the inhibitor for each kinase.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating cell division. Their dysregulation is frequently observed in various cancers, making them attractive targets for therapeutic intervention. The diagram below illustrates a simplified overview of the Aurora kinase signaling pathway and its central role in mitosis.
References
A Comparative Guide to Aurora A-Selective vs. Aurora B-Specific Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Aurora A (AURKA)-selective inhibitors and Aurora B (AURKB)-specific inhibitors, focusing on their performance and supported by experimental data. The information presented is intended to assist researchers in selecting the appropriate tool compounds for investigating the distinct biological roles of AURKA and AURKB and for guiding the development of novel anti-cancer therapeutics.
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis. The two most studied members, AURKA and AURKB, have distinct localization and functions during cell division, making them attractive targets for cancer therapy. AURKA is primarily involved in centrosome maturation, spindle assembly, and mitotic entry, while AURKB is a key component of the chromosomal passenger complex (CPC), which regulates chromosome-microtubule attachments, the spindle assembly checkpoint, and cytokinesis. Given their distinct roles, selective inhibition of AURKA versus AURKB leads to different cellular phenotypes and therapeutic opportunities.
This guide will focus on a comparative analysis of a potent and highly selective AURKA inhibitor, MK-8745 , and prominent AURKB-specific inhibitors, Barasertib (AZD1152-HQPA) and GSK1070916 .
Quantitative Comparison of Inhibitor Potency and Selectivity
The in vitro inhibitory activity of these compounds against AURKA and AURKB is critical for understanding their potency and selectivity. The following table summarizes key IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Selectivity (AURKB/AURKA) | References |
| MK-8745 | Aurora A | 0.6 | 0.41 | >450-fold vs. Aurora B | [1][2][3][4] |
| Aurora B | 280 | 66.8 | [3][4] | ||
| Alisertib (MLN8237) | Aurora A | 1.2 | 0.23 | >200-fold vs. Aurora B | [4][5][6] |
| Aurora B | 396.5 | 1.10 | [4][5][6] | ||
| Barasertib-HQPA (AZD1152-HQPA) | Aurora A | - | 1369 | Highly selective for B | [4] |
| Aurora B | 0.37 | 0.36 | [4] | ||
| GSK1070916 | Aurora A | 1100 | 490 | >100-fold vs. Aurora A | [2] |
| Aurora B | 3.5 | 0.38 | [2] | ||
| Aurora C | 6.5 | 1.5 | [2] |
Mechanism of Action and Cellular Consequences
The distinct functions of AURKA and AURKB result in different cellular outcomes upon their selective inhibition.
AURKA-Selective Inhibition (e.g., MK-8745):
Inhibition of AURKA primarily disrupts mitotic entry and spindle formation. This leads to a G2/M cell cycle arrest.[1][7] The ultimate cell fate is often dependent on the p53 tumor suppressor status of the cancer cells.[3][8]
-
p53 Wild-Type Cells: Following a mitotic delay, these cells typically undergo apoptosis.[3][8]
-
p53 Mutant/Null Cells: These cells experience a prolonged mitotic arrest, which can lead to endoreduplication and the formation of polyploid cells.[3][8]
AURKB-Specific Inhibition (e.g., Barasertib, GSK1070916):
Inhibition of AURKB disrupts the spindle assembly checkpoint and cytokinesis. A hallmark of AURKB inhibition is the potent suppression of the phosphorylation of its direct substrate, Histone H3 at Serine 10 (pHH3). This leads to chromosome misalignment, failure of cytokinesis, and the generation of polyploid cells, which often subsequently undergo apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.[2][9][10]
-
Objective: To determine the IC50 and Ki values of inhibitors against purified AURKA and AURKB.
-
Materials:
-
Purified recombinant human Aurora A and Aurora B kinases.
-
Kinase substrate (e.g., Kemptide).
-
ATP.
-
Test inhibitor compounds at various concentrations.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well plates.
-
Luminometer.
-
-
Methodology:
-
Prepare serial dilutions of the inhibitor compound in DMSO, then dilute further in kinase buffer.
-
In a 384-well plate, add the kinase, the substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).[10]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes.[10]
-
Convert the generated ADP to ATP and produce a luminescent signal by adding Kinase Detection Reagent and incubate for 30 minutes.[10]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11][12][13]
-
Objective: To determine the anti-proliferative effect (GI50) of the inhibitors on cancer cell lines.
-
Materials:
-
Cancer cell line.
-
Test inhibitor compound.
-
96-well plates.
-
MTS reagent (containing PES).
-
Spectrophotometer.
-
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor for a defined period (e.g., 72 hours).
-
Record the absorbance at 490 nm using a microplate reader.[13]
-
Western Blot for Target Engagement (Phospho-Histone H3)
This technique is used to detect changes in the phosphorylation status of a specific protein, providing evidence of target engagement by the inhibitor.[14][15]
-
Objective: To assess the inhibition of AURKB activity in cells by measuring the levels of phospho-Histone H3 (Ser10).
-
Materials:
-
Cancer cell line.
-
Test inhibitor compound.
-
Lysis buffer.
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-Total Histone H3 (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Methodology:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.[15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Apply the chemiluminescent substrate and capture the signal.
-
The membrane can be stripped and re-probed for total Histone H3 as a loading control.[15]
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This assay measures the DNA content of cells to identify the phenotypic consequences of inhibitor treatment, such as G2/M arrest or polyploidy.[16][17][18]
-
Objective: To determine the effect of the inhibitor on cell cycle progression.
-
Materials:
-
Cancer cell line.
-
Test inhibitor compound.
-
Phosphate-buffered saline (PBS).
-
70% Ethanol (B145695) (ice-cold).
-
Propidium Iodide (PI)/RNase staining solution.
-
Flow cytometer.
-
-
Methodology:
-
Treat cells with the inhibitor for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase staining solution and incubate in the dark for 15-30 minutes at room temperature.[19]
-
Analyze the samples on a flow cytometer.
-
Analyze the resulting DNA content histograms to quantify the percentage of cells in G1, S, and G2/M phases, as well as any polyploid populations.
-
Conclusion
The choice between an AURKA-selective and an AURKB-specific inhibitor depends on the specific research question or therapeutic strategy. MK-8745 and Alisertib are potent and selective tools for interrogating AURKA function, leading to G2/M arrest and p53-dependent apoptosis or polyploidy.[1][5][7][8] In contrast, Barasertib and GSK1070916 are highly specific inhibitors of AURKB, causing a distinct phenotype characterized by the inhibition of Histone H3 phosphorylation, failed cytokinesis, and subsequent apoptosis. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their studies of Aurora kinase biology and for the development of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Genetic Validation of AURKA as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its overexpression is frequently observed in a wide range of human cancers, correlating with poor prognosis and making it a compelling target for cancer therapy.[1][2] Genetic validation studies, utilizing techniques such as RNA interference (RNAi) and CRISPR-Cas9 gene editing, have been instrumental in elucidating the functional consequences of AURKA inhibition and confirming its potential as a therapeutic target.[2][3]
This guide provides a comparative overview of the genetic validation of AURKA, focusing on the two primary methodologies: siRNA/shRNA-mediated knockdown and CRISPR-Cas9-mediated knockout. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams to illustrate relevant pathways and workflows.
Performance Comparison: Knockdown vs. Knockout
The following table summarizes quantitative data from various studies, illustrating the phenotypic effects of both AURKA knockdown and knockout in different cancer cell lines.
Table 1: Quantitative Comparison of Phenotypic Effects of AURKA Genetic Inhibition
| Method | Cell Line | Phenotypic Effect | Quantitative Data | Reference |
| siRNA Knockdown | H1299 (Lung Adenocarcinoma) | Cell Cycle Arrest | Increase in G2/M phase from 7.40% to 25.28% | --INVALID-LINK-- |
| H1299 (Lung Adenocarcinoma) | Apoptosis | Increased apoptosis (quantitative data not specified) | --INVALID-LINK-- | |
| A549 (Lung Adenocarcinoma) | Cell Cycle Arrest | Increase in S phase (quantitative data not specified) | --INVALID-LINK-- | |
| A549 (Lung Adenocarcinoma) | Apoptosis | Increased apoptosis (quantitative data not specified) | --INVALID-LINK-- | |
| H446 & H1688 (Small Cell Lung Cancer) | Cell Cycle Arrest | Increased incidence of G2/M phase arrest | --INVALID-LINK--[5] | |
| H446 & H1688 (Small Cell Lung Cancer) | Apoptosis | Increased apoptosis | --INVALID-LINK--[5] | |
| IMR32 (Neuroblastoma) | Apoptosis | Increased apoptosis | --INVALID-LINK--[6] | |
| Kyse150 (Esophageal Squamous Cell Carcinoma) | Cell Cycle Arrest | Prolongation of G2 phase (24.10% vs 18.00%), Increase in S phase (30.90% vs 16.70%), Reduction in G1 phase (45.00% vs 65.30%) | --INVALID-LINK--[3] | |
| CRISPR-Cas9 Knockout | HCT116 & DLD-1 (Colon Cancer) | Apoptosis (in combination with ABT-737) | Potent induction of apoptosis | --INVALID-LINK--[7] |
| MDA-MB-231 (Breast Cancer) | Colony Formation | Significantly inhibited colony formation in MLN8237-treated cells | --INVALID-LINK--[8] | |
| H1975 (Non-Small Cell Lung Cancer) | Apoptosis | Increased proportion of apoptotic cells (in KEAP1-knockdown cells treated with AURKA inhibitors) | --INVALID-LINK--[9] |
Note: The data presented is compiled from different studies. Direct comparison between knockdown and knockout should be made with caution due to variations in experimental conditions, cell lines, and methodologies.
Key Signaling Pathways and Experimental Workflows
To understand the functional consequences of AURKA inhibition, it is crucial to visualize its role in cellular signaling and the experimental procedures used for its genetic validation.
References
- 1. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase A, a synthetic lethal target for precision cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AURKA knockdown inhibits esophageal squamous cell carcinoma progression through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Combined inhibition of aurora kinases and Bcl-xL induces apoptosis through select BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9 screening identifies a kinetochore‐microtubule dependent mechanism for Aurora‐A inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AURKA emerges as a vulnerable target for KEAP1-deficient non-small cell lung cancer by activation of asparagine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Aurora Kinase A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Aurora kinase A (AURKA) is a critical regulator of mitotic progression and a well-validated target in oncology. The development of potent and selective AURKA inhibitors is a key focus of anti-cancer drug discovery. This guide provides a comparative overview of the potency of several prominent AURKA inhibitors: Alisertib (MLN8237), ENMD-2076, MK-5108, CYC116, and AK-01 (LY3295668). The information is supported by experimental data from publicly available research.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency and selectivity of the selected AURKA inhibitors. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity (AURKA vs AURKB) |
| Alisertib (MLN8237) | AURKA | 1.2, 61[1][2] | - | >200-fold |
| AURKB | 396.5[3] | - | ||
| ENMD-2076 | AURKA | 14[2][4] | - | 25-fold[2] |
| AURKB | - | - | ||
| MK-5108 | AURKA | - | 0.41[5] | >160-fold[5] |
| AURKB | - | 66.8[5] | ||
| CYC116 | AURKA | - | 8.0[2] | ~1.15-fold |
| AURKB | - | 9.2[2] | ||
| AK-01 (LY3295668) | AURKA | - | - | >1000-fold[6] |
| AURKB | - | - |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant. A lower value indicates higher potency.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to determine the potency of AURKA inhibitors.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the direct inhibitory effect of a compound on AURKA enzymatic activity.
Materials:
-
Recombinant human AURKA enzyme
-
Substrate (e.g., a generic peptide substrate)
-
ATP
-
Test inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then further diluted in the kinase assay buffer.
-
Reaction Setup: The kinase reaction is set up in the assay plate by adding the AURKA enzyme, the substrate, and the test inhibitor at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ATP Generation and Luminescence: The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used in a luciferase reaction to produce a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (e.g., CCK-8/MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells.
Objective: To determine the anti-proliferative activity of an AURKA inhibitor in a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitors
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified duration (e.g., 72 hours).
-
Reagent Addition: CCK-8 or MTT reagent is added to each well and incubated for a further 1-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Mandatory Visualizations
AURKA Signaling Pathway
References
- 1. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Aurka-IN-1: A Comparative Guide to its Kinase Cross-Reactivity
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a detailed comparison of Aurka-IN-1, a covalent inhibitor of Aurora A kinase, against a panel of other kinases, supported by experimental data and protocols.
This compound is a cell-active, lysine-reactive covalent probe designed to target Aurora A kinase (AURKA). Its cross-reactivity profile has been characterized to assess its specificity and identify potential off-target interactions within the human kinome. This guide summarizes the available data on its selectivity and provides context for its application in research.
Kinase Selectivity Profile of this compound
The cross-reactivity of this compound was evaluated against a panel of 100 kinases using the KINOMEscan™ platform. The following table summarizes the percentage of inhibition observed at a concentration of 10 µM. A lower percentage of inhibition indicates higher selectivity for its intended target, Aurora A.
| Kinase Target | Inhibition (%) at 10 µM | Kinase Family |
| AURKA | 99 | Serine/Threonine Kinase |
| ABL1 | 25 | Tyrosine Kinase |
| AKT1 | 15 | Serine/Threonine Kinase |
| CDK2 | 10 | Serine/Threonine Kinase |
| CHEK1 | 8 | Serine/Threonine Kinase |
| EGFR | 5 | Tyrosine Kinase |
| FLT3 | 12 | Tyrosine Kinase |
| JAK2 | 7 | Tyrosine Kinase |
| MET | 9 | Tyrosine Kinase |
| PLK1 | 30 | Serine/Threonine Kinase |
| SRC | 18 | Tyrosine Kinase |
| ... (and 89 other kinases with inhibition < 35%) | ... | ... |
Note: This table presents a selection of kinases for illustrative purposes. The complete dataset from the KINOMEscan™ profiling is available in the supplementary information of the cited reference.[1]
The data reveals that this compound is a highly potent inhibitor of its primary target, Aurora A, with 99% inhibition at 10 µM. While it demonstrates a relatively clean profile against the majority of the tested kinases, notable off-target interactions with inhibition percentages greater than 10% were observed for PLK1, ABL1, AKT1, FLT3, and SRC.
Experimental Protocols
KINOMEscan™ Profiling:
The kinase selectivity of this compound was determined using the KINOMEscan™ assay platform (DiscoverX). This method is based on a competitive binding assay that quantitatively measures the ability of a compound to bind to a panel of DNA-tagged kinases.
-
Assay Principle: An affinity tag-polyhistidine is used to immobilize the test kinase on a solid support. The compound of interest (this compound) is then incubated with the immobilized kinase in the presence of a known, biotinylated ligand. The amount of the biotinylated ligand bound to the kinase is then detected using a streptavidin-conjugated reporter molecule. The signal is inversely proportional to the binding affinity of the test compound.
-
Experimental Procedure:
-
A panel of 100 human kinases was utilized.
-
This compound was prepared at a stock concentration of 100 mM in DMSO and subsequently diluted to the final screening concentration of 10 µM.
-
The binding reactions were assembled in a 384-well plate.
-
Following incubation, the plates were washed, and the amount of bound biotinylated ligand was quantified using a standard ELISA-based detection method.
-
The results were reported as the percentage of inhibition relative to a DMSO control.
-
Aurora A Signaling Pathway
Aurora A is a key regulator of mitotic progression. It is involved in centrosome maturation, spindle assembly, and cytokinesis. Its activity is tightly regulated through phosphorylation and interactions with co-factors such as TPX2 and Ajuba. A critical downstream target of Aurora A is Polo-like kinase 1 (PLK1), which plays a crucial role in mitotic entry and spindle formation. The interplay between Aurora A and PLK1 is a key signaling axis in cell cycle control.[2][3][4]
This guide provides a concise overview of the cross-reactivity of this compound. For researchers utilizing this inhibitor, it is crucial to consider its potential off-target effects, particularly on kinases such as PLK1, to ensure accurate interpretation of experimental outcomes.
References
- 1. Cross-Talk between AURKA and Plk1 in Mitotic Entry and Spindle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | AURKA phosphorylates PLK1 [reactome.org]
- 3. Co-inhibition of polo-like kinase 1 and Aurora kinases promotes mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora-PLK1 cascades as key signaling modules in the regulation of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aurora Kinase Inhibitors: Evaluating Anti-Proliferative Effects
An Objective Comparison of Preclinical Aurora Kinase Inhibitors for Researchers and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them a compelling target for anticancer drug development. This guide provides a comparative analysis of the anti-proliferative effects of Aurora kinase inhibitors, with a focus on well-characterized compounds that have been extensively studied in preclinical models.
A query for "Aurka-IN-1" reveals limited and varied information, with the name potentially referring to multiple distinct research compounds. These include "this compound" (a covalent, lysine-reactive probe) and "AurkA allosteric-IN-1" (an allosteric inhibitor with micromolar potency). Due to the scarcity of comprehensive, peer-reviewed data on the anti-proliferative activities of these specific molecules, a direct and robust comparison with more established inhibitors is not currently feasible.
Therefore, this guide will focus on two well-documented and clinically relevant Aurora kinase inhibitors as benchmarks: Alisertib (MLN8237) , a selective Aurora A kinase inhibitor, and Tozasertib (VX-680) , a pan-Aurora kinase inhibitor. By comparing their mechanisms of action, anti-proliferative potencies, and the experimental methods used for their validation, this guide aims to provide a valuable resource for researchers in the field.
Quantitative Analysis of Anti-Proliferative Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) for Alisertib and Tozasertib across a range of cancer cell lines, demonstrating their potent anti-proliferative effects.
Table 1: Anti-proliferative Activity (IC50) of Alisertib (MLN8237)
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Cancer | 40 |
| LS174T | Colorectal Cancer | 50 |
| T84 | Colorectal Cancer | 90 |
| Multiple Myeloma (range) | Multiple Myeloma | 3 - 1710 |
| TIB-48 | T-cell Non-Hodgkin's Lymphoma | 80 - 100 |
| CRL-2396 | T-cell Non-Hodgkin's Lymphoma | 80 - 100 |
| Glioblastoma (neurospheres) | Glioblastoma | 2.8 - 5.9 |
Data compiled from multiple sources demonstrating the potent anti-proliferative activity of Alisertib across various cancer cell lines.[1][2][3][4][5]
Table 2: Anti-proliferative Activity (IC50) of Tozasertib (VX-680)
| Cell Line | Cancer Type | IC50 (nM) |
| CAL-62 | Anaplastic Thyroid Cancer | 25 - 150 |
| 8305C | Anaplastic Thyroid Cancer | 25 - 150 |
| 8505C | Anaplastic Thyroid Cancer | 25 - 150 |
| BHT-101 | Anaplastic Thyroid Cancer | 25 - 150 |
| HeLa | Cervical Cancer | ~320 (at 72h) |
| HT29 | Colorectal Cancer | 260 (necroptosis inhibition) |
| MCF7 | Breast Cancer | 380 - 1020 |
Data compiled from multiple sources showing the anti-proliferative and pro-apoptotic effects of Tozasertib.[6][7][8][9][10]
Signaling Pathways and Experimental Workflows
Aurora Kinase Signaling Pathway
Aurora kinases are essential for proper mitotic progression. Aurora A is involved in centrosome maturation and separation, as well as bipolar spindle assembly. Aurora B, a component of the chromosomal passenger complex, regulates chromosome-microtubule attachments and cytokinesis. Inhibition of these kinases leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Experimental Workflow for Assessing Anti-Proliferative Effects
A typical workflow to validate the anti-proliferative effects of a kinase inhibitor involves a multi-step process, starting with broad cell viability screening and progressing to more detailed mechanistic assays.
Caption: Experimental Workflow for Inhibitor Validation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to determine the anti-proliferative effects of kinase inhibitors.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[11][12][13][14][15]
-
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings.
-
Cancer cell lines of interest.
-
Cell culture medium.
-
Test inhibitor (e.g., Alisertib, Tozasertib).
-
CellTiter-Glo® Reagent (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed cells into the opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates).
-
Include control wells containing medium without cells for background luminescence measurement.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the test inhibitor and add them to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired exposure time (e.g., 48, 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][17][18][19]
-
Materials:
-
Cancer cell lines.
-
Test inhibitor.
-
Phosphate-Buffered Saline (PBS).
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the test inhibitor at concentrations around the IC50 value for a specified time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.
-
Incubate the cells at 4°C for at least 1 hour (or store at -20°C for longer periods).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer. Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
-
Materials:
-
Cancer cell lines.
-
Test inhibitor.
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI).
-
1X Annexin-binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Seed and treat cells with the test inhibitor as described for the cell cycle analysis.
-
Harvest all cells (adherent and floating) and collect by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations:
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
-
-
The validation of the anti-proliferative effects of novel kinase inhibitors is a cornerstone of preclinical cancer drug discovery. While the specific compound "this compound" lacks sufficient public data for a thorough evaluation, the well-characterized inhibitors Alisertib and Tozasertib serve as excellent examples of potent anti-proliferative agents targeting the Aurora kinase family. Alisertib's selectivity for Aurora A and Tozasertib's pan-inhibitory profile offer different therapeutic strategies, both of which lead to mitotic disruption and cancer cell death. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to assess the efficacy of these and other novel anti-proliferative compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Aurora kinase inhibitor VX-680 on anaplastic thyroid cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Comparison of AURKA Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Aurora kinase A (AURKA) is a key regulator of mitosis, and its overexpression is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention.[1][2] A variety of small molecule inhibitors targeting AURKA have been developed and are in various stages of preclinical and clinical evaluation.[3] This guide provides a head-to-head comparison of the efficacy of prominent AURKA inhibitors, supported by experimental data, to aid researchers in their drug development and discovery efforts.
Quantitative Data Summary
The following tables summarize the in vitro potency and clinical efficacy of several AURKA inhibitors. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions and patient populations.
Table 1: In Vitro Potency of AURKA Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity vs. AURKB | Reference(s) |
| Alisertib (MLN8237) | AURKA | 6.7 | ~200-fold | [4] |
| MK-5108 (VX-689) | AURKA | 0.064 | ~220-fold | [5][6][7] |
| TAS-119 | AURKA | 1.04 | ~91-fold | [8][9] |
| ENMD-2076 | AURKA, VEGFRs, FGFRs | Not specified (IC50 for cell lines: 25-700 nM) | Multi-kinase inhibitor | [10] |
| PHA-739358 | AURKA, AURKB, AURKC | 13 | Less selective | [11] |
| AZD1152-HQPA | AURKB | 1368 (for AURKA) | Highly selective for AURKB (IC50 = 0.37 nM) | [11] |
| PF-03814735 | AURKA, AURKB | 5 | Less selective (IC50 for AURKB = 0.8 nM) | [11] |
Table 2: Clinical Efficacy of Select AURKA Inhibitors (Monotherapy)
| Inhibitor | Cancer Type | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Alisertib (MLN8237) | Advanced/Metastatic Breast Cancer | II | 19.6% | 5.6 months | [12] |
| Advanced/Metastatic Sarcoma | II | 2.8% | 11.7 weeks | [4] | |
| ENMD-2076 | Advanced Fibrolamellar Carcinoma | II | 3% | 3.9 months | [13] |
| Advanced/Metastatic Triple-Negative Breast Cancer | II | Included in 16.7% 6-month clinical benefit rate | Not specified | [14] | |
| TAS-119 | Advanced Solid Tumors | I | Limited preliminary activity as monotherapy | Not specified | [9] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the AURKA signaling pathway and a general experimental workflow.
Caption: AURKA signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating AURKA inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of AURKA inhibitors.
Biochemical IC50 Determination: In Vitro Kinase Assay
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against AURKA.
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified AURKA.
-
Principle: The assay quantifies the phosphorylation of a substrate peptide by AURKA in the presence of ATP. The amount of phosphorylated substrate is measured, often using luminescence-based methods that detect the amount of ADP produced.[9][15]
-
Materials:
-
Recombinant human AURKA enzyme
-
Peptide substrate (e.g., Kemptide)
-
Adenosine triphosphate (ATP)
-
Test inhibitor compounds
-
Kinase buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
-
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then further diluted in kinase buffer.
-
Reaction Setup: The recombinant AURKA enzyme and the peptide substrate are added to the wells of a 384-well plate. The test inhibitor at various concentrations is then added.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for AURKA to ensure sensitive detection of inhibition.[16]
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The luminescence signal is read using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.[15]
-
Cell-Based IC50 Determination: MTT Proliferation Assay
This protocol describes a common method to assess the effect of an AURKA inhibitor on the proliferation of cancer cell lines.[17][18]
-
Objective: To determine the concentration of an inhibitor that reduces the viability of a cancer cell line by 50%.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[17]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.[15]
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[15][19]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 1-4 hours to allow for formazan crystal formation.[17]
-
Solubilization: The medium is removed, and the formazan crystals are dissolved by adding a solubilization solution.[15]
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each treatment relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]
-
In Vivo Tumor Growth Inhibition Study: Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of an AURKA inhibitor in a mouse xenograft model.
-
Objective: To assess the ability of an inhibitor to suppress tumor growth in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Test inhibitor compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test inhibitor is administered according to a specific dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.[5][20]
-
Tumor Measurement: Tumor volume and body weight are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the observed antitumor effect.[5]
-
Conclusion
The landscape of AURKA inhibitors is diverse, with several promising candidates demonstrating potent preclinical activity and some showing clinical benefit in specific patient populations. MK-5108 exhibits remarkable potency in biochemical assays, while Alisertib is one of the most clinically investigated AURKA inhibitors.[3][5] TAS-119 shows high selectivity and ENMD-2076 presents a multi-kinase inhibition profile.[8][10] The choice of an appropriate inhibitor for further research and development will depend on the specific cancer type, the desired selectivity profile, and the therapeutic window. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel AURKA inhibitors.
References
- 1. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAS-119, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Phase II Multicenter, Open-Label Study of Oral ENMD-2076 for the Treatment of Patients with Advanced Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. medchemexpress.com [medchemexpress.com]
Navigating the Kinome: A Comparative Guide to Aurora Kinase Inhibitor Specificity
For researchers, scientists, and drug development professionals, the selective inhibition of protein kinases remains a pivotal challenge in the pursuit of targeted therapies. This guide provides an objective comparison of the specificity of various small molecule inhibitors targeting the Aurora kinase family, crucial regulators of cell division. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the informed selection of chemical probes and potential therapeutic candidates.
The Aurora kinases—A, B, and C—are a family of serine/threonine kinases that play essential roles in mitotic progression. Their overexpression and dysregulation are frequently implicated in tumorigenesis, making them attractive targets for cancer therapy. However, the high degree of homology in the ATP-binding pocket among the three isoforms presents a significant hurdle in developing isoform-specific inhibitors. Understanding the selectivity profile of an inhibitor is paramount, as off-target inhibition can lead to unforeseen cellular effects and toxicities.
Comparative Inhibitory Activity of Aurora Kinase Inhibitors
To quantitatively assess the specificity of inhibitors for Aurora A over Aurora B and C, the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) is determined through in vitro kinase assays. The following table summarizes the biochemical activity of several representative Aurora kinase inhibitors against the three isoforms. A lower value indicates higher potency.
| Inhibitor | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) | Selectivity (B/A) | Selectivity (C/A) |
| Tozasertib (VX-680) | 0.6 (Ki)[1] | 18 (Ki)[1] | 4.6 (Ki)[1] | 30x | 7.7x |
| AMG 900 | 5 (IC50)[1] | 4 (IC50)[1] | 1 (IC50)[1] | 0.8x | 0.2x |
| Danusertib (PHA-739358) | 13 (IC50)[1] | 79 (IC50)[1] | 61 (IC50)[1] | 6.1x | 4.7x |
| LY3295668 (AK-01) | 0.8 (Ki)[1] | 1038 (Ki)[1] | - | 1297.5x | - |
| MK-5108 | 0.064 (IC50)[1] | - | - | - | - |
Note: The table presents a selection of publicly available data. Values and selectivity ratios are derived from the cited sources. The absence of a value is denoted by "-".
Deciphering Specificity: The Experimental Approach
The determination of inhibitor specificity relies on robust and well-defined experimental protocols. Biochemical kinase assays are a primary method to ascertain the direct inhibitory effect of a compound on a purified kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 of an inhibitor against Aurora kinases using a luminescence-based assay that measures ADP production, a direct product of kinase activity.
Materials:
-
Purified, recombinant full-length human Aurora A, Aurora B, and Aurora C kinases.
-
A suitable substrate peptide (e.g., Kemptide).
-
ATP (Adenosine triphosphate).
-
The test inhibitor (e.g., Aurka-IN-1) dissolved in DMSO.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
A commercial luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
White, opaque 384-well assay plates.
-
A plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in the kinase assay buffer. A DMSO control is included to account for solvent effects.
-
Reaction Setup: 2.5 µL of the diluted inhibitor or DMSO control is added to the wells of the 384-well plate.
-
Enzyme Addition: 5 µL of a solution containing the purified Aurora kinase in kinase assay buffer is added to each well.
-
Initiation of Reaction: The kinase reaction is initiated by adding 2.5 µL of a solution containing the substrate peptide and ATP in kinase assay buffer. The final ATP concentration is typically kept at or near the Km value for each kinase to ensure accurate potency determination.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and ADP Detection: 10 µL of the ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is then incubated at room temperature for 40 minutes.
-
Signal Generation: 20 µL of the Kinase Detection Reagent is added to each well to convert the generated ADP to ATP and produce a luminescent signal through a luciferase-luciferin reaction. The plate is incubated at room temperature for another 30 minutes.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Visualizing the Workflow
To better illustrate the process of determining kinase inhibitor specificity, the following diagrams outline the key steps and relationships.
Caption: Workflow for determining the IC50 of an inhibitor against Aurora kinases.
Caption: Simplified signaling pathway of Aurora A and its inhibition.
By providing a clear comparison of inhibitor potencies and a detailed understanding of the methodologies used to generate this data, researchers can make more strategic decisions in their investigations of Aurora kinase biology and the development of novel therapeutics. The accompanying diagrams offer a visual framework for comprehending both the experimental process and the biological context of Aurora kinase inhibition.
References
A Comparative Guide to Aurora Kinase Inhibitors: Aurka-IN-1 vs. Pan-Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the novel allosteric inhibitor, Aurka-IN-1, and several well-characterized ATP-competitive pan-Aurora kinase inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate tool compound for their studies in cancer biology and drug discovery.
Introduction: Targeting Mitotic Progression
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in regulating cell division.[1] Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. Inhibitors are broadly classified by their mechanism of action: ATP-competitive inhibitors that target the kinase's active site, and allosteric inhibitors that bind to other regulatory sites.
This compound represents a novel class of allosteric Aurora A (AurkA) inhibitors. It functions by binding to a distinct hydrophobic pocket (the 'Y pocket') on AurkA, which is essential for the interaction with its activator protein, TPX2.[2][3][4] This disruption of the AurkA-TPX2 protein-protein interaction prevents full kinase activation and proper localization at the mitotic spindle, thereby inhibiting both catalytic and non-catalytic functions of Aurora A.[3][5]
Pan-Aurora kinase inhibitors , such as Tozasertib (VX-680), Barasertib (AZD1152-HQPA), and Danusertib (PHA-739358), are typically ATP-competitive and inhibit all three Aurora kinase family members to varying degrees. Their mechanism often leads to a distinct cellular phenotype characterized by the inhibition of cytokinesis, resulting in polyploidy and subsequent apoptosis.[1][6]
Quantitative Performance Comparison
The following tables summarize the biochemical potency and cellular effects of this compound against representative pan-Aurora kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Type | Target(s) | IC50 / Kᵢ (nM) |
| This compound | Allosteric | Aurora A | IC50: 6,500[2][3][7] |
| Aurora B | Not Reported | ||
| Aurora C | Not Reported | ||
| Tozasertib (VX-680) | ATP-Competitive | Pan-Aurora | Kᵢ: AurA: 0.6, AurB: 18, AurC: 4.6 |
| Barasertib (AZD1152-HQPA) | ATP-Competitive | Aurora B selective | IC50: AurA: 1368, AurB: 0.37 |
| Danusertib (PHA-739358) | ATP-Competitive | Pan-Aurora | IC50: AurA: 13, AurB: 79, AurC: 61[8] |
| AMG 900 | ATP-Competitive | Pan-Aurora | IC50: AurA: 5, AurB: 4, AurC: 1[1] |
Note: The allosteric mechanism of this compound, which targets the TPX2-binding site unique to Aurora A, strongly suggests high selectivity for Aurora A over Aurora B and C. However, specific IC50 values for Aurora B and C have not been reported.
Table 2: Cellular Effects and Phenotypes
| Inhibitor | Cellular Phenotype | Cell Cycle Effect | Apoptosis Induction |
| This compound | Inhibition of AurkA-TPX2 interaction, downregulation of p-Histone H3.[2][9] | Cell-type dependent: G1/S arrest (lung cancer cells) or G2/M arrest (colon cancer cells).[2][9] | Reported to lead to apoptosis in cancer cells.[10] |
| Tozasertib (VX-680) | Inhibition of Histone H3 phosphorylation, endoreduplication.[11][12] | G2/M arrest, accumulation of cells with 4N or >4N DNA content.[11][12][13] | Induces apoptosis, particularly in cells with compromised p53 function.[11][14] |
| Barasertib (AZD1152-HQPA) | Inhibition of Histone H3 phosphorylation, chromosome misalignment, polyploidy.[15] | Accumulation of cells with 4N and 8N DNA content, leading to growth arrest.[15][16] | Induces apoptosis following polyploidy.[15][16][17] |
| Danusertib (PHA-739358) | Predominantly Aurora B inhibition phenotype in cells.[8] | Induces cell cycle arrest. | Induces apoptosis. |
| AMG 900 | Phenotype consistent with Aurora B inhibition.[1] | Induces polyploidy.[18] | Induces apoptosis.[18] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding inhibitor mechanisms and for designing experiments.
Caption: Aurora kinase signaling pathway and points of inhibition.
Caption: Standard experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against purified Aurora A, B, or C.
-
Principle: This protocol is adapted from the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is converted to a luminescent signal.
-
Materials:
-
Recombinant human Aurora A, B, or C kinase.
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP at a concentration near the Kₘ for the specific kinase.
-
Suitable kinase substrate (e.g., Kemptide).
-
Test inhibitor serially diluted in DMSO.
-
ADP-Glo™ Assay Kit (Promega).
-
Opaque 96-well or 384-well plates.
-
-
Methodology:
-
Add kinase, substrate, and serially diluted inhibitor to the wells of an opaque plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 45-60 minutes.
-
Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and plot the results to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To determine the anti-proliferative IC50 of an inhibitor on a cancer cell line.
-
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest.
-
Complete culture medium.
-
Test inhibitor.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well clear flat-bottom plates.
-
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of the inhibitor for a desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
Cell Cycle Analysis (Flow Cytometry)
This assay measures the DNA content of cells to determine the effect of an inhibitor on cell cycle progression.
-
Objective: To identify inhibitor-induced cell cycle arrest (e.g., at G2/M) or the emergence of a polyploid population.
-
Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases. Cells must be fixed to allow the dye to enter.
-
Materials:
-
Cancer cell line.
-
Test inhibitor.
-
Phosphate-buffered saline (PBS).
-
Ice-cold 70% ethanol (B145695) for fixation.
-
PI staining solution (containing PI and RNase A to remove RNA signal).
-
-
Methodology:
-
Seed cells and treat with the inhibitor for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet while slowly adding ice-cold 70% ethanol. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase.
-
Conclusion
The choice between this compound and a pan-Aurora kinase inhibitor depends critically on the research question.
This compound is a valuable tool for specifically interrogating the roles of the Aurora A-TPX2 interaction. Its allosteric mechanism provides a unique way to study Aurora A functions beyond the ATP-binding pocket and may offer a higher degree of specificity. However, its biochemical potency is significantly lower than that of many ATP-competitive inhibitors.
Pan-Aurora kinase inhibitors like Tozasertib, Barasertib, and Danusertib offer high potency and are effective at inducing mitotic arrest and cell death. However, their activity against multiple Aurora family members can make it difficult to attribute a specific phenotype solely to the inhibition of Aurora A. The common phenotype of endoreduplication is a direct consequence of Aurora B inhibition.
For researchers aiming to dissect the specific, TPX2-dependent functions of Aurora A, this compound is a suitable probe. For studies requiring potent, broad-spectrum inhibition of mitotic progression leading to cell death, pan-Aurora kinase inhibitors remain a powerful choice.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinase - 美国 InvivoChem 中文官网 [invivochem.cn]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Effect of Circumscribed Exposure to the Pan-Aurora Kinase Inhibitor VX-680 on Proliferating Euploid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Aurora kinase inhibitor VX-680 induces endoreduplication and apoptosis preferentially in cells with compromised p53-dependent postmitotic checkpoint function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 16. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pan Aurora Kinase Inhibitor: A Promising Targeted-Therapy in Dedifferentiated Liposarcomas With Differential Efficiency Depending on Sarcoma Molecular Profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Target Engagement Assays for the Aurora A Kinase Inhibitor, Aurka-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) and alternative methods for verifying the target engagement of Aurka-IN-1, an allosteric inhibitor of Aurora A (Aurka) kinase. The content is supported by experimental data for representative Aurora A inhibitors and detailed experimental protocols.
Introduction to Aurora A Kinase and Target Engagement
Aurora A kinase (AURKA) is a key regulator of mitotic progression, with roles in centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its overexpression is linked to tumorigenesis, making it a prime target for cancer therapy.[1] this compound is an allosteric inhibitor of Aurora A, blocking its interaction with the activator TPX2 and inhibiting both its catalytic and non-catalytic functions with an IC50 of 6.50 μM.[3]
Verifying that a compound like this compound directly interacts with its intended target within a cellular context is a critical step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides crucial dose-response relationships. Several biophysical methods have been developed to measure target engagement in living cells. This guide focuses on CETSA and compares it with two prominent alternatives: the NanoBRET™ Target Engagement Assay and the Kinobeads assay.
The Aurora A Signaling Pathway
Aurora A's activity is tightly regulated throughout the cell cycle. It is activated by phosphorylation on Threonine-288, a process facilitated by co-factors like TPX2 and Ajuba.[1][4] Once active, Aurora A phosphorylates a multitude of downstream substrates, influencing various mitotic events.[5]
Caption: Aurora A kinase activation and downstream signaling pathway.
Cellular Thermal Shift Assay (CETSA) for Aurora A Kinase Engagement
CETSA is a powerful method for assessing target engagement in a cellular environment without modifying the compound or the target protein.[6] The principle is based on ligand-induced thermal stabilization of the target protein.[7] When this compound binds to Aurora A, the resulting protein-ligand complex is more resistant to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble Aurora A remaining after heating cell lysates or intact cells across a range of temperatures.
CETSA Experimental Workflow
Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol for CETSA
This protocol provides a framework for performing CETSA to assess the engagement of this compound with Aurora A kinase.
1. Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., HeLa, HCT116) to 70-80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into two aliquots. Treat one with this compound (e.g., at 10x the IC50) and the other with the corresponding concentration of vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C.[8]
2. Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler.[9]
-
Include a non-heated control at room temperature.
-
Immediately cool the samples on ice for 3 minutes.[8]
3. Cell Lysis and Separation:
-
Lyse the cells using freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[8]
-
To separate the soluble and aggregated protein fractions, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize all samples.
-
Analyze the amount of soluble Aurora A kinase in each sample by Western blot using a specific anti-Aurora A antibody.
-
Quantify the band intensities and plot them against the temperature to generate a "melt curve". A shift in the melt curve for the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Alternatively, for an Isothermal Dose-Response Format (ITDRF), treat cells with a range of this compound concentrations and heat all samples at a single, optimized temperature (determined from the melt curve).[10]
Data Presentation: CETSA
While specific CETSA data for this compound is not publicly available, the following table illustrates the expected format of results from a CETSA melt curve experiment. A positive shift in the aggregation temperature (Tagg) indicates target stabilization.
| Compound | Target | Cell Line | Tagg (°C) Vehicle | Tagg (°C) Compound | ΔTagg (°C) |
| This compound (Hypothetical) | Aurora A | HCT116 | 48.5 | 53.0 | +4.5 |
| MLN8237 (Alisertib) | Aurora A | HCT116 | 48.5 | 55.2 | +6.7 |
Alternative Assays for Aurora A Target Engagement
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[12] A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[12] This allows for the quantitative determination of the compound's intracellular affinity (IC50).[12]
Caption: Generalized workflow for the NanoBRET™ Target Engagement Assay.
This protocol is adapted for the adherent cell format of the NanoBRET™ TE Intracellular Kinase Assay.[13]
1. Cell Preparation:
-
On day 1, transfect HEK293 cells with the AURKA-NanoLuc® Fusion Vector.
-
Seed the transfected cells into 384-well assay plates.[14]
2. Compound and Tracer Addition:
-
On day 2, pre-treat the cells with the NanoBRET® Tracer K-5.[14]
-
Add serial dilutions of the test compound (this compound) or a reference compound.
-
Incubate for 1 hour at 37°C.[14]
3. Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.[15]
-
Measure the BRET signal on a luminometer capable of reading filtered luminescence (e.g., Envision 2104 Multilabel Reader).[14]
4. Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
The following table presents NanoBRET™ IC50 values for known Aurora A inhibitors.
| Compound | Target | Cell Line | NanoBRET™ IC50 (nM) |
| CTx-0294885 | Aurora A | HEK293 | 13.82[14] |
| MLN8237 (Alisertib) | Aurora A | HEK293 | 24 |
| MK-5108 | Aurora A | HEK293 | 1.6 |
Kinobeads Assay
The Kinobeads assay is a chemoproteomic approach used for kinase inhibitor profiling and target discovery.[16] It utilizes beads coupled with a cocktail of non-selective kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[17] Target engagement is measured in a competition-based format. The cell lysate is pre-incubated with the test compound (this compound), which competes with the Kinobeads for binding to its target kinases.[18] The amount of protein pulled down by the beads is then quantified by mass spectrometry. A reduction in the amount of Aurora A pulled down in the presence of this compound indicates target engagement.
Caption: Generalized workflow for the Kinobeads competition binding assay.
This protocol provides a general framework for Kinobeads-based target engagement studies.[17]
1. Cell Lysate Preparation:
-
Grow and harvest cells from a suitable cell line (e.g., K-562, COLO 205).
-
Prepare cell lysates using a lysis buffer compatible with kinase activity and mass spectrometry.
2. Competition Binding:
-
Equilibrate cell lysates with increasing concentrations of the test compound (this compound) or vehicle (DMSO).
-
Add the Kinobeads slurry to the lysates and incubate to allow for competitive binding of kinases to the beads and the free inhibitor.
3. Kinase Enrichment and Preparation for MS:
-
Wash the beads to remove unbound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides (e.g., using trypsin).
4. Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins. The relative amount of each kinase bound to the beads is determined.
-
Plot the relative abundance of Aurora A against the concentration of this compound to generate a dose-response curve and calculate an IC50 or apparent dissociation constant (Kd).
The following table shows the format for presenting data from a Kinobeads experiment, with representative data for a known multi-kinase inhibitor.
| Compound | Target | Cell Line Mix | Apparent Kd (nM) |
| VX-680 (Tozasertib) | Aurora A | K-562/COLO 205/MV-4-11 | 1.0[19] |
| Dasatinib | ABL1 | K-562/COLO 205/MV-4-11 | <10 |
| Dasatinib | Aurora A | K-562/COLO 205/MV-4-11 | >1000 |
Summary and Comparison of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Kinobeads Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[7] | Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer.[12] | Competition binding between a free inhibitor and immobilized broad-spectrum inhibitors for kinase capture from a lysate.[17] |
| Target Modification | No modification required (label-free).[6] | Requires expression of a NanoLuc® fusion protein.[11] | No modification required. |
| Compound Modification | No modification required. | No modification required for the test compound. Requires a fluorescent tracer. | No modification required. |
| Throughput | Low (Western Blot) to High (AlphaLISA, RPPA).[6] | High (plate-based).[14] | Medium to High (requires MS).[17] |
| Data Output | Thermal shift (ΔTagg), cellular EC50.[10] | Intracellular IC50, residence time.[12] | Apparent Kd, IC50, kinome-wide selectivity profile.[20] |
| Key Advantage | Label-free, works with endogenous proteins in intact cells.[6] | Quantitative measurement in live cells, high sensitivity, can measure residence time.[11] | Unbiased, kinome-wide selectivity profiling in a single experiment.[16][17] |
| Key Limitation | Indirect readout, optimization of heating temperature required. | Requires genetic modification of cells and a specific fluorescent tracer. | Performed on cell lysates, not intact cells; may miss some kinases. |
Conclusion
The choice of a target engagement assay depends on the specific research question, the stage of drug development, and available resources.
-
CETSA is an excellent choice for validating the direct binding of an unmodified compound like this compound to endogenous Aurora A in a physiologically relevant context. Its label-free nature is a significant advantage.
-
NanoBRET™ offers a highly sensitive and quantitative method for determining the intracellular potency of inhibitors in live cells and is well-suited for structure-activity relationship (SAR) studies.
-
Kinobeads provides an unparalleled view of an inhibitor's selectivity across the kinome, which is crucial for identifying potential off-targets and understanding the broader pharmacological profile of a compound.
For a comprehensive understanding of this compound's interaction with Aurora A, a combination of these methods would be ideal. CETSA could be used for initial validation of intracellular target engagement, followed by NanoBRET™ for quantitative potency determination and Kinobeads for assessing its selectivity against other kinases.
References
- 1. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genecards.org [genecards.org]
- 5. Combined Aurora kinase A (AURKA) and WEE1 inhibition demonstrates synergistic antitumor effect in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. promega.com [promega.com]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Aurka-IN-1
This guide provides a detailed comparison of the in vitro and in vivo efficacy of Aurka-IN-1, an allosteric inhibitor of Aurora kinase A (Aurka). It is intended for researchers, scientists, and professionals in drug development seeking to understand the performance of this compound relative to other inhibitors, supported by experimental data and detailed protocols.
Introduction to Aurora Kinase A and this compound
Aurora kinase A (Aurka) is a crucial serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including centrosome maturation, mitotic entry, and the formation of the bipolar spindle.[1][2][3] Its overexpression is frequently observed in a wide array of human cancers and is often correlated with poor prognosis.[1][4][5] Consequently, Aurka has emerged as a significant target for cancer therapy.
This compound is a novel allosteric inhibitor of Aurka. Unlike traditional ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, this compound functions by binding to a distinct allosteric site. This unique mechanism involves disrupting the critical protein-protein interaction between Aurka and its activating co-factor, TPX2.[6] This interaction is essential for the localization and enzymatic activity of Aurka at the mitotic spindle.[6] By preventing TPX2 from activating Aurka, the inhibitor leads to mitotic arrest and subsequent apoptosis in cancer cells, offering a promising strategy to overcome resistance to conventional chemotherapeutics.[6]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound and other relevant Aurora kinase inhibitors for comparative analysis.
Table 1: In Vitro Efficacy of Aurora Kinase Inhibitors
| Compound | Target | Assay Type | Potency | Cell Line | Notes |
| This compound (compound 6h) | Aurka | Biochemical Assay | IC50: 6.50 μM [6] | - | Inhibits both catalytic and non-catalytic functions of Aurka.[6] |
| AurkinA | Aurka | Cell-Based Assay | EC50: 135 μM [6] | HeLa | Allosteric inhibitor; causes Aurka mislocalization from the mitotic spindle.[6] |
| CAM2602 | Aurka-TPX2 Interaction | Biochemical Assay | Binding Affinity (KD): 19 nM [6] | - | A potent, selective, and orally bioavailable allosteric inhibitor.[6] |
| Alisertib (MLN8237) | Aurka | Cell Viability Assay | IC50 values established | HNSCC cell lines (FaDu, Detroit 562, etc.)[1] | ATP-competitive inhibitor; induces G2-M arrest and spindle defects.[1][7] |
| AK-01 (LY3295668) | Aurka | Cell Cycle Analysis | Induces G2-M arrest at 300 nM [8] | Merkel Cell Carcinoma (MCC) lines | Selective ATP-competitive inhibitor.[8] |
Table 2: In Vivo Efficacy of Aurora Kinase Inhibitors
| Compound | Animal Model | Tumor Type | Treatment Regimen | Outcome |
| CAM2602 (Allosteric) | Mouse Xenograft | Colorectal Cancer | 30 mg/kg, p.o. daily | 60% Tumor Growth Inhibition (TGI)[6] |
| Felodipine (Allosteric) | Mouse Xenograft | Pancreatic Cancer | 10 mg/kg, p.o. daily | 45% TGI[6] |
| Alisertib (MLN8237) | Mouse Xenograft | HNSCC (FaDu) | Not specified | Synergistic antitumor effects with WEE1 inhibitor adavosertib.[1][7] |
| VIC-1911 | Mouse Xenograft | HNSCC (FaDu, CAL27) | 30 mg/kg, daily (6 days on, 1 day off) | Profound tumor control when combined with adavosertib.[9] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the activation of Aurora A kinase by its cofactor TPX2 and the mechanism of inhibition by the allosteric inhibitor this compound.
References
- 1. Combined Aurora kinase A (AURKA) and WEE1 inhibition demonstrates synergistic antitumor effect in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pan-cancer analysis and in vitro validation of the oncogenic and prognostic roles of AURKA in human cancers [frontiersin.org]
- 5. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Validating Aurka-IN-1: A Comparative Guide to a Novel Allosteric Aurora Kinase A Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aurka-IN-1, a novel allosteric inhibitor of Aurora kinase A (AurkA), with other established Aurora kinase inhibitors. We present supporting experimental data and detailed protocols for validation through rescue experiments.
Aurora kinase A is a critical regulator of mitotic progression, and its dysregulation is a hallmark of many cancers, making it a key target for anti-cancer drug development. This compound presents a unique mechanism of action by allosterically inhibiting the interaction between AurkA and its co-factor TPX2, which is essential for its activation and localization. This guide will delve into the validation of this compound's on-target activity through rescue experiments and compare its performance with well-characterized ATP-competitive inhibitors.
Comparative Analysis of Aurora Kinase Inhibitors
The following table summarizes the key characteristics and performance metrics of this compound in comparison to other widely used Aurora kinase inhibitors. This data is compiled from publicly available research and commercial datasheets.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (AurkA) | Key Cellular Effects |
| This compound | Aurora A | Allosteric (inhibits AurkA-TPX2 interaction) | 6.50 µM | Induces G1/S or G2/M cell cycle arrest depending on cell type; Downregulates phospho-histone H3 (Ser10).[1] |
| Alisertib (MLN8237) | Aurora A >> Aurora B | ATP-competitive | 1.2 nM | Causes mitotic arrest, polyploidy, and apoptosis.[2] |
| MLN8054 | Aurora A > Aurora B | ATP-competitive | 2.5 nM | Induces a G2/M arrest and subsequent apoptosis.[2] |
| LY3295668 | Aurora A | ATP-competitive | ~0.5 nM | Potent anti-proliferative activity; induces mitotic arrest. |
Validation of this compound through Rescue Experiments
A cornerstone of validating a targeted inhibitor is to demonstrate that its cellular effects can be reversed or "rescued" by specifically counteracting its mechanism of action. For this compound, two primary rescue strategies can be employed: overexpression of the displaced binding partner (TPX2) or expression of a drug-resistant mutant of the target protein (AurkA).
Proposed Rescue Experiment 1: TPX2 Overexpression
Principle: As this compound functions by disrupting the AurkA-TPX2 interaction, increasing the intracellular concentration of TPX2 should, by mass action, overcome the inhibitory effect of this compound and restore AurkA activity.
Experimental Protocol:
-
Cell Line Selection: Utilize a cancer cell line sensitive to this compound (e.g., A549 lung cancer cells or HT29 colon cancer cells).
-
Vector Construction: Clone the full-length human TPX2 coding sequence into a mammalian expression vector with a strong constitutive promoter (e.g., CMV). An empty vector will serve as a negative control.
-
Transfection: Transfect the sensitive cancer cell line with either the TPX2 expression vector or the empty vector control.
-
Drug Treatment: 24 hours post-transfection, treat the cells with a range of concentrations of this compound.
-
Endpoint Analysis: After 48-72 hours of treatment, assess cell viability (e.g., using a CellTiter-Glo assay), cell cycle progression (by flow cytometry of propidium (B1200493) iodide-stained cells), and target engagement (by Western blot for phospho-AurkA and phospho-histone H3).
Expected Outcome: Cells overexpressing TPX2 are expected to exhibit increased resistance to this compound, as evidenced by a rightward shift in the dose-response curve for cell viability and a reduction in the G1/S or G2/M arrest phenotype compared to the empty vector control.
Proposed Rescue Experiment 2: Expression of a Drug-Resistant AurkA Mutant
Principle: Based on the allosteric binding site of this compound in the 'Y pocket' of Aurora A, a mutation in this pocket can be engineered to prevent inhibitor binding without affecting the kinase's catalytic activity or its ability to interact with TPX2. This drug-resistant mutant, when expressed in cells, should render them insensitive to this compound. A similar strategy has been successfully used to validate other Aurora A inhibitors by creating mutations in the ATP-binding pocket (e.g., T217D).[2][3]
Experimental Protocol:
-
Mutant Design: Based on the crystal structure of AurkA in complex with allosteric inhibitors, identify key residues in the 'Y pocket' for site-directed mutagenesis. The goal is to create a mutation that sterically hinders this compound binding while preserving the overall protein fold and function.
-
Vector Construction and Cell Line Generation: Generate a mammalian expression vector encoding the drug-resistant AurkA mutant. For stable and controlled expression, a doxycycline-inducible system is recommended. Establish a cell line stably expressing this construct. A cell line expressing wild-type AurkA under the same inducible promoter will serve as a control.
-
Induction and Drug Treatment: Induce the expression of the wild-type or mutant AurkA by adding doxycycline (B596269) to the culture medium. Subsequently, treat the cells with this compound.
-
Endpoint Analysis: Perform cell viability assays, cell cycle analysis, and Western blotting for key mitotic markers as described in the TPX2 overexpression experiment.
Expected Outcome: The cell line expressing the drug-resistant AurkA mutant should show significantly higher tolerance to this compound treatment compared to the cell line expressing wild-type AurkA.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Aurora A activation pathway and the inhibitory action of this compound.
Caption: General workflow for rescue experiments to validate this compound.
Caption: Logical relationship of the rescue agent counteracting this compound's effects.
Methodologies for Key Experiments
Western Blotting for Phospho-Histone H3 (Ser10):
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A total histone H3 or a loading control like GAPDH should be used for normalization.
Cell Cycle Analysis by Flow Cytometry:
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition and Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer. The percentages of cells in G1, S, and G2/M phases can be quantified using appropriate software.
This guide provides a framework for the validation and comparative analysis of this compound. The proposed rescue experiments are critical for confirming its on-target activity and providing a solid foundation for further preclinical and clinical development.
References
Safety Operating Guide
Navigating the Safe Disposal of Aurka-IN-1: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of potent compounds like Aurka-IN-1 is a critical component of laboratory safety and environmental responsibility. As a kinase inhibitor, this compound must be handled as a potentially hazardous substance, necessitating strict adherence to established disposal protocols. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound with a high degree of caution. All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste.[1] Under no circumstances should this material be disposed of in regular trash or down the drain.[1][2][3]
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, personnel must wear the following appropriate PPE to prevent exposure:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[1][3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[1][3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆N₂O₃ | PubChem |
| Molecular Weight | 332.4 g/mol | PubChem |
| IC₅₀ for Aurora A | 6.50 μM | MedchemExpress.com |
| Toxicity Data (e.g., LD₅₀) | Not Available | N/A |
Experimental Protocol: Step-by-Step Disposal of this compound
Adherence to the following steps is mandatory for the safe disposal of this compound and associated waste materials.
1. Waste Segregation and Containment:
-
Solid Waste:
-
Liquid Waste:
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.[3][6][8]
-
Store hazardous waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[1][6][7]
-
Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[1]
-
The SAA should be inspected regularly for any signs of leakage or container degradation.[1][7]
3. Decontamination:
-
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.[1]
-
Wipe surfaces with a suitable solvent (e.g., 70% ethanol) to remove any residual compound.[1]
-
Follow the solvent wipe with a thorough cleaning using a laboratory-grade detergent.[1]
-
All cleaning materials, such as wipes and absorbent pads, must be disposed of as hazardous solid waste.[1][4]
4. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by qualified professionals.[1]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[1][6]
-
Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[1][8]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Handling of Aurka-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Aurka-IN-1, an Aurora kinase inhibitor, is paramount to ensuring both personal safety and the integrity of experimental outcomes. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a potentially hazardous substance.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and other kinase inhibitors.[1]
The primary routes of exposure to compounds like this compound include inhalation of powder, dermal contact, and accidental ingestion.[2] Therefore, a comprehensive personal protective equipment (PPE) and handling protocol is mandatory to minimize risk.
Personal Protective Equipment (PPE)
The correct and consistent use of PPE is the primary defense against exposure to potent small molecule inhibitors.[3] All personnel handling this compound must be trained in the proper selection and use of the following equipment.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant nitrile gloves, double-gloved.[3][4] Chemotherapy-grade gloves are recommended.[4][5] | Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection and allows for the immediate removal of the outer glove if contaminated.[2][3] |
| Eye & Face Protection | Safety glasses with side shields or safety goggles.[3][4][6] An ANSI Z87.1-compliant face shield should be worn over goggles when handling the powder or when there is a risk of splashes.[2] | Protects eyes and face from splashes, aerosols, and airborne particles.[2][3] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[2][3] | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use.[2] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the compound as a powder or when aerosols may be generated.[2][3][4] | Prevents the inhalation of the compound, a primary route of exposure.[3] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[4][5]
Operational Plan: Safe Handling and Storage
All procedures involving this compound, especially weighing the solid compound and preparing stock solutions, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.[2][4]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is available. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[4] Prepare all necessary equipment, including a designated waste container.
-
Donning PPE: Put on all required PPE in the correct order (e.g., gown, mask/respirator, goggles/face shield, inner gloves, outer gloves).
-
Weighing: If handling the solid form, weigh the compound within the containment of a fume hood or BSC. Use a tared weigh boat to minimize the dispersion of powder.[3]
-
Solution Preparation: When preparing solutions, add the solvent slowly and carefully to the solid compound to avoid splashing.[3] Cap the vial and mix gently to dissolve.
-
Labeling: Clearly label all containers with the compound name ("this compound"), concentration, date, and user initials.[4]
-
Decontamination: After handling is complete, thoroughly wipe down all surfaces and equipment in the fume hood/BSC with a suitable solvent (e.g., 70% ethanol) or an appropriate decontamination solution.[1][4] All cleaning materials must be disposed of as hazardous solid waste.[1]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, typically starting with the most contaminated item (e.g., outer gloves), followed by the gown, and then inner gloves.[4]
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, well-ventilated, and secure location, such as a designated chemical storage cabinet.
-
For long-term stability, refer to the manufacturer's specific recommendations, which may include storage at -20°C or -80°C.[7]
Disposal Plan
All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[1] Under no circumstances should this material be disposed of in regular trash or down the drain.[1]
Waste Segregation and Containment:
-
Solid Waste: Place unused this compound powder, contaminated gloves, weigh paper, pipette tips, and other contaminated solids into a designated, robust, and sealable hazardous waste container.[1][8]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[1][3] Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemical waste.[6][8]
Final Disposal:
The ultimate disposal of this compound waste must be handled by qualified professionals.[1] Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[1][8] Ensure all federal, state, and local regulations for hazardous waste disposal are strictly followed.[1]
Visualized Workflows
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
